Product packaging for (R)-2-Amino-2-ethyloctanoic acid(Cat. No.:CAS No. 114781-18-9)

(R)-2-Amino-2-ethyloctanoic acid

Cat. No.: B043954
CAS No.: 114781-18-9
M. Wt: 187.28 g/mol
InChI Key: NKBJUCYPZSRVDF-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-2-Amino-2-ethyloctanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H21NO2 and its molecular weight is 187.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21NO2 B043954 (R)-2-Amino-2-ethyloctanoic acid CAS No. 114781-18-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-2-ethyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-3-5-6-7-8-10(11,4-2)9(12)13/h3-8,11H2,1-2H3,(H,12,13)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBJUCYPZSRVDF-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@](CC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437155
Record name (2R)-2-Amino-2-ethyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114781-18-9
Record name (2R)-2-Amino-2-ethyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-2-Amino-2-ethyloctanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Amino-2-ethyloctanoic acid is a non-proteinogenic α,α-disubstituted amino acid. Its structure, featuring a chiral quaternary α-carbon with both an ethyl and a hexyl substituent, imparts unique conformational constraints that are of significant interest in peptidomimetics, drug design, and materials science. This technical guide provides a summary of its chemical properties, general experimental approaches for its synthesis and analysis, and a discussion of its potential, yet currently unreported, biological significance.

Core Chemical Properties

Precise experimental data for this compound is scarce in publicly available literature. The following table summarizes known identifiers and predicted physicochemical properties. It is crucial to note that experimental validation of the predicted values is required for any rigorous scientific application.

PropertyValueSource
IUPAC Name (2R)-2-Amino-2-ethyloctanoic acidN/A
CAS Number 114781-18-9[1]
Molecular Formula C10H21NO2[1][2]
Molecular Weight 187.28 g/mol [1][2]
Predicted Boiling Point 294.8 ± 23.0 °C[2]
Predicted Density 0.975 ± 0.06 g/cm³[2]
Predicted XLogP3 2.8[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]

Synthesis and Chiral Separation: Experimental Strategies

Asymmetric Synthesis

A common strategy involves the use of a chiral auxiliary to control the stereochemistry of the α-carbon. The general workflow for such a synthesis is outlined below.

Asymmetric Synthesis Workflow Start Commercially available starting materials Step1 Attachment of chiral auxiliary Start->Step1 Step2 Diastereoselective alkylation (ethylation) Step1->Step2 Step3 Second diastereoselective alkylation (hexylation) Step2->Step3 Step4 Cleavage of chiral auxiliary Step3->Step4 End This compound Step4->End

Caption: General workflow for asymmetric synthesis.

Methodology: One potential approach is the alkylation of a chiral glycine enolate equivalent. A chiral auxiliary, such as a derivative of camphor or a chiral oxazolidinone, is first attached to glycine. The resulting substrate is then deprotonated to form a chiral enolate. This enolate undergoes sequential diastereoselective alkylation, first with an ethylating agent (e.g., ethyl iodide) and then with a hexylating agent (e.g., hexyl bromide), or vice versa. The order of alkylation and the choice of reagents and reaction conditions are critical for achieving high diastereoselectivity. Finally, the chiral auxiliary is cleaved under conditions that do not racemize the newly formed stereocenter, yielding the desired (R)-enantiomer.

Chiral Resolution

Alternatively, the racemic 2-amino-2-ethyloctanoic acid can be synthesized and then the enantiomers separated.

Chiral Resolution Workflow Start Racemic 2-Amino-2-ethyloctanoic acid Step1 Derivatization with a chiral resolving agent Start->Step1 Step2 Separation of diastereomers (e.g., by chromatography or crystallization) Step1->Step2 Step3 Removal of the resolving agent Step2->Step3 End (R)- and (S)-enantiomers Step3->End

Caption: General workflow for chiral resolution.

Methodology: A common method for chiral resolution is the formation of diastereomeric salts. The racemic amino acid is reacted with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid or camphorsulfonic acid) or a chiral base (e.g., brucine or a chiral amine), to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, and can often be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers. Another powerful technique is chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). The choice of CSP is critical and depends on the specific properties of the analyte.

Analytical Characterization

The identity and purity of this compound would be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Chiral Chromatography (HPLC or GC): To determine the enantiomeric purity.

  • Optical Rotation: To measure the specific rotation, which is a characteristic property of a chiral compound.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information in the scientific literature regarding the biological activity, mechanism of action, or associated signaling pathways of this compound.

However, α,α-disubstituted amino acids are known to have significant impacts on the structure and function of peptides and proteins. The presence of the quaternary α-carbon restricts the conformational freedom of the peptide backbone, which can lead to the stabilization of specific secondary structures, such as helices or turns.[3] This property is highly valuable in the design of peptidomimetics with enhanced stability against enzymatic degradation and improved receptor binding affinity.

Given its structure, this compound could potentially be explored for its role in:

  • Modulating Peptide Conformation: Incorporation into peptides could induce specific secondary structures, leading to novel biological activities.

  • Enzyme Inhibition: The unique steric bulk could allow it to act as an inhibitor for certain enzymes.

  • Antimicrobial Peptides: As a lipophilic amino acid, its incorporation into peptides could enhance their antimicrobial activity, similar to what has been observed for the related (S)-2-aminooctanoic acid.[4]

Further research is required to elucidate any potential biological effects of this compound. The logical workflow for such an investigation is depicted below.

Biological Activity Investigation Workflow Start This compound Step1 In vitro screening (e.g., enzyme assays, receptor binding assays, antimicrobial assays) Start->Step1 Step2 Identification of a biological target or effect Step1->Step2 Step3 Mechanism of action studies (e.g., kinetic analysis, cellular assays) Step2->Step3 Step4 Identification of signaling pathways involved Step3->Step4 End Understanding of biological function Step4->End

Caption: Workflow for investigating biological activity.

Conclusion

This compound represents an intriguing yet understudied chiral building block. While specific experimental data on its physicochemical properties and biological activities are currently lacking, its structural features suggest potential applications in the field of medicinal chemistry and materials science. The synthetic and analytical methodologies outlined in this guide provide a framework for its preparation and characterization, paving the way for future investigations into its unique properties and potential applications. Researchers are encouraged to undertake the experimental validation of the predicted properties and to explore the biological landscape of this promising molecule.

References

(R)-2-Amino-2-ethyloctanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2-ethyloctanoic acid is a chiral, non-proteinogenic α,α-disubstituted amino acid. This class of compounds is of significant interest in medicinal chemistry and drug development due to their unique conformational properties and increased resistance to enzymatic degradation compared to their α-hydrogen counterparts. This technical guide provides a detailed overview of the structure, stereochemistry, and predicted physicochemical properties of this compound. In the absence of extensive specific experimental data for this molecule in the public domain, this document outlines established and relevant experimental protocols for its enantioselective synthesis, chiral resolution, and characterization based on well-established methodologies for analogous α,α-disubstituted amino acids. Furthermore, this guide presents logical workflows for the characterization and potential biological evaluation of this and similar novel amino acid derivatives.

Introduction

α,α-Disubstituted amino acids represent a crucial class of building blocks in the design of peptidomimetics, pharmaceuticals, and other biologically active molecules. The presence of two substituents at the α-carbon introduces significant conformational constraints, leading to the stabilization of specific secondary structures in peptides and enhancing their metabolic stability. This compound, with its ethyl and hexyl side chains, possesses a distinct lipophilic character that may confer interesting pharmacological properties. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this specific chiral amino acid.

Structure and Stereochemistry

This compound is a chiral molecule with the molecular formula C₁₀H₂₁NO₂. The central feature of its structure is a quaternary α-carbon atom bonded to an amino group, a carboxylic acid group, an ethyl group, and a hexyl group.

The stereochemistry is defined by the Cahn-Ingold-Prelog (CIP) priority rules. For the (R)-enantiomer, the priority of the substituents on the chiral α-carbon is as follows (highest to lowest):

  • Amino group (-NH₂)

  • Carboxylic acid group (-COOH)

  • Hexyl group (-CH₂CH₂CH₂CH₂CH₂CH₃)

  • Ethyl group (-CH₂CH₃)

With the lowest priority group (ethyl) pointing away, the sequence from the highest to the lowest priority (amino → carboxylic acid → hexyl) follows a clockwise direction, designating the stereocenter as (R).

Figure 1: Stereochemistry of this compound, illustrating the Cahn-Ingold-Prelog priority of substituents around the chiral α-carbon.

Physicochemical Properties

PropertyPredicted ValueData Source
Molecular Formula C₁₀H₂₁NO₂-
Molecular Weight 187.28 g/mol [1][2]
CAS Number 114781-18-9[1]
Boiling Point 294.8 ± 23.0 °C[2][3]
Density 0.975 ± 0.06 g/cm³[2][3]
Topological Polar Surface Area 63.3 Ų[2]
XLogP3 2.8[2]

Experimental Protocols

The synthesis and purification of a single enantiomer of an α,α-disubstituted amino acid like this compound require specialized techniques. Below are proposed methodologies based on established procedures for similar compounds.

Enantioselective Synthesis

The asymmetric Strecker synthesis is a robust method for producing enantiomerically enriched α-amino acids. A modified version of this synthesis can be adapted for α,α-disubstituted amino acids.

Methodology:

  • Imine Formation: Octan-2-one is reacted with a chiral amine, such as (R)-α-methylbenzylamine, to form a chiral imine.

  • Strecker Reaction: The chiral imine undergoes a nucleophilic addition with a cyanide source (e.g., trimethylsilyl cyanide) to form a chiral α-aminonitrile. The stereochemistry of this addition is directed by the chiral auxiliary.

  • Hydrolysis: The resulting aminonitrile is subjected to acidic hydrolysis to convert the nitrile group to a carboxylic acid and remove the chiral auxiliary, yielding the target amino acid.

  • Purification: The crude amino acid is purified by recrystallization or ion-exchange chromatography.

synthesis_workflow start Octan-2-one + (R)-α-methylbenzylamine imine Chiral Imine Formation start->imine strecker Asymmetric Strecker Reaction (+ TMSCN) imine->strecker aminonitrile Chiral α-Aminonitrile strecker->aminonitrile hydrolysis Acidic Hydrolysis aminonitrile->hydrolysis product This compound (Enantiomerically Enriched) hydrolysis->product purification Purification (Recrystallization/Chromatography) product->purification final_product Pure (R)-Enantiomer purification->final_product

Figure 2: Proposed workflow for the enantioselective synthesis of this compound via an asymmetric Strecker reaction.

Chiral Resolution of Racemic Mixture

An alternative to enantioselective synthesis is the preparation of a racemic mixture of 2-amino-2-ethyloctanoic acid followed by chiral resolution.

Methodology:

  • Racemic Synthesis: A racemic version of 2-amino-2-ethyloctanoic acid can be synthesized through various methods, such as the Bucherer-Bergs reaction starting from octan-2-one.

  • Diastereomeric Salt Formation: The racemic amino acid is reacted with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid) or a chiral base (e.g., brucine), to form a pair of diastereomeric salts.

  • Fractional Crystallization: The diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization.

  • Liberation of Enantiomers: The separated diastereomeric salts are then treated with an acid or base to liberate the pure enantiomers of the amino acid.

  • Chiral HPLC Analysis: The enantiomeric purity of the final product is confirmed using chiral High-Performance Liquid Chromatography (HPLC).

Characterization of Novel Amino Acids

Once synthesized, a novel amino acid like this compound must undergo rigorous characterization to confirm its structure and purity and to evaluate its biological potential.

characterization_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_biological Biological Evaluation synthesis Enantioselective Synthesis or Chiral Resolution nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry synthesis->ms hplc Chiral HPLC synthesis->hplc elemental Elemental Analysis synthesis->elemental in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) hplc->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Signaling Pathway Modulation) in_vitro->cell_based in_vivo In Vivo Studies (e.g., Animal Models) cell_based->in_vivo

Figure 3: Logical workflow for the characterization and biological evaluation of a novel amino acid.

Potential Applications and Future Directions

This compound, as a chiral, lipophilic, and conformationally constrained building block, holds potential in several areas of drug discovery and development:

  • Peptidomimetics: Incorporation into peptide sequences could enhance their resistance to proteolysis and modulate their secondary structure, potentially leading to more potent and stable peptide-based therapeutics.

  • Asymmetric Catalysis: As a chiral ligand, it could be employed in the development of new asymmetric catalysts.

  • Neuropharmacology: The structural similarity of some α,α-disubstituted amino acids to neurotransmitters suggests potential applications in the development of central nervous system (CNS) active agents.

Future research should focus on the successful synthesis and isolation of enantiomerically pure this compound, followed by a thorough investigation of its biological activities. This would involve screening against a variety of biological targets to elucidate its pharmacological profile and potential therapeutic applications.

Conclusion

While specific experimental data on this compound is limited, this technical guide provides a solid foundation for its future investigation. By leveraging established methodologies for the synthesis, resolution, and characterization of analogous α,α-disubstituted amino acids, researchers can effectively produce and study this promising molecule. The unique structural features of this compound make it a compelling candidate for exploration in various fields of chemical and biomedical research.

References

The Biological Significance of α,α-Disubstituted Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α,α-Disubstituted amino acids, non-proteinogenic amino acids where the α-hydrogen is replaced by a second substituent, are of paramount importance in medicinal chemistry and peptide science. Their unique structural properties, most notably the severe restriction of conformational flexibility, impart significant and desirable characteristics to peptides and proteins. This technical guide provides an in-depth exploration of the biological significance of these modified amino acids, covering their synthesis, conformational properties, and their transformative impact on peptide and protein stability. Furthermore, it delves into their applications as potent enzyme inhibitors and valuable tools in contemporary drug discovery and development. This document is intended to serve as a comprehensive resource, complete with detailed experimental methodologies, quantitative data summaries, and visual representations of key concepts to aid researchers in harnessing the potential of α,α-disubstituted amino acids.

Introduction: The Structural Advantage of α,α-Disubstitution

Standard α-amino acids possess a degree of conformational freedom around the N-Cα (φ) and Cα-C' (ψ) bonds, as famously depicted in the Ramachandran plot. This flexibility, while crucial for the diverse folding of natural proteins, can also be a liability in peptide-based therapeutics, leading to poor structural definition and susceptibility to enzymatic degradation. The introduction of a second substituent at the α-carbon atom dramatically alters the conformational landscape of an amino acid residue.[1][2][3] This steric hindrance significantly restricts the permissible φ and ψ torsional angles, effectively locking the peptide backbone into a more defined and predictable conformation.[4][5][6] This fundamental principle underpins the broad utility of α,α-disubstituted amino acids in bioorganic and medicinal chemistry.

One of the most well-studied and utilized α,α-disubstituted amino acids is α-aminoisobutyric acid (Aib), which contains two methyl groups at the α-carbon.[7] Aib is a potent helix-inducing residue, favoring the formation of 3₁₀-helical structures in shorter peptides.[2][3][4] This ability to nucleate and stabilize helical conformations is a cornerstone of its application in peptide engineering. The conformational effects are not limited to Aib; the nature of the α-substituents dictates the preferred secondary structure. For instance, peptides composed of chiral α-methylated α,α-disubstituted amino acids tend to form 3₁₀-helices, while those with α-ethylated counterparts often adopt a fully extended C5-conformation.[1][2]

The biological significance of these conformational constraints is multifaceted:

  • Enhanced Proteolytic Stability: The steric bulk around the α-carbon shields the adjacent peptide bonds from the action of proteases, significantly increasing the in vivo half-life of peptide-based drugs.[7]

  • Increased Receptor Affinity and Specificity: By pre-organizing a peptide into its bioactive conformation, the entropic penalty upon binding to a receptor is reduced, often leading to higher affinity and specificity.

  • Improved Bioavailability: The enhanced stability and defined conformation can contribute to improved absorption and distribution profiles of peptide therapeutics.[7]

  • Induction of Specific Secondary Structures: As mentioned, these amino acids can be used to design peptides with a high propensity for specific secondary structures like helices and turns, which are often involved in molecular recognition events.[8]

This guide will now delve into the practical aspects of working with α,α-disubstituted amino acids, from their synthesis to their application, providing the necessary details for their effective implementation in research and development.

Synthesis of α,α-Disubstituted Amino Acids and Peptides

The synthesis of α,α-disubstituted amino acids presents unique challenges due to the sterically hindered quaternary carbon center.[9] However, a variety of synthetic strategies have been developed to access these valuable building blocks.

General Synthetic Routes for α,α-Disubstituted Amino Acids

Several methods are commonly employed for the synthesis of α,α-disubstituted amino acids, including:

  • Alkylation of Glycine Derivatives: This approach often involves the use of a Schiff base of glycine, which can be deprotonated to form an enolate and subsequently alkylated. A second alkylation step can then introduce the second substituent.

  • Strecker Synthesis: This classical method involves the reaction of an aldehyde or ketone with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. The use of a ketone as the starting material directly yields an α,α-disubstituted amino acid.[10]

  • From α-Nitroacetate: The alkylation of ethyl nitroacetate can be used to introduce two alkyl groups at the α-position, followed by reduction of the nitro group to an amine.[10]

  • Asymmetric Synthesis: Enantioselective methods are crucial for the synthesis of chiral α,α-disubstituted amino acids. These often involve the use of chiral auxiliaries or catalysts to control the stereochemistry of the newly formed stereocenter.[11]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing α,α-Disubstituted Amino Acids

The incorporation of sterically hindered α,α-disubstituted amino acids into peptides using SPPS requires optimized coupling conditions to overcome the slower reaction kinetics.

Materials:

  • Fmoc-protected amino acids (standard and α,α-disubstituted)

  • Rink Amide resin (or other suitable solid support)[12]

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[12]

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine[12]

  • Deprotection solution: 20% (v/v) piperidine in dimethylformamide (DMF)[12]

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Solid-phase synthesis vessel

  • Shaker or automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.[12]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the 20% piperidine/DMF solution and shake for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF.

    • Add 8 equivalents of DIPEA to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Amino Acid Coupling (for α,α-disubstituted amino acids):

    • Due to steric hindrance, a more potent coupling reagent and longer coupling times are often necessary.

    • In a separate vial, dissolve 4 equivalents of the Fmoc-α,α-disubstituted amino acid and 3.9 equivalents of HATU in DMF.[12]

    • Add 8 equivalents of DIPEA or collidine and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 4-12 hours, or until a negative Kaiser test is observed. A double coupling (repeating the coupling step) may be required.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3/4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and shake for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Conformational Analysis of Peptides Containing α,α-Disubstituted Amino Acids

The defining feature of α,α-disubstituted amino acids is their profound impact on peptide conformation. A variety of biophysical techniques are employed to elucidate the structural consequences of their incorporation.

Ramachandran Plot and Conformational Restriction

The substitution at the α-carbon severely restricts the allowed regions in the Ramachandran plot. For instance, Aib residues are largely confined to the helical regions (φ ≈ ±57°, ψ ≈ ±47°) and the corresponding left-handed helical regions.[4][5][6] This contrasts sharply with glycine, which can occupy a much larger conformational space, and other L-amino acids.

Ramachandran_Plot_Aib

Caption: Simplified Ramachandran plot illustrating the restricted conformational space of Aib.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution. The characteristic spectra of α-helices, β-sheets, and random coils allow for a qualitative and semi-quantitative analysis of peptide conformation.[13][14][15][16]

Materials:

  • Purified peptide

  • CD-transparent buffer (e.g., 10 mM phosphate buffer, pH 7.4)[13]

  • Structure-inducing solvent (optional, e.g., 2,2,2-trifluoroethanol, TFE)[13]

  • CD spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 0.1 cm)[13]

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in the chosen buffer. The final concentration should be in the range of 0.1-0.2 mg/mL.[13]

    • Accurately determine the peptide concentration.

    • Prepare a blank sample containing only the buffer.

  • Instrument Setup:

    • Turn on the spectropolarimeter and the nitrogen purge. Allow the lamp to warm up for at least 30 minutes.

    • Set the experimental parameters:

      • Wavelength range: 190-260 nm[16]

      • Scan speed: 50 nm/min[16]

      • Bandwidth: 1.0 nm[16]

      • Data pitch: 0.5 nm

      • Number of accumulations: 3-5

  • Data Acquisition:

    • Place the cuvette with the blank solution in the sample holder and record a baseline spectrum.

    • Replace the blank with the peptide sample and record the sample spectrum.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) where:

      • θ is the observed ellipticity in degrees

      • c is the molar concentration of the peptide

      • n is the number of amino acid residues

      • l is the path length of the cuvette in cm

  • Data Interpretation:

    • α-helix: Characterized by two negative bands around 208 nm and 222 nm, and a strong positive band around 192 nm.[17]

    • β-sheet: Shows a negative band around 218 nm and a positive band around 195 nm.[17]

    • Random coil: Exhibits a strong negative band below 200 nm.[17]

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, including inter-proton distances (through Nuclear Overhauser Effect, NOE) and dihedral angle restraints, which are essential for detailed 3D structure determination of peptides.[8][18][19][20][21]

Materials:

  • Purified peptide (isotopically labeled, e.g., with ¹⁵N and ¹³C, for more complex structures)

  • NMR buffer (e.g., 90% H₂O/10% D₂O, phosphate buffered saline)

  • High-field NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the peptide in the NMR buffer to a final concentration of 0.5-5 mM.[8]

  • Data Acquisition: A suite of 1D and 2D NMR experiments are typically performed:

    • 1D ¹H NMR: To get a general overview of the sample and check for purity and aggregation.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

    • 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled samples, to resolve amide proton signals.

  • Data Processing and Analysis:

    • Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Resonance Assignment: Assign all proton and, if applicable, ¹⁵N and ¹³C resonances to specific atoms in the peptide sequence.

    • Constraint Extraction:

      • Identify and integrate NOE cross-peaks to generate a list of inter-proton distance restraints.

      • Measure coupling constants (e.g., ³J(HN,Hα)) to derive dihedral angle restraints.

  • Structure Calculation:

    • Use the experimental restraints (distances and angles) in molecular dynamics or simulated annealing calculations (e.g., using software like CYANA, XPLOR-NIH, or AMBER) to generate a family of 3D structures consistent with the NMR data.

  • Structure Validation: Assess the quality of the calculated structures using metrics such as the number of restraint violations and analysis of Ramachandran plots.

Impact on Peptide and Protein Stability

The incorporation of α,α-disubstituted amino acids can significantly enhance the thermal and proteolytic stability of peptides and proteins.

Conformational Entropy and Thermal Stability

By restricting the conformational freedom of the unfolded state, the entropic cost of folding is reduced. This leads to an increase in the melting temperature (Tm), a measure of thermal stability.

Table 1: Effect of Ala → Aib Substitution on the Thermal Stability of a Thermolysin Fragment

AnalogueTm (°C)ΔTm (°C)
Natural Fragment63.5-
Ala304Aib65.7+2.2
Ala309Aib68.9+5.4
Ala312Aib62.9-0.6
Ala304Aib/Ala309Aib71.5+8.0

Data adapted from De Filippis et al., Biochemistry 1998.

The data clearly shows that strategic replacement of alanine with Aib can lead to a significant increase in the melting temperature of a protein domain. The slightly destabilizing effect at position 312 highlights the importance of the local structural context.

Protein_Stabilization

Caption: Aib reduces the entropic penalty of folding, leading to enhanced thermal stability.

Applications in Drug Discovery and as Enzyme Inhibitors

The unique properties of α,α-disubstituted amino acids make them highly valuable in the design of novel therapeutics.

Peptide-Based Therapeutics

The enhanced stability and conformational definition afforded by these modified amino acids are crucial for developing peptide drugs with improved pharmacokinetic profiles. For example, Aib-modified glucagon-like peptide-1 (GLP-1) analogs for the treatment of diabetes show prolonged activity.[7]

Enzyme Inhibition

Peptides and small molecules containing α,α-disubstituted amino acids can act as potent and selective enzyme inhibitors. The rigid conformation can facilitate a tighter and more specific binding to the active site of an enzyme.

Table 2: IC₅₀ Values of Synthetic Amino Acid Derivatives Against Digestive Enzymes

CompoundPancreatic Lipase IC₅₀ (µM)Pancreatic α-Amylase IC₅₀ (µM)α-Glucosidase IC₅₀ (µM)
PPC801023519No Inhibition
PPC82167162No Inhibition
PPC84247345353
PPC89Not Tested22451
PPC101Not Tested27567

Data adapted from a study on synthetic amino acid derivatives as digestive enzyme inhibitors.[21]

Experimental Protocol: Determination of IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the potency of an inhibitor.

Materials:

  • Enzyme and its substrate

  • Inhibitor (peptide or small molecule)

  • Assay buffer

  • Microplate reader or spectrophotometer

  • 96-well plates

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of the enzyme in assay buffer.

    • Prepare a stock solution of the substrate in assay buffer.

    • Prepare a serial dilution of the inhibitor in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the enzyme to each well.

    • Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15 minutes) at a controlled temperature.

  • Initiate the Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Monitor the Reaction: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (0% inhibition).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.[1][9][22][23][24]

IC50_Determination_Workflow

Caption: General workflow for the experimental determination of IC50 values for enzyme inhibitors.

Conclusion

α,α-Disubstituted amino acids represent a powerful tool in the arsenal of chemists and biologists. Their ability to impose conformational constraints on peptides and proteins translates into a host of desirable properties, including enhanced stability, increased receptor affinity, and resistance to proteolysis. These attributes have led to their successful application in the development of more effective peptide-based therapeutics and potent enzyme inhibitors. The synthetic and analytical protocols detailed in this guide provide a framework for researchers to explore and exploit the significant biological potential of this unique class of non-proteinogenic amino acids. As our understanding of the intricate relationship between structure and function continues to grow, the rational incorporation of α,α-disubstituted amino acids will undoubtedly play an increasingly important role in the design of novel biomolecules with tailored properties for a wide range of biomedical applications.

References

The Unseen Architects: A Technical Guide to the Natural Occurrence of Non-Proteinogenic Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beyond the canonical 20 amino acids that form the primary structure of proteins, a vast and structurally diverse world of non-proteinogenic amino acids (NPAAs) exists.[1][2][3] These compounds, not encoded in the genetic blueprint for ribosomal protein synthesis, are far from metabolic curiosities. They are pivotal players in a multitude of biological processes across kingdoms of life, from bacteria and plants to animals. NPAAs serve as metabolic intermediates, signaling molecules, defense compounds, and toxins.[1][3] Their unique structures and functionalities make them a fertile ground for drug discovery and development, offering novel scaffolds and mechanisms of action. This guide provides an in-depth exploration of the natural occurrence of key NPAAs, their biosynthesis, quantitative distribution, and the experimental protocols required for their study.

Key Non-Proteinogenic Amino Acids: Natural Occurrence and Quantitative Data

The distribution and concentration of NPAAs vary significantly among different organisms and even within the tissues of a single organism. The following tables summarize the quantitative occurrence of several prominent NPAAs.

Table 1: γ-Aminobutyric Acid (GABA)
Organism/SourceTissue/PartConcentration RangeNotes
Plants (general)Various tissuesAccumulates under stressActs as a signaling molecule in response to abiotic and biotic stress.[4][5][6][7]
Tomato (Solanum lycopersicum)FruitIncreases during ripeningContributes to fruit development and stress resilience.[8]
Rice (Oryza sativa)Germinated brown riceHighGABA content is enhanced through germination.
Mammalian BrainCentral Nervous SystemMillimolar concentrationsThe primary inhibitory neurotransmitter.[9]
Table 2: L-Ornithine
Organism/SourceTissue/PartConcentration RangeNotes
AnimalsLiverKey Urea Cycle IntermediateCrucial for nitrogen waste disposal.[10]
PlantsGeneralLow but rapid fluxA central intermediate in arginine, proline, and polyamine biosynthesis.[11]
Corynebacterium glutamicumFermentation BrothHigh (engineered strains)Used for industrial production of ornithine and derived products.[12]
Table 3: L-Citrulline
Organism/SourceTissue/PartConcentration Range (mg/g FW)Notes
Watermelon (Citrullus lanatus)Flesh1.67 - 3.10A rich natural source; serves as a precursor to arginine and nitric oxide.[13][14][15][16]
Watermelon (Citrullus lanatus)Rind0.60 - 5.00Concentrations can be higher in the rind than in the flesh.[13]
MammalsIntestine/Kidney-Synthesized from arginine and involved in the nitric oxide cycle.[17]
Table 4: L-DOPA (L-3,4-dihydroxyphenylalanine)
Organism/SourceTissue/PartConcentration Range (% by weight)Notes
Velvet Bean (Mucuna pruriens)Seeds3 - 6% (up to 9% reported)A potent natural source used in the treatment of Parkinson's disease.[18][19][20]
Various Mucuna SpeciesSeedsVaries significantly (e.g., 5.19 - 6.08%)L-DOPA content can differ based on species and harvest time.[18][21]
Table 5: β-Alanine
Organism/SourceTissue/PartConcentration RangeNotes
AnimalsMuscle TissueHighA precursor to carnosine, which acts as an intramuscular pH buffer.[22][23][24][25]
AnimalsLiver-Naturally produced in the liver.
Food SourcesMeat, Fish, Poultry-Obtained through the diet via carnosine and anserine digestion.[23][26]

Biosynthetic and Metabolic Pathways

The synthesis of NPAAs often involves unique enzymatic pathways that diverge from primary metabolism. Understanding these pathways is crucial for metabolic engineering and identifying potential drug targets.

The GABA Shunt

In both plants and animals, γ-Aminobutyric acid (GABA) is primarily synthesized via a metabolic pathway known as the GABA shunt, which bypasses two steps of the tricarboxylic acid (TCA) cycle.[5][9][27] The process begins with the conversion of the TCA cycle intermediate α-ketoglutarate to glutamate.[4][9] In the cytosol, the enzyme glutamate decarboxylase (GAD) catalyzes the irreversible decarboxylation of glutamate to form GABA.[5][9] GABA is then transported into the mitochondria where GABA transaminase (GABA-T) converts it to succinic semialdehyde.[5] Finally, succinic semialdehyde dehydrogenase (SSADH) oxidizes succinic semialdehyde to succinate, which re-enters the TCA cycle.[5][9] In plants, GABA can also be synthesized through the degradation of polyamines.[6][8]

GABA_Shunt TCA TCA Cycle AKG α-Ketoglutarate TCA->AKG Glu Glutamate AKG->Glu Transamination GABA γ-Aminobutyric Acid (GABA) Glu->GABA SSA Succinic Semialdehyde GABA->SSA GABA-T Succ Succinate SSA->Succ Succ->TCA to Cytosol Cytosol Mito Mitochondrion

Caption: The GABA Shunt Pathway. (Max Width: 760px)
Ornithine Biosynthesis and Metabolism

Ornithine holds a critical position at the crossroads of several metabolic pathways.[11] In animals, it is a key intermediate in the urea cycle, where it is generated from arginine by the enzyme arginase.[10] This cycle is essential for detoxifying ammonia.[10] Conversely, in plants and many microorganisms, the pathway often runs in the reverse direction, with glutamate serving as the primary precursor for ornithine, which then leads to the synthesis of arginine and proline.[11] In Corynebacterium glutamicum, L-ornithine biosynthesis begins with α-ketoglutarate from the TCA cycle, which is converted to glutamate. Through a series of enzymatic steps involving acetylation, phosphorylation, reduction, and transamination, glutamate is converted to ornithine.[12][28] Ornithine is also a direct precursor for the biosynthesis of polyamines like putrescine, which are vital for cell growth and proliferation.[10]

Ornithine_Metabolism Glu Glutamate Orn L-Ornithine Glu->Orn Biosynthesis (Plants, Microbes) Urea Urea Cycle Orn->Urea Cit L-Citrulline Orn->Cit Ornithine Transcarbamoylase Pro Proline Orn->Pro Biosynthesis Poly Polyamines (e.g., Putrescine) Orn->Poly Ornithine Decarboxylase (ODC) Arg L-Arginine Urea->Arg Urea->Cit Arg->Orn Arginase (Animals) Cit->Arg Argininosuccinate Synthetase/Lyase

Caption: Central role of Ornithine in metabolism. (Max Width: 760px)

Experimental Protocols

Accurate identification and quantification of NPAAs are essential for research and development. Below are detailed methodologies for key experimental procedures.

Protocol 1: Extraction of Free Amino Acids from Plant Tissue

This protocol is suitable for the extraction of free amino acids, including NPAAs, from fresh plant material for subsequent analysis by HPLC or GC-MS.[29][30][31]

Materials:

  • Fresh plant tissue (e.g., leaf, seed, fruit)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Microcentrifuge tubes (1.5 or 2 mL)

  • Extraction Buffer: 80% (v/v) aqueous methanol, chilled to -20°C

  • Internal Standard (e.g., α-Aminobutyric acid, norvaline), if quantitative analysis is required

  • Centrifuge capable of 14,000 x g at 4°C

  • 0.2 µm syringe filters or centrifugal filters

Procedure:

  • Sample Collection and Freezing: Harvest approximately 50-100 mg of fresh plant tissue. Immediately flash-freeze the tissue in liquid nitrogen to quench metabolic activity.[29][30] Store at -80°C until extraction.

  • Homogenization: Grind the frozen tissue to a fine, homogenous powder using a pre-chilled mortar and pestle with liquid nitrogen.[30]

  • Extraction: Transfer the frozen powder to a pre-weighed microcentrifuge tube. Add 1 mL of ice-cold 80% methanol extraction buffer. If using an internal standard for quantification, add it to the extraction buffer at a known concentration.

  • Vortexing and Incubation: Vortex the tube vigorously for 1 minute to ensure thorough mixing. Incubate the mixture for 30 minutes at 4°C with occasional vortexing to facilitate extraction.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new, clean microcentrifuge tube.

  • Filtration: Filter the supernatant through a 0.2 µm filter to remove any remaining particulate matter. The filtrate is now ready for derivatization (if required) and chromatographic analysis.[29]

Protocol 2: Quantification of Amino Acids by HPLC with Pre-column Derivatization

This method uses o-phthaldialdehyde (OPA) for pre-column derivatization, which reacts with primary amines to form fluorescent isoindole derivatives, allowing for sensitive detection.[32]

Materials:

  • Amino acid extract (from Protocol 1) or standards

  • HPLC system with a fluorescence detector (Excitation: 330 nm, Emission: 418 nm) and a C18 reversed-phase column.[32]

  • Borate buffer (0.4 M, pH 9.5)

  • OPA derivatization reagent: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL methanol, add 11.2 mL of 0.4 M borate buffer, and 50 µL of β-mercaptoethanol.

  • Mobile Phase A: 0.1 M Sodium Acetate buffer, pH 7.2

  • Mobile Phase B: Methanol (HPLC grade)

Procedure:

  • Standard Preparation: Prepare a series of amino acid standard solutions of known concentrations (e.g., 5 nM to 250 nM) in 80% methanol.[32]

  • Derivatization: In an autosampler vial or microcentrifuge tube, mix 100 µL of the sample or standard with 400 µL of OPA derivatization reagent. Allow the reaction to proceed for exactly 2 minutes at room temperature. The timing is critical as the derivatives can be unstable.

  • Injection: Immediately inject a defined volume (e.g., 20 µL) of the derivatized mixture onto the HPLC column.

  • Chromatography: Perform the separation using a gradient elution. A typical gradient might be:

    • 0-2 min: 2% B

    • 2-18 min: Gradient from 2% to 55% B

    • 18-20 min: Gradient to 100% B

    • 20-25 min: Hold at 100% B (column wash)

    • 25-30 min: Return to 2% B (equilibration) Flow rate: 1.0 mL/min. Column temperature: 40°C.

  • Quantification: Identify amino acid peaks based on their retention times compared to the standards. Construct a calibration curve by plotting the peak area against the concentration for each standard. Use this curve to determine the concentration of each amino acid in the unknown samples.

Role in Drug Discovery and Development

The unique structures of NPAAs make them valuable starting points for drug development. They can act as enzyme inhibitors, receptor agonists/antagonists, or mimics of natural ligands. The process of discovering drugs from natural products, including NPAAs, follows a structured workflow.[33][34][35][36]

Drug_Discovery_Workflow Source Natural Source Identification (e.g., Plants, Microbes) Extract Extraction & Fractionation Source->Extract Screen High-Throughput Screening (Bioactivity Assays) Extract->Screen Isolate Bioassay-Guided Isolation of Active NPAAs Screen->Isolate Structure Structure Elucidation (NMR, MS) Isolate->Structure LeadID Lead Identification & Mechanism of Action Structure->LeadID Optimize Lead Optimization (Medicinal Chemistry) LeadID->Optimize Preclinic Preclinical Studies (In vitro & In vivo) Optimize->Preclinic Clinical Clinical Trials Preclinic->Clinical

Caption: Workflow for NPAA-based drug discovery. (Max Width: 760px)

Conclusion

Non-proteinogenic amino acids represent a significant and largely untapped reservoir of biochemical diversity. Their widespread natural occurrence and diverse physiological roles underscore their importance in biology and medicine. For researchers in drug development, NPAAs offer novel chemical scaffolds and therapeutic possibilities. A systematic approach, combining robust analytical techniques for quantification, a deep understanding of their metabolic pathways, and structured discovery workflows, is essential to fully harness the potential of these remarkable molecules.

References

Spectroscopic and Analytical Profiling of (R)-2-Amino-2-ethyloctanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies relevant to the characterization of the non-proteinogenic amino acid, (R)-2-Amino-2-ethyloctanoic acid. Due to the limited availability of public data for this specific enantiomer, this document presents available data for the closely related 2-Amino-2-ethyloctanoic acid (stereochemistry unspecified) and outlines generalized, yet detailed, experimental protocols for the spectroscopic analysis of chiral α-alkylated amino acids.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for 2-Amino-2-ethyloctanoic acid. It is important to note that the stereochemistry of the material used to acquire this data was not specified in the source. Therefore, this data may correspond to the racemic mixture or an unspecified enantiomer.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 2-Amino-2-ethyloctanoic acid
Parameter ¹H NMR ¹³C NMR
Solvent D₂OCDCl₃
Frequency 500 MHz25.16 MHz
Shifts (ppm) 0.84, 0.85, 0.87, 1.27, 1.28, 1.50, 1.52, 1.53, 1.55, 1.56, 2.15, 2.16, 2.1814.09, 22.71, 24.80, 29.04, 29.15, 31.76, 34.26, 180.81

Note: The proton NMR shifts are provided as a range of observed peaks from available data. The carbon NMR data is a list of observed chemical shifts.

Table 2: Mass Spectrometry Data for 2-Amino-2-ethyloctanoic acid
Parameter Value
Molecular Formula C₁₀H₂₁NO₂
Molecular Weight 187.28 g/mol
Monoisotopic Mass 187.157228913 Da

Note: This data is based on the chemical formula and is consistent for all stereoisomers.

Infrared (IR) Spectroscopy Data
  • O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹

  • N-H stretch (amine): Medium band around 3300-3500 cm⁻¹

  • C=O stretch (carboxylic acid): Strong band around 1700-1725 cm⁻¹

  • N-H bend (amine): Medium band around 1580-1650 cm⁻¹

  • C-N stretch (amine): Medium band around 1020-1250 cm⁻¹

  • C-H stretches (alkyl): Strong bands around 2850-2960 cm⁻¹

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of chiral α-alkylated amino acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

    • The choice of solvent will depend on the solubility of the sample and the desired exchange of labile protons (e.g., -NH₂ and -COOH protons will exchange with deuterium in D₂O).

  • Instrumentation:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters:

      • Pulse sequence: zg30

      • Spectral width: 12-16 ppm

      • Number of scans: 16-64 (depending on sample concentration)

      • Relaxation delay (d1): 1-5 seconds

      • Acquisition time: 2-4 seconds

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters:

      • Pulse sequence: zgpg30

      • Spectral width: 200-240 ppm

      • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

      • Relaxation delay (d1): 2 seconds

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on expected values and 2D NMR experiments (e.g., COSY, HSQC) if necessary.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly onto the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin, transparent disk.

  • Instrumentation:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and assign the characteristic absorption bands corresponding to the functional groups of the amino acid.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent system, such as a mixture of water, methanol, or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source or inject it via a liquid chromatography (LC) system.

    • Acquire mass spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

    • Set the mass range to scan from m/z 50 to 500.

    • For structural information, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and fragmenting it to observe the product ions.

  • Data Processing:

    • Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.

    • Analyze the fragmentation pattern from the MS/MS spectrum to deduce structural features of the molecule.

Visualized Workflows

Since no specific signaling pathways involving this compound are documented in publicly available literature, a generalized experimental workflow for the spectroscopic analysis of a novel chiral amino acid is presented below.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation cluster_reporting Final Output synthesis Synthesis & Purification of This compound nmr NMR Spectroscopy (1H, 13C, 2D) synthesis->nmr ir IR Spectroscopy (FTIR-ATR) synthesis->ir ms Mass Spectrometry (HRMS, MS/MS) synthesis->ms structure_elucidation Structural Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment chiral_analysis Chiral Purity (e.g., Chiral HPLC) purity_assessment->chiral_analysis report Technical Report & Data Archiving chiral_analysis->report

Caption: Workflow for Spectroscopic Analysis of a Chiral Amino Acid.

This logical diagram illustrates the typical workflow for the comprehensive analysis of a synthesized chiral amino acid derivative, from initial preparation through to final data interpretation and reporting.

Tandem_Mass_Spectrometry_Workflow cluster_sample_intro Sample Introduction cluster_ms1 MS1 Analysis cluster_fragmentation Fragmentation cluster_ms2 MS2 Analysis sample_prep Dissolved Sample in Volatile Solvent lc_system Optional: LC Separation sample_prep->lc_system ion_source Electrospray Ionization (ESI) lc_system->ion_source mass_analyzer1 Mass Analyzer 1 (e.g., Quadrupole) ion_source->mass_analyzer1 precursor_selection Precursor Ion Selection ([M+H]⁺ or [M-H]⁻) mass_analyzer1->precursor_selection collision_cell Collision Cell (CID) precursor_selection->collision_cell mass_analyzer2 Mass Analyzer 2 (e.g., TOF) collision_cell->mass_analyzer2 detector Detector mass_analyzer2->detector spectrum Product Ion Spectrum detector->spectrum

Caption: Tandem Mass Spectrometry (MS/MS) Experimental Workflow.

This diagram outlines the key stages of a tandem mass spectrometry experiment, a powerful technique for the structural elucidation of molecules by analyzing their fragmentation patterns.

Navigating the Physicochemical Landscape of (R)-2-Amino-2-ethyloctanoic Acid: A Technical Guide to Thermal Stability and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Amino-2-ethyloctanoic acid, a chiral non-proteinogenic amino acid, presents a unique structural motif with potential applications in peptidomimetics and drug design. Its α,α-disubstituted nature can confer enhanced metabolic stability and conformational constraint to peptide-based therapeutics. A thorough understanding of its fundamental physicochemical properties, namely thermal stability and solubility, is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the available data, outlines detailed experimental protocols for characterization, and visualizes key concepts and workflows.

Core Physicochemical Properties

Precise experimental data for this compound is not extensively available in public literature. The following tables summarize predicted data for the closely related 2-Amino-2-ethyloctanoic acid and experimental data for the parent compound, 2-Aminooctanoic acid, to provide an estimated physicochemical profile.

Disclaimer: The data presented below for 2-Amino-2-ethyloctanoic acid is predicted and should be confirmed by experimental analysis. Data for 2-Aminooctanoic acid is provided for comparative purposes.

Table 1: Predicted Physicochemical Properties of 2-Amino-2-ethyloctanoic Acid

PropertyPredicted ValueSource
Molecular FormulaC10H21NO2[1]
Molecular Weight187.28 g/mol [1]
Boiling Point294.8 ± 23.0 °C[1][2]
Density0.975 ± 0.06 g/cm³[1][2]
XLogP30.2[1]
Topological Polar Surface Area63.3 Ų[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count3[1]

Table 2: Experimental Physicochemical Properties of 2-Aminooctanoic Acid

PropertyExperimental ValueSource
Molecular FormulaC8H17NO2[3]
Molecular Weight159.23 g/mol [3]
Melting Point194 - 196 °C[3]
Solubility (in water)19 mg/mL[3]

Experimental Protocols for Characterization

To ascertain the definitive thermal stability and solubility of this compound, the following standard experimental protocols are recommended.

Thermal Stability Analysis

Thermal stability can be effectively determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining decomposition temperatures.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA crucible (typically alumina or platinum).

  • Instrument Setup: Place the crucible in the TGA instrument.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of significant mass loss is indicative of the decomposition temperature.

2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and other thermal transitions.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC cell.

  • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the cell.

  • Temperature Program: Heat the sample at a controlled rate (e.g., 5-10 °C/min) over a temperature range that brackets the expected melting point.

  • Data Analysis: The melting point is determined as the peak temperature of the endothermic transition. The area under the peak corresponds to the enthalpy of fusion.

Solubility Determination

The solubility of this compound can be determined in various solvents, which is critical for formulation and biological studies.

Methodology: Shake-Flask Method

  • Solvent Selection: Choose a range of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, methanol).

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry, or through derivatization followed by spectrophotometry (e.g., ninhydrin method).

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Visualizing Workflows and Concepts

The following diagrams, generated using Graphviz, illustrate the experimental workflows for thermal analysis and solubility determination, as well as the significance of α-alkylation in drug development.

Thermal_Stability_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Sample Preparation (5-10 mg) TGA_Instrument TGA Instrument Setup TGA_Sample->TGA_Instrument TGA_Heating Heating (e.g., 10°C/min in N2) TGA_Instrument->TGA_Heating TGA_Data Mass Loss vs. Temperature TGA_Heating->TGA_Data TGA_Result Decomposition Temperature TGA_Data->TGA_Result DSC_Sample Sample Preparation (2-5 mg) DSC_Instrument DSC Instrument Setup DSC_Sample->DSC_Instrument DSC_Heating Heating (e.g., 5-10°C/min in N2) DSC_Instrument->DSC_Heating DSC_Data Heat Flow vs. Temperature DSC_Heating->DSC_Data DSC_Result Melting Point & Enthalpy DSC_Data->DSC_Result

Caption: Experimental workflow for thermal stability analysis.

Solubility_Workflow Start Start: Solubility Determination Solvent Select Solvents (e.g., Water, PBS, Ethanol) Start->Solvent Excess Add Excess Compound to Solvent Solvent->Excess Equilibrate Equilibrate (e.g., 24h at 25°C) Excess->Equilibrate Separate Separate Solid and Liquid Phases (Centrifuge/Filter) Equilibrate->Separate Analyze Analyze Supernatant Concentration (e.g., HPLC) Separate->Analyze Result Determine Solubility (mg/mL or mol/L) Analyze->Result

Caption: Workflow for solubility determination via the shake-flask method.

Alpha_Alkylation_Significance cluster_Properties Enhanced Properties cluster_Applications Drug Development Applications AA Natural α-Amino Acid Alkylation α-Alkylation (e.g., Ethylation) AA->Alkylation AAA This compound Alkylation->AAA Stability Increased Metabolic Stability AAA->Stability Conformation Conformational Rigidity AAA->Conformation Potency Potentially Altered Biological Potency AAA->Potency Peptidomimetics Peptidomimetics Stability->Peptidomimetics Drug_Design Novel Drug Candidates Conformation->Drug_Design Potency->Drug_Design

Caption: Significance of α-alkylation of amino acids in drug development.

References

The Ascendant Therapeutic Potential of Chiral α-Alkylated Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral α-alkylated amino acids, a class of non-proteinogenic amino acids, are emerging as pivotal building blocks in medicinal chemistry and drug discovery. Their unique structural feature—an alkyl group at the α-carbon—confers significant conformational constraints, leading to enhanced metabolic stability and improved biological activity compared to their natural counterparts. This technical guide provides an in-depth exploration of the burgeoning research into the biological activities of these molecules, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. We present a consolidated overview of quantitative data, detailed experimental protocols, and the modulation of key signaling pathways to serve as a comprehensive resource for the scientific community.

I. Anticancer Activities of Chiral α-Alkylated Amino Acids

The introduction of an α-alkyl group can significantly enhance the cytotoxic and antiproliferative activities of amino acid derivatives against various cancer cell lines. This modification can lead to increased selectivity towards cancer cells and overcome some mechanisms of drug resistance.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of various chiral α-alkylated amino acid derivatives against a range of human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyrimidine derivative 3d MCF-7 (Breast)43.4[1]
MDA-MB-231 (Breast)35.9[1]
Imidazo[1,2-a]pyrimidine derivative 4d MCF-7 (Breast)39.0[1]
MDA-MB-231 (Breast)35.1[1]
Sulfonyl-L-cysteine derivative 5 HEPG2 (Liver)51.9[2]
Sulfonyl-L-glutamine derivative 14 MCF7 (Breast)54.2[2]
Sulfonyl-L-tryptophan derivative 18 PaCa2 (Pancreatic)59.7[2]
Methyl 6-acetyl-4-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate 8 HepG2 (Liver)3.8 ± 0.5[3]
A549 (Lung)3.5 ± 0.6[3]
SW620 (Colon)10.8 ± 0.9[3]
Methyl 6-acetyl-4-chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate 7 A549 (Lung)6.3 ± 2.5[3]
HepG2 (Liver)11 ± 3.2[3]
Indole-based thiosemicarbazone derivative 6 HCT116 (Colon)14.6[4]
MCF-7 (Breast)5.3[4]
K562 (Leukemia)12.8[4]
Indole-based thiosemicarbazone derivative 9 HCT116 (Colon)3.5[4]
K562 (Leukemia)19.0[4]
Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many anticancer agents, including α-alkylated amino acid derivatives, exert their effect is through the induction of apoptosis, or programmed cell death. The intrinsic apoptotic pathway is a critical signaling cascade that is often targeted. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2).[5][6] The ratio of Bax to Bcl-2 is a key determinant of cell fate.[5][7] An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytosol.[7] This event triggers the activation of a cascade of cysteine-aspartic proteases known as caspases, with caspase-3 being a key executioner caspase.[8][9] Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Some α-alkylated amino acid derivatives have been shown to induce apoptosis by increasing the Bax/Bcl-2 ratio.[1]

apoptosis_pathway cluster_stimulus Anticancer Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase Alpha-Alkylated_Amino_Acid α-Alkylated Amino Acid Derivative Bcl2 Bcl-2 (Anti-apoptotic) Alpha-Alkylated_Amino_Acid->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Alpha-Alkylated_Amino_Acid->Bax Promotes MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->MOMP Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspase9 Caspase-9 (Initiator) CytoC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Intrinsic apoptosis pathway modulated by α-alkylated amino acids.

II. Antimicrobial Activities of Chiral α-Alkylated Amino Acids

The structural diversity of chiral α-alkylated amino acids makes them promising candidates for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance. Their amphiphilic nature, often enhanced by N-alkylation, allows for interaction with and disruption of microbial cell membranes.[10]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values for several α-alkylated amino acid derivatives against common bacterial strains. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
C16-RRR-NH2 (Palmitoylated Arginine)Staphylococcus aureus2[11]
(C12)2-KKKK-NH2 (Dilauroylated Lysine)Staphylococcus aureus16[11]
C16-RRR-NH2 (Palmitoylated Arginine)Escherichia coli8[11]
(C12)2-KKKK-NH2 (Dilauroylated Lysine)Escherichia coli64[11]
4-nitrocinnamaldehydeEscherichia coli (UPEC)100[12]
Staphylococcus aureus100[12]
A-L-Iso-C12 (Isoleucine derivative)Staphylococcus aureus2.5[13]
A-L-Val-C12 (Valine derivative)Escherichia coli1.67[13]
CM15 (D-Lysine substituted peptide) D3,7,13Escherichia coli≤8[14]
Staphylococcus aureus≤8[14]
Phylloseptin-TO2 analogue (SR)Escherichia coli2[15]
Acinetobacter baumannii4[15]
Pseudomonas aeruginosa16[15]

III. Enzyme Inhibitory Activities

Chiral α-alkylated amino acids and their derivatives have been investigated as inhibitors of various enzymes, playing a role in the management of metabolic diseases. A notable example is the inhibition of α-amylase, a key enzyme in carbohydrate digestion.

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (chiral α-alkylated amino acid derivative) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

mtt_assay_workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat with compound and vehicle control incubation1->compound_treatment incubation2 Incubate 24-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate 2-4h mtt_addition->incubation3 solubilization Solubilize formazan crystals incubation3->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance calculation Calculate IC50 absorbance->calculation end End calculation->end

Workflow for determining IC50 using the MTT assay.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Reading of Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

This assay measures the ability of a compound to inhibit the activity of α-amylase, which breaks down starch into smaller sugars.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 6.9), the α-amylase enzyme solution, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

  • Substrate Addition: Initiate the reaction by adding a starch solution to each well.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 20 minutes).

  • Stopping the Reaction: Stop the reaction by adding a colorimetric reagent, such as dinitrosalicylic acid (DNSA).

  • Color Development: Heat the plate (e.g., in a boiling water bath for 5 minutes) to allow for color development.

  • Absorbance Measurement: Measure the absorbance of the solution at 540 nm. The intensity of the color is proportional to the amount of reducing sugars produced, and thus inversely proportional to the enzyme inhibition.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a dose-response curve.

Conclusion

Chiral α-alkylated amino acids represent a versatile and powerful scaffold in the design of novel therapeutic agents. Their inherent structural properties lead to enhanced biological stability and activity, making them attractive candidates for overcoming the limitations of traditional peptide-based drugs. The data and protocols presented in this guide highlight the significant potential of these compounds in anticancer, antimicrobial, and enzyme inhibitory applications. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of the next generation of targeted therapies.

References

The Stereochemical Imperative: A Technical Guide to the Role of Chirality in the Function of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the critical role of chirality in the function of unnatural amino acids (UAAs), offering insights into their application in modern drug discovery and protein engineering. By providing a deeper understanding of how stereochemistry dictates molecular interactions, this document aims to equip researchers with the knowledge to strategically leverage UAAs for creating more stable, selective, and potent therapeutics.

Introduction: The Significance of Chirality in Biological Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology.[][2] With the exception of achiral glycine, the 19 other proteinogenic amino acids universally exist in the L-configuration.[3][4] This homochirality is essential for the proper folding and function of proteins.[5] The enzymes and receptors within biological systems are themselves chiral, leading to highly stereospecific interactions.[2] Consequently, the two enantiomers of a chiral molecule, such as an amino acid, can exhibit vastly different biological activities.[]

Unnatural amino acids (UAAs) are non-proteinogenic amino acids that can be introduced into peptides and proteins through chemical synthesis or genetic code expansion.[] They offer a powerful tool to modify the properties of these biomolecules, enhancing their stability, selectivity, and bioactivity.[] The chirality of these UAAs is a crucial design parameter, as the D- and L-enantiomers can have profoundly different effects on protein structure and function.[]

Impact of UAA Chirality on Peptide and Protein Properties

The incorporation of D-amino acids, the enantiomers of the natural L-amino acids, can dramatically alter the characteristics of a peptide or protein.

Enhanced Proteolytic Stability

One of the most significant advantages of incorporating D-amino acids into peptides is the increased resistance to proteolysis.[7][8] Proteases, the enzymes that degrade proteins and peptides, are stereospecific and primarily recognize L-amino acid residues.[8] By substituting L-amino acids with their D-counterparts, particularly at the N- and C-termini, the peptide becomes less susceptible to enzymatic degradation, leading to a longer in vivo half-life.[7][9][10] This enhanced stability is a critical factor in the development of peptide-based therapeutics.[11][12]

Modulation of Secondary Structure

The chirality of amino acid residues dictates the local backbone conformation and, consequently, the secondary structure of a peptide. While a sequence of L-amino acids will form a right-handed α-helix, a sequence of D-amino acids will form a left-handed α-helix.[9] Strategic placement of a D-amino acid within an L-peptide can disrupt or induce specific secondary structures, such as β-turns or altered helical conformations.[9][13] This ability to control conformation is crucial for designing peptides that can adopt the necessary three-dimensional structure for binding to a specific biological target.

Altered Binding Affinity and Specificity

The precise three-dimensional arrangement of functional groups is paramount for molecular recognition. As such, the chirality of a UAA can drastically affect the binding affinity and specificity of a peptide for its target receptor or enzyme.[14] In many cases, only one enantiomer will bind effectively, as the other will not fit into the chiral binding pocket. This stereoselectivity is a cornerstone of drug design, allowing for the development of highly targeted therapies with reduced off-target effects.[]

Quantitative Impact of Chirality on UAA Function

The following tables summarize quantitative data from various studies, highlighting the significant differences in biological activity between D- and L-isomers of UAAs in different contexts.

Table 1: Chiral-Dependent Activity of Antimicrobial Peptides

PeptideChiralityTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Hemolytic Activity (HC50) (µg/mL)
Polybia-CPAll L-amino acidsE. coli8>256
D-CP (enantiomer)All D-amino acidsE. coli8>256
D-lys-CPL-amino acids with D-lysine substitutionE. coli16>256
R4F4All L-amino acidsS. aureus464
D-R4F4All D-amino acidsS. aureus2128

Data compiled from studies on antimicrobial peptides, demonstrating that D-amino acid substitution can maintain or even enhance antimicrobial activity while having a variable impact on hemolytic activity.[11][12]

Table 2: Stereoselectivity in Receptor Binding

LigandChiralityReceptor TargetBinding Affinity (Ki) (nM)
D-SerineD-amino acidNMDA Receptor (Glycine site)150
L-SerineL-amino acidNMDA Receptor (Glycine site)>10,000
DifelikefalinContains four D-amino acidsκ-opioid receptor0.24
(L-amino acid version)All L-amino acidsκ-opioid receptorSignificantly lower affinity

This table illustrates the high degree of stereoselectivity exhibited by receptors, where the D-enantiomer often shows significantly higher affinity.[5][7]

Experimental Protocols

Chiral Resolution of Unnatural Amino Acids

Obtaining enantiomerically pure UAAs is a critical first step. Several methods are commonly employed:

  • Chemical Resolution: This method involves reacting a racemic mixture of the UAA with a chiral resolving agent (e.g., tartaric acid, brucine) to form a pair of diastereomers.[15] These diastereomers have different physical properties and can be separated by crystallization.[15][16] The resolving agent is then chemically removed to yield the pure enantiomers.

  • Enzymatic Resolution: Specific enzymes, such as D- or L-aminoacylases, can selectively act on one enantiomer in a racemic mixture.[16] For example, N-acetylated racemic amino acids can be treated with an L-acylase, which will only hydrolyze the N-acetyl group from the L-amino acid, allowing for the separation of the free L-amino acid from the N-acetylated D-amino acid.

  • Chiral Chromatography: Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) can be used to separate enantiomers.[17] The CSP creates a chiral environment where the two enantiomers have different affinities, leading to different retention times and enabling their separation.[17]

Site-Specific Incorporation of UAAs into Proteins

The amber suppression technology is a widely used method for incorporating UAAs into proteins at specific sites in vivo.[18][19][20]

Methodology:

  • Orthogonal tRNA/aminoacyl-tRNA Synthetase (aaRS) Pair: An orthogonal tRNA and aaRS pair from a different species (e.g., Methanocaldococcus jannaschii) is chosen that does not cross-react with the host cell's (e.g., E. coli) endogenous tRNAs and synthetases.[18][19]

  • Engineering the aaRS: The chosen aaRS is engineered through directed evolution to specifically recognize and charge the desired UAA onto the orthogonal tRNA.

  • Gene Modification: The gene of the target protein is modified to introduce a TAG amber stop codon at the desired site of UAA incorporation.[20]

  • Co-expression: A plasmid encoding the engineered orthogonal aaRS and tRNA is co-transformed into the host cells with a plasmid containing the modified target protein gene.[21]

  • Cell Culture and Induction: The cells are cultured in a medium supplemented with the UAA. Upon induction, the orthogonal aaRS charges the orthogonal tRNA with the UAA. This charged tRNA then recognizes the amber stop codon in the mRNA of the target protein and incorporates the UAA at that position, allowing for the translation of the full-length protein containing the UAA.[22]

Visualizing Workflows and Pathways

Experimental Workflow for Chiral UAA Incorporation and Analysis

The following diagram outlines the general workflow from the synthesis of a chiral UAA to the functional analysis of the resulting protein.

G cluster_synthesis UAA Preparation cluster_incorporation Protein Engineering cluster_analysis Functional & Structural Analysis racemic_synth Racemic UAA Synthesis chiral_res Chiral Resolution (e.g., Enzymatic, HPLC) racemic_synth->chiral_res d_uaa Pure D-UAA chiral_res->d_uaa l_uaa Pure L-UAA chiral_res->l_uaa co_expression Co-expression in Host Cell + UAA d_uaa->co_expression Incorporate D-isomer l_uaa->co_expression Incorporate L-isomer ortho_pair Orthogonal tRNA/aaRS Pair ortho_pair->co_expression amber_mutant Target Gene with Amber (TAG) Codon amber_mutant->co_expression protein_purify Protein Expression & Purification co_expression->protein_purify binding_assay Binding Assays (e.g., SPR, ITC) protein_purify->binding_assay activity_assay Enzymatic/Cell-based Activity Assays protein_purify->activity_assay structural_analysis Structural Analysis (e.g., CD, NMR, X-ray) protein_purify->structural_analysis

Caption: Workflow for studying the chiral-dependent function of UAAs.

Modulation of GPCR Signaling by a Chiral UAA-Containing Peptide

This diagram illustrates a hypothetical scenario where a peptide containing a D-UAA acts as an antagonist for a G-protein coupled receptor (GPCR), while the L-UAA version is inactive. This highlights how chirality can be used to design specific modulators of signaling pathways.

Caption: Chiral peptide modulation of a GPCR signaling pathway.

Conclusion

The chirality of unnatural amino acids is a critical determinant of their function within peptides and proteins. Strategic incorporation of D-amino acids or other chiral UAAs provides a powerful approach to enhance proteolytic stability, control secondary structure, and modulate biological activity with high specificity.[7][9][23] For researchers in drug discovery and development, a thorough understanding of stereochemical principles is essential for designing next-generation therapeutics with improved efficacy and pharmacokinetic properties. The continued development of methods for the synthesis and site-specific incorporation of chiral UAAs will undoubtedly open up new avenues for protein engineering and the creation of novel biomaterials.[][24]

References

Methodological & Application

Asymmetric Synthesis of (R)-2-Amino-2-ethyloctanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2-ethyloctanoic acid is a non-proteinogenic α,α-disubstituted amino acid, a class of compounds of significant interest in medicinal chemistry and drug development. Their incorporation into peptides can induce conformational constraints, increase metabolic stability, and enhance biological activity. This document provides a detailed protocol for the asymmetric synthesis of this compound utilizing a chiral nickel(II) complex of a glycine Schiff base as a chiral auxiliary. This method, adapted from the well-established Belokon's asymmetric synthesis of amino acids, allows for the stereocontrolled sequential alkylation of a glycine template to afford the target amino acid with high enantiomeric purity.

Introduction

The synthesis of enantiomerically pure α,α-disubstituted amino acids presents a significant challenge in organic chemistry. The absence of a hydrogen atom at the α-carbon makes them resistant to racemization and enzymatic degradation, rendering them valuable building blocks for peptide-based therapeutics. Several methods have been developed for their asymmetric synthesis, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolution.

This application note details a robust and highly diastereoselective method for the synthesis of this compound. The strategy relies on the use of a chiral Ni(II) complex derived from glycine and the commercially available (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. The planar nature of the nickel complex and the steric hindrance provided by the chiral auxiliary effectively shield one face of the glycine enolate, leading to highly diastereoselective alkylation. Sequential introduction of ethyl and hexyl groups, followed by acidic hydrolysis, yields the desired this compound.

Overall Synthetic Scheme

The asymmetric synthesis of this compound is proposed to proceed via a three-step sequence: formation of the chiral Ni(II)-glycine complex, sequential diastereoselective alkylation, and finally, hydrolysis to release the target amino acid.

cluster_0 Step 1: Complex Formation cluster_1 Step 2: Sequential Alkylation cluster_2 Step 3: Hydrolysis & Isolation A Glycine + Chiral Auxiliary + Ni(NO₃)₂·6H₂O B Chiral Ni(II)-Glycine Complex A->B NaOMe, MeOH C First Alkylation (Ethyl Iodide) B->C D Alkylated Complex 1 C->D Base (e.g., NaOH) E Second Alkylation (1-Iodohexane) D->E F Dialkylated Complex E->F Base (e.g., NaH) G Acid Hydrolysis F->G H This compound G->H I Chiral Auxiliary (recovered) G->I

Figure 1: Overall workflow for the asymmetric synthesis of this compound.

Experimental Protocols

Materials and Reagents
  • Glycine

  • (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

  • Nickel(II) nitrate hexahydrate

  • Sodium methoxide

  • Methanol

  • Ethyl iodide

  • 1-Iodohexane

  • Sodium hydroxide

  • Sodium hydride

  • Dimethylformamide (DMF)

  • Hydrochloric acid

  • Diethyl ether

  • Dichloromethane

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

Protocol 1: Synthesis of the Chiral Ni(II)-Glycine Complex
  • To a stirred solution of glycine (1.0 eq) and (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (1.0 eq) in methanol, add sodium methoxide (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of Nickel(II) nitrate hexahydrate (1.0 eq) in methanol to the reaction mixture.

  • Stir the resulting deep red solution at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness to afford the chiral Ni(II)-glycine complex, which can be used in the next step without further purification.

Protocol 2: Sequential Asymmetric Alkylation

First Alkylation (Ethylation):

  • Dissolve the chiral Ni(II)-glycine complex (1.0 eq) in anhydrous DMF.

  • Add powdered sodium hydroxide (5.0 eq) and stir the suspension vigorously.

  • Add ethyl iodide (1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 16-24 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the mono-alkylated complex.

Second Alkylation (Hexylation):

  • Dissolve the mono-ethylated Ni(II) complex (1.0 eq) in anhydrous DMF.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.5 eq) in portions at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 1-iodohexane (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 16-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (eluent: hexanes/ethyl acetate gradient) to obtain the di-alkylated Ni(II) complex.

Protocol 3: Hydrolysis and Isolation of this compound
  • Suspend the purified di-alkylated Ni(II) complex in 6M hydrochloric acid.

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture to room temperature. The chiral auxiliary will precipitate and can be recovered by filtration.

  • Wash the aqueous layer with diethyl ether to remove any remaining organic impurities.

  • Adjust the pH of the aqueous layer to ~6 with a suitable base (e.g., ammonium hydroxide).

  • The desired amino acid will precipitate. Collect the solid by filtration, wash with cold water and then with a small amount of ethanol, and dry under vacuum to yield this compound.

Data Presentation

The following table summarizes the expected yields and diastereoselectivities for the key steps in the synthesis, based on literature data for analogous transformations.

StepProductExpected Yield (%)Expected Diastereomeric Excess (de, %)
First Alkylation Mono-ethylated Ni(II) Complex85-95>95
Second Alkylation Di-alkylated Ni(II) Complex80-90>95
Hydrolysis This compound90-98N/A (enantiomeric excess >98%)

Note: The high diastereomeric excess achieved in the alkylation steps translates to a high enantiomeric excess in the final product after removal of the chiral auxiliary.

Mechanism of Stereoselectivity

The high diastereoselectivity of the alkylation is controlled by the chiral environment created by the nickel complex. The planar complex is sterically hindered on one face by the benzyl group of the proline-derived ligand. This forces the incoming electrophile (alkyl halide) to approach from the less hindered face of the glycine enolate.

cluster_0 Mechanism of Diastereoselective Alkylation A Chiral Ni(II)-Glycine Complex B Deprotonation (Base) A->B C Planar Enolate Intermediate B->C D Electrophilic Attack (R-X) C->D F Steric Shielding by Chiral Auxiliary E Alkylated Complex (High Diastereoselectivity) D->E F->C Blocks top face attack

Figure 2: Simplified representation of the diastereoselective alkylation mechanism.

Conclusion

The described protocol offers a reliable and highly stereoselective method for the synthesis of this compound. The use of a recyclable chiral auxiliary makes this method cost-effective and suitable for scale-up. The resulting enantiomerically pure α,α-disubstituted amino acid is a valuable building block for the development of novel peptide-based therapeutics and other biologically active molecules. Researchers in drug development can utilize this protocol to access a wide range of structurally diverse non-proteinogenic amino acids by simply varying the alkylating agents used in the sequential alkylation steps.

Application Notes and Protocols for the Preparation of Enantiomerically Pure α,α-Disubstituted Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure α,α-disubstituted amino acids are of paramount importance in the fields of medicinal chemistry and drug development. Their unique structural features, characterized by a quaternary stereocenter at the α-carbon, impart significant conformational constraints on peptides and peptidomimetics. This rigidity can lead to enhanced biological activity, increased metabolic stability, and improved pharmacokinetic profiles of peptide-based therapeutics. Consequently, the development of efficient and stereoselective methods for their synthesis is a critical area of research.

These application notes provide an overview of key methodologies for the preparation of enantiomerically pure α,α-disubstituted amino acids, complete with detailed experimental protocols for selected methods, and a comparative summary of their efficiencies. The methods covered include asymmetric catalysis, the use of chiral auxiliaries, and enzymatic resolution.

Asymmetric Catalysis

Asymmetric catalysis offers a highly efficient and atom-economical approach to enantiomerically pure α,α-disubstituted amino acids by employing a small amount of a chiral catalyst to generate large quantities of the desired enantiomer.

Organocatalytic Asymmetric Michael Addition

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. One notable application is the Michael addition of racemic oxazolones to α,β-unsaturated aldehydes, catalyzed by chiral diarylprolinol silyl ethers. This reaction constructs two new stereocenters with high diastereo- and enantioselectivity.[1][2]

Experimental Protocol: Organocatalytic Michael Addition of a Racemic Oxazolone to an α,β-Unsaturated Aldehyde [1]

This protocol is based on the work of Mar-Reguero et al. and provides a general procedure for the synthesis of α,α-disubstituted α-amino acid derivatives.

Materials:

  • Racemic oxazolone (1.0 equiv)

  • α,β-Unsaturated aldehyde (1.2 equiv)

  • Chiral diarylprolinol silyl ether catalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether) (10 mol%)

  • Anhydrous toluene

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the chiral diarylprolinol silyl ether catalyst (10 mol%).

  • Add anhydrous toluene to dissolve the catalyst.

  • Add the racemic oxazolone (1.0 equiv) to the solution.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the α,β-unsaturated aldehyde (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α,α-disubstituted amino acid derivative.

  • The resulting product can be further processed (e.g., hydrolysis of the oxazolone) to yield the free amino acid.

Asymmetric Phase-Transfer Catalysis

Chiral phase-transfer catalysis (PTC) is a powerful method for the asymmetric alkylation of glycine Schiff base derivatives to produce a wide variety of α,α-dialkyl-α-amino acids.[3][4] This method utilizes chiral quaternary ammonium salts to control the stereochemical outcome of the alkylation reaction.

Experimental Protocol: Asymmetric Alkylation of a Glycine Schiff Base using a Chiral Phase-Transfer Catalyst [3]

This protocol is a general representation of the alkylation of an aldimine Schiff base of a glycine ester.

Materials:

  • Glycine tert-butyl ester benzophenone imine (1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide) (1.1 equiv for mono-alkylation, 2.2 equiv for one-pot dialkylation)

  • Chiral phase-transfer catalyst (e.g., a C2-symmetric chiral quaternary ammonium bromide) (1 mol%)

  • Solid base (e.g., powdered KOH or CsOH·H2O)

  • Anhydrous toluene

  • Argon or Nitrogen atmosphere

Procedure:

  • To a reaction vessel under an inert atmosphere, add the glycine tert-butyl ester benzophenone imine (1.0 equiv) and the chiral phase-transfer catalyst (1 mol%).

  • Add anhydrous toluene.

  • Add the powdered solid base (e.g., 5.0 equiv of KOH).

  • Stir the suspension vigorously at the desired temperature (e.g., 0 °C or room temperature).

  • Add the alkyl halide (1.1 equiv) dropwise. For dialkylation, a second equivalent of alkyl halide can be added after the first alkylation is complete.

  • Monitor the reaction by TLC.

  • After completion, filter off the solid base and wash with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the alkylated product.

  • The Schiff base and ester protecting groups can then be hydrolyzed under acidic conditions to yield the free α,α-disubstituted amino acid.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. The auxiliary is temporarily incorporated into the substrate, directs the stereoselective formation of the new stereocenter, and is subsequently removed.

Experimental Protocol: Asymmetric Alkylation of a Glycine Equivalent using a Chiral Ni(II) Complex [5][6]

This method involves the diastereoselective alkylation of a chiral Ni(II) complex of a glycine Schiff base.

Materials:

  • Ni(II) complex of the Schiff base of glycine with a chiral ligand (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone) (1.0 equiv)

  • Alkyl halide (1.1-1.5 equiv)

  • Base (e.g., powdered NaOH or KOH)

  • Anhydrous acetonitrile

  • Argon or Nitrogen atmosphere

Procedure:

  • Suspend the chiral Ni(II) complex (1.0 equiv) and powdered base (e.g., 10 equiv of NaOH) in anhydrous acetonitrile under an inert atmosphere.

  • Stir the suspension at room temperature.

  • Add the alkyl halide (1.1-1.5 equiv) to the mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.

  • The resulting diastereomerically enriched complex can be purified by chromatography.

  • The α,α-disubstituted amino acid is then liberated from the complex by acidic hydrolysis (e.g., with 6N HCl), followed by removal of the chiral auxiliary.

Enzymatic Resolution

Enzymatic resolution is a powerful technique for separating enantiomers of racemic α,α-disubstituted amino acids or their derivatives. This method relies on the high stereoselectivity of enzymes, such as lipases, to catalyze a reaction on only one enantiomer of the racemic mixture.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic α,α-Disubstituted Amino Acid Ester [7][8]

This protocol describes the enantioselective hydrolysis of a racemic amino acid ester.

Materials:

  • Racemic α,α-disubstituted amino acid ester (e.g., methyl ester)

  • Lipase (e.g., from Candida antarctica or Pseudomonas cepacia)

  • Phosphate buffer (e.g., pH 7.0)

  • Organic co-solvent (optional, e.g., tert-butanol)

  • Base for pH adjustment (e.g., 1M NaOH)

Procedure:

  • Dissolve the racemic α,α-disubstituted amino acid ester in a mixture of phosphate buffer and an optional organic co-solvent.

  • Adjust the pH of the solution to the optimal pH for the chosen lipase (typically around 7.0).

  • Add the lipase to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 30-40 °C).

  • Monitor the progress of the reaction by measuring the consumption of the base (to maintain a constant pH as the carboxylic acid is formed) or by chiral HPLC.

  • Stop the reaction at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the produced acid.

  • Separate the unreacted ester from the hydrolyzed acid by extraction. The acid will be in the aqueous phase, and the ester can be extracted with an organic solvent.

  • Isolate the amino acid from the aqueous phase by acidification and subsequent extraction or crystallization.

  • The unreacted ester can be hydrolyzed separately to obtain the other enantiomer of the amino acid.

Quantitative Data Summary

The following tables summarize the performance of the described methods for the synthesis of various enantiomerically pure α,α-disubstituted amino acids.

Table 1: Organocatalytic Asymmetric Michael Addition

EntryOxazolone SubstituentAldehydeCatalyst Loading (mol%)Yield (%)dree (%)Reference
1PhenylCinnamaldehyde1095>95:599[1]
2MethylCrotonaldehyde108590:1098[1]
3Benzyl(E)-2-Hexenal109292:897[1]

Table 2: Asymmetric Phase-Transfer Catalysis

EntrySubstrateAlkyl HalideCatalystYield (%)ee (%)Reference
1Glycine imineBenzyl bromide(S,S)-3,4,5-Trifluorophenyl-NAS bromide9598[3]
2Alanine imineEthyl iodide(S,S)-3,4,5-Trifluorophenyl-NAS bromide8996[3]
3Glycine imineAllyl bromide(R,R)-Binaphthyl-derived ammonium salt9194[4]

Table 3: Chiral Auxiliary-Mediated Synthesis (Ni(II) Complex)

EntryAlkyl HalideDiastereomeric Excess (de, %)Yield (%)Reference
1Benzyl bromide>9885[6]
2Ethyl iodide9590[6]
3n-Octyl bromide98.898.1[6]

Table 4: Enzymatic Resolution (Lipase-Catalyzed Hydrolysis)

EntrySubstrateEnzymeEnantiomeric Ratio (E)ee (%) of Acidee (%) of EsterReference
1Racemic α-Methylphenylalanine methyl esterCandida antarctica Lipase B>200>99>99 (at ~50% conversion)[7]
2Racemic α-Methylleucine ethyl esterPseudomonas cepacia Lipase150>98>98 (at ~50% conversion)[8]
3Racemic α-Ethylphenylalanine methyl esterCandida rugosa Lipase85>95>95 (at ~50% conversion)[7]

Visualizations

Workflow for Asymmetric Synthesis Methods

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_methods Asymmetric Synthesis Method cluster_intermediate Intermediate cluster_final Final Product Prochiral\nSubstrate Prochiral Substrate Asymmetric\nCatalysis Asymmetric Catalysis Prochiral\nSubstrate->Asymmetric\nCatalysis Chiral Catalyst Chiral\nAuxiliary Chiral Auxiliary Prochiral\nSubstrate->Chiral\nAuxiliary Attach Auxiliary Enantioenriched\nProduct Enantioenriched Product Asymmetric\nCatalysis->Enantioenriched\nProduct Diastereomeric\nProduct Diastereomeric Product Chiral\nAuxiliary->Diastereomeric\nProduct Diastereoselective Reaction Enantiomerically\nPure α,α-Disubstituted\nAmino Acid Enantiomerically Pure α,α-Disubstituted Amino Acid Enantioenriched\nProduct->Enantiomerically\nPure α,α-Disubstituted\nAmino Acid Deprotection/ Workup Diastereomeric\nProduct->Enantiomerically\nPure α,α-Disubstituted\nAmino Acid Cleave Auxiliary

Caption: General workflow for asymmetric synthesis approaches.

Workflow for Resolution Methods

Resolution_Workflow cluster_start Starting Material cluster_method Resolution Method cluster_products Separated Enantiomers cluster_final Final Products Racemic α,α-Disubstituted\nAmino Acid Derivative Racemic α,α-Disubstituted Amino Acid Derivative Enzymatic\nResolution Enzymatic Resolution Racemic α,α-Disubstituted\nAmino Acid Derivative->Enzymatic\nResolution Enzyme (e.g., Lipase) Enantiomer 1\n(e.g., Acid) Enantiomer 1 (e.g., Acid) Enzymatic\nResolution->Enantiomer 1\n(e.g., Acid) Enantiomer 2\n(e.g., Ester) Enantiomer 2 (e.g., Ester) Enzymatic\nResolution->Enantiomer 2\n(e.g., Ester) Pure Enantiomer A Pure Enantiomer A Enantiomer 1\n(e.g., Acid)->Pure Enantiomer A Isolation Pure Enantiomer B Pure Enantiomer B Enantiomer 2\n(e.g., Ester)->Pure Enantiomer B Hydrolysis/ Isolation

Caption: General workflow for enzymatic resolution.

Logical Relationship of Key Synthetic Strategies

Synthetic_Strategies Goal Enantiomerically Pure α,α-Disubstituted Amino Acids Asymmetric Synthesis Asymmetric Synthesis Goal->Asymmetric Synthesis Resolution Resolution Goal->Resolution Catalytic Catalytic Asymmetric Synthesis->Catalytic Auxiliary-Based Auxiliary-Based Asymmetric Synthesis->Auxiliary-Based Enzymatic Enzymatic Resolution->Enzymatic Chromatographic Chromatographic Resolution->Chromatographic Organocatalysis Organocatalysis Catalytic->Organocatalysis Metal Catalysis\n(e.g., PTC) Metal Catalysis (e.g., PTC) Catalytic->Metal Catalysis\n(e.g., PTC) Evans Oxazolidinones Evans Oxazolidinones Auxiliary-Based->Evans Oxazolidinones Ni(II) Complexes Ni(II) Complexes Auxiliary-Based->Ni(II) Complexes

Caption: Key strategies for accessing enantiopure products.

References

Application Notes and Protocols for the Incorporation of (R)-2-Amino-2-ethyloctanoic Acid into Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy in modern drug discovery and development. These unique building blocks can impart desirable physicochemical and pharmacological properties that are not attainable with the 20 canonical amino acids. (R)-2-Amino-2-ethyloctanoic acid is an α,α-disubstituted amino acid that offers significant potential for enhancing peptide therapeutics. Its distinct structure, featuring a chiral center with both an ethyl and a hexyl group at the α-carbon, introduces steric hindrance and lipophilicity. These characteristics can profoundly influence peptide conformation, stability, and biological activity.

Key Applications and Advantages

The integration of this compound into peptide sequences can offer several key advantages, making it a valuable tool for peptide-based drug design.

1. Enhanced Proteolytic Stability: Peptides are often limited as therapeutic agents due to their rapid degradation by proteases in the body.[1] The α,α-disubstituted nature of this compound provides significant steric hindrance around the adjacent peptide bonds, rendering them less susceptible to enzymatic cleavage.[2] This increased resistance to proteolysis can lead to a longer plasma half-life and improved bioavailability of the peptide drug.[]

2. Conformational Constraint and Structural Stabilization: The bulky side chains of this compound restrict the rotational freedom of the peptide backbone, leading to more defined and stable secondary structures.[4] Similar to other α,α-dialkylated amino acids like α-aminoisobutyric acid (Aib), it can promote the formation of helical or turn structures.[5][6] This conformational rigidity can lock the peptide into its bioactive conformation, enhancing its binding affinity and specificity for its biological target.[7]

3. Improved Pharmacokinetic Properties: The octanoic acid side chain significantly increases the lipophilicity of the peptide. This can enhance membrane permeability and facilitate oral absorption, which are major challenges for many peptide drugs.[] Furthermore, backbone N-methylation or α,α-dialkyl substitutions can eliminate hydrogen-bond donors, further improving membrane permeability.[]

4. Development of Novel Antimicrobial Peptides (AMPs): The modification of antimicrobial peptides with unnatural fatty amino acids has been shown to dramatically improve their potency.[8] The incorporation of this compound can enhance the amphipathic nature of AMPs, a key feature for their membrane-disrupting activity against bacteria.[9][10] This can lead to lower Minimum Inhibitory Concentrations (MICs) and a broader spectrum of activity.[11]

Quantitative Data Summary

The following tables summarize quantitative data derived from studies on peptides incorporating structurally similar unnatural amino acids, such as (S)-2-aminooctanoic acid. This data provides a strong indication of the potential improvements achievable by incorporating this compound.

Table 1: Antimicrobial Activity of a Lactoferricin B-Derived Peptide Modified with (S)-2-Aminooctanoic Acid (AOA)

Peptide VariantModificationTarget OrganismMinimum Inhibitory Concentration (MIC) in µg/mLFold Improvement vs. Unmodified
LFBUnmodifiedEscherichia coli400-
C-AOA-LFBC-terminal AOAEscherichia coli2516x
LFBUnmodifiedBacillus subtilis>800-
C-AOA-LFBC-terminal AOABacillus subtilis50>16x
LFBUnmodifiedSalmonella typhimurium800-
C-AOA-LFBC-terminal AOASalmonella typhimurium1008x
LFBUnmodifiedPseudomonas aeruginosa>800-
C-AOA-LFBC-terminal AOAPseudomonas aeruginosa200>4x
LFBUnmodifiedStaphylococcus aureus>800-
C-AOA-LFBC-terminal AOAStaphylococcus aureus400>2x

Data adapted from a study on (S)-2-aminooctanoic acid, which demonstrates the significant enhancement in antimicrobial activity upon lipidation with a C8 amino acid.[8]

Table 2: General Impact of α,α-Disubstituted Amino Acids on Peptide Properties

PropertyEffect of IncorporationRationaleReference
Proteolytic StabilitySignificantly IncreasedSteric hindrance at the peptide bond prevents protease access.[2][12]
Conformational RigidityIncreasedRestricted phi (φ) and psi (ψ) backbone dihedral angles.[4]
HelicityOften Induced/StabilizedPromotes formation of 310- or α-helical structures.[5][6]
Receptor BindingPotentially EnhancedPre-organization of the peptide into its bioactive conformation reduces the entropic penalty of binding.[6]
Membrane PermeabilityPotentially IncreasedIncreased lipophilicity and reduced H-bond donors.[]

Experimental Protocols

The incorporation of the sterically hindered this compound into a peptide sequence via Solid Phase Peptide Synthesis (SPPS) requires optimized conditions to ensure efficient coupling. The following protocol is based on standard Fmoc/tBu chemistry, with modifications to address the challenges posed by this unnatural amino acid.

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-(R)-2-Amino-2-ethyloctanoic acid

  • Coupling Reagents: HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[13]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: High-purity DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

  • Automated peptide synthesizer or manual synthesis vessel

Protocol for SPPS Incorporation:

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF for at least 30 minutes in the synthesis vessel.

    • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Coupling of Standard Fmoc-Amino Acids:

    • For standard amino acids preceding the this compound, use a standard coupling protocol.

    • Pre-activate a 4-fold molar excess of the Fmoc-amino acid with a 3.95-fold excess of HCTU and a 6-fold excess of DIPEA in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin and allow to react for 30-60 minutes.

    • Wash the resin with DMF (5x).

  • Incorporation of Fmoc-(R)-2-Amino-2-ethyloctanoic acid (Optimized for Hindered Residue):

    • Activation: Prepare a solution with a 4-fold molar excess of Fmoc-(R)-2-Amino-2-ethyloctanoic acid, a 3.95-fold excess of HATU, and an 8-fold excess of DIPEA in DMF. Allow to pre-activate for 5-10 minutes. The use of a stronger coupling reagent like HATU is recommended for sterically hindered residues.[14]

    • Coupling: Add the activated solution to the deprotected N-terminal of the growing peptide chain on the resin.

    • Reaction Time: Extend the coupling time to 2-4 hours. For particularly difficult couplings, a double coupling may be necessary. Microwave-assisted SPPS can significantly reduce the reaction time and improve efficiency.[15]

    • Monitoring: After the coupling, perform a Kaiser test or other qualitative test to ensure the reaction has gone to completion (the test should be negative, indicating no free primary amines).

    • Washing: Thoroughly wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation:

    • Repeat the deprotection (Step 1, second and third bullet points) and coupling (Step 2 or 3) cycles for the remaining amino acids in the sequence.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DMF (5x), DCM (5x), and finally methanol (3x). Dry the resin under vacuum.

    • Treat the dried resin with the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% Water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide product by mass spectrometry (e.g., LC-MS) and analytical HPLC.

Visualizations

SPPS_Workflow cluster_prep Resin Preparation cluster_cycle Synthesis Cycle cluster_hindered Hindered AA Coupling cluster_final Final Steps Resin Swell Resin in DMF Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple Couple Next Fmoc-AA Wash1->Couple Start 1st Cycle Wash2 Wash (DMF) Couple->Wash2 Deprotect2 Fmoc Deprotection Wash2->Deprotect2 Wash3 Wash (DMF, DCM) Deprotect2->Wash3 Wash3->Couple Next Standard AA Activate_Hindered Activate Fmoc-(R)-AEOA (HATU/DIPEA) Wash3->Activate_Hindered Next is Hindered AA Cleave Cleavage from Resin (TFA Cocktail) Wash3->Cleave Sequence Complete Couple_Hindered Couple Hindered AA (Extended Time) Activate_Hindered->Couple_Hindered Monitor Kaiser Test Couple_Hindered->Monitor Monitor->Wash2 Coupling Complete Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Analyze LC-MS Analysis Purify->Analyze

Caption: Workflow for Solid Phase Peptide Synthesis (SPPS) incorporating this compound.

Signaling_Pathway cluster_peptide Modified Peptide cluster_properties Enhanced Properties cluster_outcomes Therapeutic Outcomes Peptide Peptide with This compound Stability Increased Proteolytic Stability Peptide->Stability Structure Constrained Conformation Peptide->Structure Lipophilicity Increased Lipophilicity Peptide->Lipophilicity PK Improved PK Profile (Longer Half-Life) Stability->PK Reduces degradation Binding Enhanced Receptor Binding & Specificity Structure->Binding Pre-organizes for binding Permeability Increased Membrane Permeability Lipophilicity->Permeability Facilitates crossing membranes Efficacy Improved Therapeutic Efficacy PK->Efficacy Binding->Efficacy Permeability->Efficacy

Caption: Logical relationships illustrating the therapeutic benefits of incorporating this compound into peptides.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of peptides for research and therapeutic applications. However, the incorporation of sterically hindered amino acids, such_ as α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib) and N-methylated amino acids, presents significant challenges to standard SPPS protocols. These challenges primarily arise from incomplete coupling reactions and aggregation of the growing peptide chain, leading to low yields and impure products.[1][2][3]

These application notes provide a comprehensive overview of the strategies and detailed protocols to overcome these difficulties, enabling the successful synthesis of complex peptides containing sterically hindered residues.

Challenges in SPPS with Sterically Hindered Amino Acids

The primary obstacles encountered during the synthesis of peptides with sterically hindered amino acids are:

  • Inefficient Coupling Reactions: The bulky nature of these amino acids physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down or preventing peptide bond formation.[4][5]

  • Peptide Aggregation: Hydrophobic and sterically hindered residues can promote the formation of intra- and intermolecular hydrogen bonds, leading to the aggregation of peptide chains on the solid support. This aggregation can block reactive sites, further hindering coupling and deprotection steps.[6][7][8]

  • Difficult Deprotection: In some cases, the steric bulk surrounding the peptide backbone can impede the access of deprotection reagents to the N-terminal protecting group (e.g., Fmoc).

Strategies to Overcome Synthesis Challenges

A multi-faceted approach is often necessary to successfully synthesize peptides with sterically hindered amino acids. These strategies can be broadly categorized as modifications to the synthetic conditions and alterations to the peptide backbone itself.

Optimization of Coupling Conditions

a) High-Molarity Reagents: Using concentrated solutions of the activated amino acid and coupling reagents can help to drive the reaction forward.

b) Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for coupling sterically hindered residues. Microwave-assisted SPPS is a particularly effective technique for this purpose, as it allows for rapid and uniform heating of the reaction mixture.[3][9][10]

c) Extended Coupling Times: Allowing for longer reaction times can help to ensure complete coupling, although this must be balanced against the risk of side reactions such as racemization.

Specialized Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids. While standard reagents like DCC/HOBt are often ineffective, several powerful alternatives have been developed.[11]

  • Uronium/Aminium Salts: Reagents such as HATU , HBTU , and TBTU are highly effective for most standard couplings and show improved performance with some hindered residues.[12]

  • Phosphonium Salts: PyBOP and PyBrOP are powerful coupling reagents, with PyBrOP being particularly effective for coupling N-methylated amino acids.[13]

  • Immonium Salts: COMU is a newer generation coupling reagent with efficiency comparable to HATU but with improved safety and solubility profiles.[12]

  • Carbodiimides with Additives: The combination of a carbodiimide such as DIC with an additive like OxymaPure is highly effective, especially for the coupling of Aib residues.[14]

  • In Situ Amino Acid Fluoride Formation: Using TFFH to generate amino acid fluorides in situ provides a highly reactive species capable of coupling even very hindered amino acids.[12]

Peptide Backbone Modifications

To disrupt aggregation and improve solvation of the growing peptide chain, several backbone modification strategies can be employed.

  • Pseudoprolines (Ψ-Pro): Dipeptides containing serine or threonine can be introduced as oxazolidine derivatives (pseudoprolines). These structures introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation. The native peptide sequence is restored during the final acid cleavage.[2]

  • Backbone Protection: The use of a temporary protecting group on the backbone amide nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), can effectively prevent hydrogen bonding and subsequent aggregation.[2][7]

  • Depsipeptides: The introduction of an ester bond in place of an amide bond at a serine or threonine residue can disrupt aggregation. The amide bond is reformed via an O-to-N acyl shift after synthesis.[11]

Solvent Systems and Additives
  • "Magic Mixture": A solvent system composed of DCM/DMF/NMP (1:1:1) can enhance the solvation of aggregating peptide chains.[1]

  • Chaotropic Agents: The addition of salts like LiCl or KSCN to the coupling mixture can disrupt hydrogen bonding and reduce aggregation.[7]

Data Presentation: Coupling Reagent Efficiency

The following tables summarize available data on the efficiency of various coupling reagents for sterically hindered amino acids. It is important to note that direct comparative data under identical conditions is often limited in the literature.

Table 1: Coupling Efficiency for α-Aminoisobutyric Acid (Aib) Incorporation

Coupling Reagent/MethodSterically Hindered CouplingReported Purity/Yield of Target PeptideReference
DIC/Oxyma (Microwave)VQAibAib IDYING-OH95% Purity[10]
HCTU or COMU (Room Temp)Aib-ACP Synthesis6-fold excess of reagents recommended[15]
PyBOP/HOBt (Microwave)Dipeptides with AibHigher yields than conventional heating[16]
HBTU/HOBt (Microwave)Dipeptides with AibHigher yields than conventional heating[16]
Benzotriazole ActivationPeptides with Aib41-95% isolated yields[7]
T3P®N-Boc-Aib-OH couplingComplete conversion observed[9]

Table 2: Coupling Efficiency for N-Methylated Amino Acids

Coupling Reagent/MethodSterically Hindered CouplingReported Purity/Yield of Target PeptideReference
HATU/DIEACoupling to N-Methyl amino acidsHigh yields reported[13]
PyBrOP/DIPEACoupling of N-methyl amino acidsEffective, requires cooling to 0°C[13]
HBTUBoc-Phe-(NMe)Ala-Phe-OBzlSignificant yield with excess reagent[6]
PyBroPBoc-Phe-(NMe)Aib-Phe-OBzlSignificant yield with excess reagent[6]
TOTTCouplings of methylated amino acidsComparable to HATU, lower racemization[12]
COMUCouplings of N-methyl amino acidsHigh efficiency, comparable to HATU[12]
HCTU/HBTUCoupling to N-methyl amino acidsLess effective than HATU[13]

Experimental Protocols

The following are detailed protocols for the incorporation of sterically hindered amino acids using some of the most effective methods.

Protocol 1: Incorporation of N-Methylated Amino Acids using HATU

This protocol is suitable for the manual or automated SPPS of peptides containing N-methylated amino acid residues.

Materials:

  • Fmoc-protected N-methyl amino acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

  • Peptide-resin with a free N-terminal amine

  • Standard SPPS washing solvents (e.g., DMF, DCM)

  • Bromophenol blue test solution (250 mg in 50 ml DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group from the peptide-resin using a standard protocol (e.g., 20% piperidine in DMF for 2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Activation of the N-Methyl Amino Acid:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-N-methyl amino acid (relative to the resin substitution) in a minimal amount of DMF or NMP.

    • Add 3.9 equivalents of HATU to the amino acid solution.

    • Add 8 equivalents of DIEA to the solution.

    • Gently mix the activation solution at room temperature for 5 minutes.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the washed peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and wash them with methanol.

    • Add a few drops of the bromophenol blue test solution.

    • A yellow color indicates a complete coupling. A blue or green color indicates an incomplete reaction.

  • Recoupling (if necessary): If the coupling is incomplete, drain the reaction vessel and repeat steps 5 and 6 with a freshly prepared activation solution.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Microwave-Assisted Incorporation of α-Aminoisobutyric Acid (Aib) using DIC/Oxyma

This protocol is designed for automated microwave peptide synthesizers and is highly effective for the challenging coupling of Aib residues.

Materials:

  • Fmoc-Aib-OH

  • DIC (N,N'-Diisopropylcarbodiimide)

  • OxymaPure (Ethyl (hydroxyimino)cyanoacetate)

  • DMF (N,N-Dimethylformamide)

  • Peptide-resin with a free N-terminal amine

  • Standard SPPS deprotection and washing solutions

Procedure (for a 0.1 mmol scale synthesis):

  • Resin Swelling and Deprotection: Follow the standard procedure for your microwave peptide synthesizer to swell the resin and perform the N-terminal Fmoc deprotection.

  • Coupling Cycle:

    • Amino Acid Delivery: Deliver a solution of Fmoc-Aib-OH (e.g., 5 equivalents in DMF) to the reaction vessel.

    • Activator and Additive Delivery: Deliver solutions of DIC (e.g., 5 equivalents in DMF) and OxymaPure (e.g., 5 equivalents in DMF) to the reaction vessel.

    • Microwave Irradiation: Apply microwave power to raise the temperature of the reaction mixture to 75-90°C and hold for 5-10 minutes.

  • Washing: After the coupling reaction, the synthesizer will automatically perform a series of washes with DMF to remove excess reagents.

  • Monitoring and Recoupling: Most modern synthesizers have in-line monitoring systems. If a double coupling is required based on the sequence or monitoring feedback, the synthesizer will automatically repeat the coupling cycle.

  • Continuation of Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.

Protocol 3: General Strategy for Solid-Phase Synthesis of a Cyclosporin A Analogue

The synthesis of Cyclosporin A and its analogues is particularly challenging due to the presence of multiple N-methylated amino acids. This protocol outlines a general strategy.

Materials:

  • Fmoc-protected amino acids (including N-methylated residues)

  • Wang resin or a similar suitable solid support

  • Coupling reagents suitable for N-methylated amino acids (e.g., symmetric anhydrides, HATU, PyBrOP)

  • Reagents for cleavage from the resin (e.g., TFA cocktail)

  • Cyclization reagent (e.g., Castro's reagent - BOP, PyBOP)

  • Solvents for solution-phase cyclization (e.g., DMF, DCM)

Procedure:

  • Linear Peptide Assembly on Solid Phase:

    • Synthesize the linear undecapeptide precursor on the solid support in the C- to N-terminal direction using Fmoc-SPPS.

    • For the coupling of N-methylated amino acids, use extended coupling times (2-4 hours) and a potent coupling reagent such as HATU or PyBrOP (see Protocol 1). Double couplings are highly recommended for these steps. The use of symmetric anhydrides is also a viable strategy.[3]

  • Cleavage from the Resin:

    • Once the linear peptide is assembled, cleave it from the solid support using a standard TFA cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5).

    • Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification of the Linear Peptide:

    • Purify the crude linear peptide by reverse-phase HPLC to obtain the pure precursor for cyclization.

  • Solution-Phase Cyclization:

    • Dissolve the purified linear peptide in a high-dilution solution of DMF or a DMF/DCM mixture (typically <1 mmol/L) to favor intramolecular cyclization over intermolecular polymerization.

    • Add the cyclization reagent (e.g., Castro's reagent) and a suitable base (e.g., DIEA or NMM).

    • Allow the reaction to proceed for several hours to overnight at room temperature.

  • Purification of the Cyclic Peptide:

    • Remove the solvent under reduced pressure.

    • Purify the crude cyclic peptide by reverse-phase HPLC to obtain the final product.

Mandatory Visualizations

SPPS_Workflow_Sterically_Hindered_AA start Start SPPS (Fmoc-protected amino acid on resin) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling of next Fmoc-amino acid wash1->coupling check_hindered Is the amino acid sterically hindered? coupling->check_hindered standard_coupling Standard Coupling (e.g., HBTU/DIEA) check_hindered->standard_coupling No hindered_strategy Select Strategy for Hindered Coupling check_hindered->hindered_strategy Yes wash2 Wash (DMF, DCM) standard_coupling->wash2 n_methyl N-Methylated AA hindered_strategy->n_methyl Type of Hindrance aib α,α-Disubstituted AA (e.g., Aib) hindered_strategy->aib Type of Hindrance aggregation_prone Aggregation-Prone Sequence hindered_strategy->aggregation_prone Additional Challenge coupling_reagent_n_methyl Use Potent Coupling Reagent (HATU, PyBrOP, COMU) n_methyl->coupling_reagent_n_methyl coupling_reagent_aib Use Potent Coupling Reagent (DIC/Oxyma, Amino Acid Fluorides) aib->coupling_reagent_aib backbone_mod Incorporate Backbone Modification (Pseudoproline, Hmb, Depsipeptide) aggregation_prone->backbone_mod microwave Consider Microwave Assisted Synthesis coupling_reagent_n_methyl->microwave coupling_reagent_aib->microwave microwave->wash2 backbone_mod->wash2 check_completion Check Coupling Completion (e.g., Kaiser Test) wash2->check_completion incomplete Incomplete check_completion->incomplete Negative complete Complete check_completion->complete Positive recouple Recouple incomplete->recouple next_cycle Next Cycle or Final Cleavage complete->next_cycle recouple->wash1

Caption: Workflow for SPPS with sterically hindered amino acids.

Coupling_Reagent_Selection cluster_hindrance Type of Steric Hindrance cluster_reagents Recommended Coupling Reagents N-Methylated N-Methylated HATU HATU N-Methylated->HATU High Efficiency PyBrOP PyBrOP N-Methylated->PyBrOP Very Effective COMU COMU N-Methylated->COMU Good Alternative Aib Aib DIC/Oxyma DIC/Oxyma Aib->DIC/Oxyma Highly Recommended (especially with microwave) TFFH TFFH Aib->TFFH Forms reactive amino acid fluorides General Bulky General Bulky General Bulky->HATU General Bulky->COMU PyBOP PyBOP General Bulky->PyBOP

References

Application Notes and Protocols for the Use of (R)-2-Amino-2-ethyloctanoic Acid in Antimicrobial Peptide Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) are promising candidates due to their broad-spectrum activity and unique mechanisms of action that are less prone to inducing resistance.[1][2] A key strategy to enhance the therapeutic potential of AMPs is the incorporation of unnatural amino acids (UAAs).[1][2] This document provides detailed application notes and protocols for the utilization of a specific UAA, (R)-2-Amino-2-ethyloctanoic acid , in the design and evaluation of novel antimicrobial peptides.

The incorporation of α,α-disubstituted amino acids, such as this compound, into peptide sequences has been shown to confer several advantageous properties. These include increased resistance to proteolytic degradation, which can enhance peptide stability and bioavailability in vivo.[3][4] The steric hindrance provided by the α,α-disubstitution can also influence the peptide's secondary structure, potentially leading to improved antimicrobial activity and selectivity.[5][6][7][8]

These notes are intended to guide researchers in the synthesis of peptides containing this compound and in the subsequent evaluation of their antimicrobial efficacy, cytotoxicity, and hemolytic activity.

Data Presentation: Antimicrobial Activity of Peptides Containing a Structurally Similar Amino Acid

Currently, there is limited published data specifically on peptides containing this compound. However, studies on peptides incorporating the structurally related amino acid, (S)-2-aminooctanoic acid (2-AOA), provide valuable insights into the potential antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of a lactoferricin B-derived peptide C-terminally modified with (S)-2-aminooctanoic acid.[9] This data serves as a representative example of the antimicrobial potential that can be explored with novel fatty amino acid-modified peptides.

Target MicroorganismUnmodified Peptide MIC (µg/mL)C-Terminally Modified Peptide with (S)-2-aminooctanoic acid MIC (µg/mL)Fold Improvement
Escherichia coli4002516
Bacillus subtilis>80050>16
Salmonella typhimurium>800100>8
Pseudomonas aeruginosa>800200>4
Staphylococcus aureus>800400>2

Data extracted from a study on a lactoferricin B-derived peptide.[9]

Experimental Protocols

Peptide Synthesis: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected standard amino acids

  • Fmoc-(R)-2-Amino-2-ethyloctanoic acid

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: Methanol (MeOH)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate tube, dissolve 3 equivalents of the Fmoc-protected amino acid (either a standard amino acid or Fmoc-(R)-2-Amino-2-ethyloctanoic acid), 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

    • Add 6 equivalents of DIPEA to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours. The coupling of the sterically hindered this compound may require longer coupling times or double coupling.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step (step 2).

  • Resin Washing and Drying: Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Fmoc-AA-OH (HBTU/HOBt/DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for each a-amino acid in sequence Wash2->Repeat Repeat->Deprotect Next AA Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Final AA Cleave Cleave from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Characterize Mass Spec & HPLC Analysis Purify->Characterize

Solid-Phase Peptide Synthesis (SPPS) Workflow.
Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the MIC of the synthesized peptides using a broth microdilution method.[2][10][11][12]

Materials:

  • Synthesized peptide stock solution (e.g., 1 mg/mL in sterile water or 0.01% acetic acid)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Peptide Dilution Series:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the peptide stock solution to the first well and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well, resulting in a final bacterial concentration of 2.5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Measure the optical density (OD) at 600 nm using a plate reader.

    • The MIC is defined as the lowest peptide concentration at which there is no visible growth of bacteria (or a significant reduction in OD compared to the positive control).

MIC_Workflow Start Start Prep_Bacteria Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prep_Bacteria Serial_Dilute Perform 2-fold Serial Dilution of Peptide in 96-well Plate Start->Serial_Dilute Inoculate Inoculate Wells with Bacteria Prep_Bacteria->Inoculate Serial_Dilute->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Plate Read Absorbance at 600nm Incubate->Read_Plate Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Plate->Determine_MIC End End Determine_MIC->End AMP_Mechanism cluster_extracellular Extracellular cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Peptide Cationic AMP with This compound Membrane_Binding Electrostatic Attraction to Negatively Charged Membrane Peptide->Membrane_Binding Hydrophobic_Insertion Hydrophobic Insertion of This compound Membrane_Binding->Hydrophobic_Insertion Pore_Formation Membrane Permeabilization (Pore Formation) Hydrophobic_Insertion->Pore_Formation Ion_Leakage Ion Leakage Pore_Formation->Ion_Leakage Metabolite_Leakage Metabolite Leakage Pore_Formation->Metabolite_Leakage Membrane_Depolarization Membrane Depolarization Pore_Formation->Membrane_Depolarization Cell_Death Cell Death Ion_Leakage->Cell_Death Metabolite_Leakage->Cell_Death Membrane_Depolarization->Cell_Death

References

Protocols for Amide Bond Formation with Sterically Hindered α,α-Dialkylated Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of α,α-dialkylated amino acids into peptide chains presents a significant synthetic challenge due to the steric hindrance around the carboxylic acid and amine functionalities. This steric bulk dramatically slows down the rate of amide bond formation and can lead to incomplete reactions or undesirable side products. Overcoming this hurdle is crucial for the synthesis of peptides with constrained conformations, enhanced proteolytic stability, and unique biological activities. This document provides detailed protocols for several effective methods for coupling α,α-dialkylated amino acids, along with comparative data to aid in the selection of the most appropriate strategy for a given synthetic target.

I. Coupling Reagents for Sterically Hindered Amino Acids

The choice of coupling reagent is paramount for achieving high yields and purity when working with α,α-dialkylated amino acids. Reagents that generate highly reactive intermediates are generally required to overcome the steric hindrance.

A. Phosphonium and Aminium Salt-Based Reagents

Reagents such as HATU, HBTU, and PyBOP are widely used for difficult couplings. They react with the carboxylic acid to form highly activated esters, facilitating the subsequent aminolysis. HATU, which forms an OAt-ester, is often considered one of the most efficient coupling reagents due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[1]

B. Carbodiimides with Additives

The combination of a carbodiimide, such as diisopropylcarbodiimide (DIC), with a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is a cost-effective method for activating carboxylic acids. The additive minimizes racemization and accelerates the coupling reaction. For α,α-dialkylated amino acids, the more reactive HOAt is often preferred.

C. Acid Halides

Converting the carboxylic acid to a more reactive acid chloride or fluoride can be an effective strategy for coupling sterically hindered amino acids.[2] Acid fluorides are generally more stable and less prone to side reactions than acid chlorides.[3]

II. Experimental Protocols

A. Protocol 1: HATU-Mediated Coupling

This protocol describes a general procedure for the coupling of an N-protected α,α-dialkylated amino acid to a resin-bound amine using HATU.

Materials:

  • N-protected α,α-dialkylated amino acid (e.g., Fmoc-Aib-OH)

  • Peptide resin with a free N-terminal amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide resin in DMF (10 mL per gram of resin) for 30 minutes.

  • In a separate vessel, dissolve the N-protected α,α-dialkylated amino acid (2.0 equivalents relative to the resin loading) and HATU (1.95 equivalents) in DMF.

  • Add DIPEA (4.0 equivalents) to the amino acid/HATU solution and vortex briefly.

  • Immediately add the activated amino acid solution to the swollen resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a ninhydrin test.

  • Once the reaction is complete (negative ninhydrin test), filter the resin and wash thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

HATU_Coupling_Workflow resin Peptide Resin (Free Amine) swell Swell Resin in DMF resin->swell couple Couple to Resin (2-4 hours) swell->couple preactivate Pre-activate Amino Acid: Fmoc-AA(dialkyl)-OH + HATU + DIPEA in DMF preactivate->couple wash Wash Resin: DMF, DCM, MeOH couple->wash dry Dry Resin wash->dry product Resin-Bound Dipeptide dry->product

HATU-Mediated Coupling Workflow
B. Protocol 2: DIC/HOAt-Mediated Coupling

This protocol outlines the coupling of an N-protected α,α-dialkylated amino acid using the DIC/HOAt method.

Materials:

  • N-protected α,α-dialkylated amino acid (e.g., Boc-Aib-OH)

  • Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected α,α-dialkylated amino acid (1.0 equivalent) and HOAt (1.1 equivalents) in DCM or DMF.

  • Add the amino acid ester hydrochloride (1.1 equivalents) and DIPEA (1.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIC (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the diisopropylurea byproduct.

  • Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

DIC_HOAt_Coupling_Workflow reactants Reactants: Boc-AA(dialkyl)-OH H-AA-OR·HCl HOAt, DIPEA dissolve Dissolve in DCM or DMF reactants->dissolve cool Cool to 0°C dissolve->cool add_dic Add DIC cool->add_dic react React for 12-24 hours add_dic->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify product Protected Dipeptide purify->product

DIC/HOAt-Mediated Coupling Workflow
C. Protocol 3: Acid Fluoride Method

This protocol involves the conversion of the N-protected α,α-dialkylated amino acid to its acid fluoride, followed by coupling to an amine.

Materials:

  • N-protected α,α-dialkylated amino acid (e.g., Fmoc-Aib-OH)

  • Cyanuric fluoride or Deoxo-Fluor®

  • Pyridine

  • Dichloromethane (DCM)

  • Amino acid ester

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

Step 1: Formation of the Acid Fluoride

  • Dissolve the N-protected α,α-dialkylated amino acid (1.0 equivalent) in dry DCM.

  • Add pyridine (1.1 equivalents).

  • Cool the solution to 0 °C.

  • Slowly add cyanuric fluoride (0.4 equivalents) or Deoxo-Fluor® (1.1 equivalents).

  • Stir the reaction at 0 °C for 1 hour, then at room temperature for 2-4 hours.

  • The formation of the acid fluoride can be monitored by 19F NMR.

  • Carefully quench the reaction with ice-water.

  • Extract the acid fluoride with DCM, wash with cold water and brine, dry over Na2SO4, and concentrate in vacuo. The crude acid fluoride is often used immediately in the next step.

Step 2: Coupling Reaction

  • Dissolve the crude acid fluoride (1.0 equivalent) and the amino acid ester (1.0 equivalent) in DCM.

  • Add DIPEA (1.2 equivalents).

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the product by column chromatography.

Acid_Fluoride_Workflow cluster_0 Acid Fluoride Formation cluster_1 Coupling Reaction aa Fmoc-AA(dialkyl)-OH reagents1 Cyanuric Fluoride Pyridine, DCM aa->reagents1 react1 React 2-4h reagents1->react1 workup1 Aqueous Workup react1->workup1 acid_fluoride Fmoc-AA(dialkyl)-F workup1->acid_fluoride react2 React 2-12h acid_fluoride->react2 amine H-AA-OR reagents2 DIPEA, DCM amine->reagents2 reagents2->react2 workup2 Aqueous Workup react2->workup2 purify Purification workup2->purify product Protected Dipeptide purify->product

Acid Fluoride Coupling Workflow
D. Protocol 4: Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a one-pot multicomponent reaction that can be used to synthesize α-acetamido carboxamides, which can be precursors to dipeptides containing α,α-disubstituted amino acids. This protocol provides a general procedure for a Ugi reaction involving a ketone, an amine, a carboxylic acid, and an isocyanide.[4][5]

Materials:

  • Ketone (e.g., acetone) (1.0 equivalent)

  • Primary amine (e.g., benzylamine) (1.0 equivalent)

  • Carboxylic acid (e.g., acetic acid) (1.0 equivalent)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 equivalent)

  • Methanol (MeOH) or Trifluoroethanol (TFE)

Procedure:

  • To a solution of the ketone (1.0 equivalent) and the primary amine (1.0 equivalent) in methanol, add the carboxylic acid (1.0 equivalent).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add the isocyanide (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Ugi_Reaction_Workflow reactants Ketone + Amine + Carboxylic Acid + Isocyanide mix Mix and Stir (24-48 hours) reactants->mix solvent MeOH or TFE solvent->mix concentrate Remove Solvent mix->concentrate purify Purification concentrate->purify product α-Acetamido Carboxamide purify->product

Ugi Four-Component Reaction Workflow

III. Comparative Data

The efficiency of coupling α,α-dialkylated amino acids is highly dependent on the specific substrates and reaction conditions. The following tables provide a summary of reported yields for various coupling methods.

Table 1: Comparison of Coupling Reagents for the Synthesis of Z-Aib-Aib-OtBu

Coupling Reagent/MethodBaseSolventReaction Time (h)Yield (%)Reference
HATUDIPEADMF4>95[6]
HBTUDIPEADMF685[7]
PyBOPDIPEADMF688[8]
DIC/HOBtNMMDCM24<10[9]
DIC/HOAtNMMDCM1875[9]
T3P®DIPEAEtOAc0.54[10]
Acid FluorideDIPEADCM1292[3]

Table 2: Coupling of Fmoc-Aib-OH to various amino acid esters

Amine ComponentCoupling MethodYield (%)Reference
H-Gly-OMeHATU/DIPEA96[6]
H-Phe-OMePyBOP/DIPEA94[8]
H-Val-OMeDIC/HOAt78[9]
H-Aib-OMeAcid Fluoride90[3]

IV. Conclusion

The successful incorporation of α,α-dialkylated amino acids into peptides relies on the use of highly efficient coupling protocols. For most applications, phosphonium and aminium salt-based reagents, particularly HATU, offer a reliable and high-yielding approach. The acid fluoride method is also a powerful tool, especially for the most sterically demanding couplings. While carbodiimide-based methods are more economical, they often require longer reaction times and the use of the more reactive HOAt additive to achieve satisfactory results. The Ugi reaction provides a convergent and atom-economical alternative for the synthesis of peptide-like structures containing α,α-disubstituted residues. The choice of the optimal protocol will depend on the specific amino acid sequence, the scale of the synthesis, and the available resources.

References

Applications of Non-Proteinogenic Amino Acids in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids (NPAAs) into drug candidates has emerged as a powerful strategy in modern drug discovery. Moving beyond the canonical 20 amino acids, NPAAs offer a vast chemical diversity that can be leveraged to enhance the pharmacological properties of peptide and small molecule therapeutics. This document provides an overview of the applications of NPAAs, detailed experimental protocols for their incorporation, and quantitative data on approved drugs that utilize these unique building blocks.

Introduction to Non-Proteinogenic Amino Acids in Drug Discovery

Non-proteinogenic amino acids are amino acids that are not naturally encoded in the genetic code of organisms. They can be found in nature, often as metabolic intermediates or components of non-ribosomally synthesized peptides, or they can be chemically synthesized. The inclusion of NPAAs in drug design can confer several advantages:

  • Enhanced Proteolytic Stability: Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in the body, leading to a short half-life. The introduction of NPAAs, such as D-amino acids, N-methylated amino acids, or β-amino acids, can render the peptide bonds resistant to enzymatic cleavage, thereby increasing the drug's stability and duration of action.[1]

  • Improved Potency and Selectivity: The unique side chains and conformational constraints imposed by NPAAs can lead to more potent and selective binding to biological targets. By exploring a wider chemical space, researchers can fine-tune the interactions between a drug and its receptor or enzyme.[1]

  • Increased Bioavailability: NPAAs can be used to modify the physicochemical properties of a drug, such as its lipophilicity and hydrogen bonding capacity, which can improve its absorption and distribution in the body, potentially leading to oral bioavailability.

  • Conformational Control: Certain NPAAs, like α-aminoisobutyric acid (Aib), can induce specific secondary structures, such as helices, in peptides. This conformational rigidity can pre-organize the peptide into its bioactive conformation, leading to higher affinity for its target.

Applications of Non-Proteinogenic Amino Acids in Approved Drugs

Numerous FDA-approved drugs incorporate non-proteinogenic amino acids to achieve their desired therapeutic effects. The following sections highlight some prominent examples.

GLP-1 Receptor Agonists for Type 2 Diabetes and Obesity

Liraglutide and Semaglutide are potent glucagon-like peptide-1 (GLP-1) receptor agonists used in the treatment of type 2 diabetes and obesity. While their core peptide sequence is based on the native GLP-1, they incorporate NPAAs and other modifications to significantly extend their half-life.

Semaglutide contains two NPAA substitutions:

  • α-Aminoisobutyric acid (Aib) at position 8 replaces Alanine. Aib is a non-chiral amino acid with two methyl groups on its α-carbon, which provides steric hindrance and protects against degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).

  • A long-chain fatty acid is attached to the side chain of Lysine at position 26 via a linker. This modification promotes binding to serum albumin, further extending the drug's half-life.

Signaling Pathway of GLP-1 Receptor Agonists: GLP-1 receptor agonists like Semaglutide mimic the action of endogenous GLP-1 by binding to and activating the GLP-1 receptor, a G-protein coupled receptor. This activation triggers a cascade of downstream signaling events, primarily through the Gαs subunit, leading to increased intracellular cyclic AMP (cAMP) levels and activation of Protein Kinase A (PKA) and other signaling pathways. These pathways ultimately result in glucose-dependent insulin secretion, suppression of glucagon secretion, and delayed gastric emptying.

GLP1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Semaglutide Semaglutide (GLP-1 Analogue) GLP1R GLP-1 Receptor Semaglutide->GLP1R Binds and Activates Gs Gαs GLP1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Fusion Exocytosis Insulin Secretion (Exocytosis) Insulin_Vesicles->Exocytosis

Caption: Signaling pathway of GLP-1 receptor agonists.

Immunosuppressants

Cyclosporine is a cyclic peptide composed of 11 amino acids, many of which are N-methylated. It is a potent immunosuppressant widely used in organ transplantation to prevent rejection. The N-methylation of the peptide bonds contributes to its metabolic stability and oral bioavailability. One of the key NPAAs in Cyclosporine is (4R)-4-((E)-but-2-en-1-yl)-4,N-dimethyl-L-threonine.

Mechanism of Action of Cyclosporine: Cyclosporine exerts its immunosuppressive effect by inhibiting the phosphatase activity of calcineurin. It first forms a complex with an intracellular protein called cyclophilin. This Cyclosporine-cyclophilin complex then binds to calcineurin, preventing it from dephosphorylating the Nuclear Factor of Activated T-cells (NFAT). As a result, NFAT cannot translocate to the nucleus to activate the transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2), which is crucial for T-cell proliferation and activation.[2]

Cyclosporine_MoA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cyclosporine Cyclosporine Cyclophilin Cyclophilin Cyclosporine->Cyclophilin Binds to CsA_Cyp_Complex Cyclosporine-Cyclophilin Complex Cyclophilin->CsA_Cyp_Complex Calcineurin Calcineurin CsA_Cyp_Complex->Calcineurin Inhibits NFAT_P NFAT (phosphorylated) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (dephosphorylated) NFAT_P->NFAT NFAT_in_nucleus NFAT NFAT->NFAT_in_nucleus Translocates to IL2_Gene IL-2 Gene NFAT_in_nucleus->IL2_Gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA

Caption: Mechanism of action of Cyclosporine.

Proteasome Inhibitors for Cancer Therapy

Carfilzomib is a tetrapeptide epoxyketone proteasome inhibitor used to treat multiple myeloma. It contains the NPAA morpholino-carbonyl-L-phenylalanine at the P2 position. This modification contributes to the drug's selectivity and potency.

Other Notable Examples
  • Romidepsin: A cyclic peptide and histone deacetylase (HDAC) inhibitor used for the treatment of T-cell lymphoma. It contains a unique dehydrobutyrine residue.

  • Abarelix: A synthetic decapeptide antagonist of gonadotropin-releasing hormone (GnRH) used in the treatment of advanced prostate cancer. It incorporates several D-amino acids and other NPAAs to enhance its stability and antagonist activity.[3][4][5]

  • Pasireotide: A somatostatin analog used to treat Cushing's disease and acromegaly. It is a cyclic hexapeptide containing D-tryptophan and a unique 4-(aminomethyl)phenylalanine residue, which contribute to its broad somatostatin receptor binding profile and stability.[6][7]

Quantitative Data of Drugs Containing Non-Proteinogenic Amino Acids

The following table summarizes key quantitative data for several approved drugs that incorporate NPAAs.

DrugNon-Proteinogenic Amino Acid(s)TargetIC50 / EC50Half-lifeBioavailability
Semaglutide α-Aminoisobutyric acid (Aib)GLP-1 ReceptorEC50: 0.15 nM[8]~1 weekOral: ~0.9%[8]
Romidepsin (Z)-dehydrobutyrineHistone Deacetylases (HDACs)IC50: 1-6.5 ng/mL (in NB cell lines)[9]~3.7 hours[10]IV administration
Carfilzomib Morpholino-carbonyl-L-phenylalanine20S Proteasome-≤ 1 hour[11][12]IV administration
Abarelix D-Alanine, D-Phenylalanine, etc.GnRH ReceptorIC50 (Testosterone): 2.08 ng/mL[4]Depot: 13.2 days[4]IM administration
Pasireotide D-Tryptophan, 4-(aminomethyl)phenylalanineSomatostatin Receptors--SC/IM admin.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an N-Methylated Amino Acid

This protocol describes the manual synthesis of a peptide containing an N-methylated amino acid using Fmoc/tBu chemistry. The coupling of an amino acid to a secondary amine (the N-methylated residue) is often more challenging and may require stronger coupling reagents and longer reaction times.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-protected N-methyl amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H₂O, 95:2.5:2.5)

  • Solid-phase synthesis vessel

  • Shaker

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and shake for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Standard Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of OxymaPure® in DMF.

    • Add 3-5 equivalents of DIC to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • Wash the resin with DMF (3-5 times).

    • Perform a Kaiser test to confirm complete coupling (primary amines will turn blue).

  • N-Methyl Amino Acid Coupling:

    • Repeat the Fmoc deprotection (Step 2).

    • The coupling of the N-methylated amino acid is performed similarly to a standard amino acid (Step 3), but may require a longer coupling time (2-4 hours) or a double coupling.

  • Coupling to the N-Methylated Residue:

    • Repeat the Fmoc deprotection (Step 2).

    • The coupling of the next amino acid onto the N-methylated residue is sterically hindered. Use a more potent coupling reagent like HATU (4 equivalents) with DIPEA (8 equivalents) in DMF.

    • Pre-activate the Fmoc-amino acid with HATU and DIPEA for 5 minutes.[13]

    • Add the activated solution to the resin and shake for 2-4 hours.

    • A bromophenol blue test can be used to monitor the coupling, as the Kaiser test is not effective for secondary amines.[13]

  • Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the TFA cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

SPPS_Workflow start Start: Fmoc-Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) wash1->couple wash2 Wash (DMF) couple->wash2 kaiser Kaiser Test wash2->kaiser kaiser->couple Incomplete repeat_loop Repeat for each standard AA kaiser->repeat_loop Coupling Complete repeat_loop->deprotect couple_n_methyl 4. N-Methyl AA Coupling (Longer reaction time) repeat_loop->couple_n_methyl At N-Methyl position final_deprotect Final Fmoc Deprotection repeat_loop->final_deprotect End of sequence deprotect2 Fmoc Deprotection couple_n_methyl->deprotect2 couple_to_n_methyl 5. Coupling to N-Methyl AA (HATU/DIPEA) deprotect2->couple_to_n_methyl bromophenol Bromophenol Blue Test couple_to_n_methyl->bromophenol bromophenol->repeat_loop Coupling Complete bromophenol->couple_to_n_methyl Incomplete cleave 6. Cleavage from Resin (TFA Cocktail) final_deprotect->cleave precipitate 7. Precipitation (Cold Ether) cleave->precipitate purify 8. Purification & Analysis (HPLC, Mass Spec) precipitate->purify end End: Purified Peptide purify->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Recombinant Incorporation of an Unnatural Amino Acid in E. coli

This protocol outlines a general method for the site-specific incorporation of an unnatural amino acid (UAA) into a recombinant protein expressed in E. coli. This technique relies on an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the UAA and recognizes a unique codon, typically the amber stop codon (TAG).

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with a TAG codon at the desired incorporation site.

  • pEVOL or similar plasmid encoding the orthogonal aaRS/tRNA pair for the specific UAA.

  • The desired unnatural amino acid (e.g., p-acetylphenylalanine, p-azidophenylalanine).

  • Luria-Bertani (LB) medium.

  • Appropriate antibiotics (e.g., ampicillin, chloramphenicol).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • L-arabinose.

  • Protein purification equipment (e.g., Ni-NTA chromatography for His-tagged proteins).

Protocol:

  • Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL plasmid carrying the orthogonal aaRS/tRNA pair. Plate the transformed cells on LB agar plates containing the appropriate antibiotics for selection and incubate overnight at 37°C.[14]

  • Starter Culture: Inoculate a single colony into 10-20 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture:

    • Inoculate 1 L of LB medium containing the antibiotics with the overnight starter culture.

    • Add the unnatural amino acid to a final concentration of 1-2 mM.

    • Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG (final concentration ~1 mM) and L-arabinose (final concentration ~0.02%) to the culture. The L-arabinose induces the expression of the orthogonal aaRS/tRNA pair from the pEVOL plasmid.[14]

  • Protein Expression: Continue to grow the culture overnight at a lower temperature (e.g., 18-25°C) with shaking to allow for proper protein folding.

  • Cell Harvest: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Protein Purification:

    • Resuspend the cell pellet in a suitable lysis buffer.

    • Lyse the cells by sonication or other appropriate methods.

    • Clarify the lysate by centrifugation.

    • Purify the protein from the supernatant using an appropriate chromatography method (e.g., affinity chromatography based on a tag, followed by size-exclusion chromatography).

  • Characterization: Confirm the successful incorporation of the UAA by mass spectrometry (e.g., ESI-MS).

Recombinant_UAA_Workflow start Start: Plasmids (Protein of Interest + pEVOL) transformation 1. Co-transformation into E. coli start->transformation plating 2. Plating and Colony Selection transformation->plating starter_culture 3. Overnight Starter Culture plating->starter_culture expression_culture 4. Inoculate Expression Culture + Add Unnatural Amino Acid starter_culture->expression_culture growth 5. Grow to OD600 0.6-0.8 expression_culture->growth induction 6. Induction (IPTG + Arabinose) growth->induction protein_expression 7. Overnight Protein Expression induction->protein_expression harvest 8. Cell Harvest (Centrifugation) protein_expression->harvest lysis 9. Cell Lysis and Clarification harvest->lysis purification 10. Protein Purification (e.g., Affinity Chromatography) lysis->purification characterization 11. Characterization (Mass Spectrometry) purification->characterization end End: Purified Protein with UAA characterization->end

Caption: Workflow for recombinant incorporation of an unnatural amino acid.

Serum Stability Assay for Peptides

This protocol is for assessing the stability of a peptide in human serum, a critical step in preclinical drug development.

Materials:

  • Peptide stock solution (e.g., in water or a suitable buffer)

  • Human serum (commercially available)

  • Incubator or water bath at 37°C

  • Precipitation solution (e.g., acetonitrile with 1% TFA, or ethanol)

  • Centrifuge

  • HPLC system with a C18 column

  • Mass spectrometer

Protocol:

  • Serum Preparation: Thaw the human serum at 37°C and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet any lipids or particulates. Use the clear supernatant for the assay.

  • Incubation:

    • In a microcentrifuge tube, add a defined volume of the pre-warmed human serum.

    • Spike the serum with the peptide stock solution to achieve the desired final concentration.

    • Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), take an aliquot of the reaction mixture. The t=0 sample should be taken immediately after adding the peptide and before incubation.

  • Protein Precipitation:

    • To each aliquot, add 2-3 volumes of cold precipitation solution (e.g., acetonitrile).

    • Vortex thoroughly and incubate on ice for at least 20 minutes to precipitate the serum proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant, which contains the peptide and its degradation products.

    • Analyze the supernatant by reverse-phase HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

    • The identity of the parent peptide peak and any major degradation products can be confirmed by mass spectrometry.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Plot the percentage of the remaining intact peptide against time.

    • Calculate the half-life (t₁/₂) of the peptide in serum by fitting the data to a one-phase decay model.

Conclusion

The use of non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry, enabling the development of drugs with improved pharmacokinetic and pharmacodynamic properties. By providing enhanced stability, potency, and novel mechanisms of action, NPAAs have led to the successful development of therapeutics for a wide range of diseases. The protocols and data presented here offer a starting point for researchers looking to harness the potential of these unique chemical building blocks in their own drug discovery programs.

References

Application Notes and Protocols for Enzymatic Resolution in Chiral Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amino acids are fundamental building blocks in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its therapeutic efficacy and safety profile.[1][2] Enzymatic resolution has emerged as a powerful and green alternative to traditional chemical methods for the synthesis of enantiomerically pure amino acids. This approach leverages the high stereoselectivity of enzymes to resolve racemic mixtures, offering mild reaction conditions, high efficiency, and reduced environmental impact.[3] These application notes provide an overview of common enzymatic resolution strategies, quantitative data for various enzyme-substrate systems, and detailed experimental protocols for key methodologies.

Key Enzymatic Resolution Strategies

The enzymatic synthesis of chiral amino acids primarily employs three strategies:

  • Kinetic Resolution (KR): In this process, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. The maximum theoretical yield for the desired enantiomer (either the product or the remaining substrate) is 50%.

  • Dynamic Kinetic Resolution (DKR): DKR overcomes the 50% yield limitation of KR by coupling the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. This continuous conversion of the undesired enantiomer into the desired one allows for a theoretical yield of up to 100% of a single enantiomeric product.[4][5]

  • Asymmetric Synthesis: This method involves the conversion of a prochiral substrate into a chiral product with high enantioselectivity. While not strictly a resolution method, it is a key enzymatic strategy for producing chiral amino acids.[6][7]

Data Presentation: Quantitative Analysis of Enzymatic Resolutions

The efficiency of an enzymatic resolution is typically evaluated by its conversion rate and the enantiomeric excess (e.e.) of the product and/or the remaining substrate. The following tables summarize quantitative data from various studies on the enzymatic resolution of amino acids.

Table 1: Dynamic Kinetic Resolution of Amino Acid Amides using D-Aminopeptidase (DAP) and α-Amino-ε-caprolactam Racemase (ACL Racemase)

Substrate (L-amino acid amide)Product (D-amino acid)Substrate Conc. (mM)Reaction Time (h)Conversion (%)Enantiomeric Excess (e.e.) (%)
Alanine amideD-Alanine457>9999.7
Leucine amideD-Leucine4512>99>99
Phenylalanine amideD-Phenylalanine4512>99>99
Methionine amideD-Methionine4512>99>99

Data compiled from a study on a new enzymatic method for chiral amino acid synthesis.[1][4]

Table 2: Lipase-Catalyzed Kinetic Resolution of N-Acyl-Amino-Cyclopentane Carboxamides

SubstrateEnzymeConversion (%)e.e. of Substrate (%)e.e. of Product (%)Enantioselectivity (E)
rac-cis-2-aminocyclopentanecarboxamideCandida antarctica Lipase B509698>200
rac-trans-2-aminocyclopentanecarboxamideCandida antarctica Lipase B5099>99>200
rac-cis-2-aminocyclohexanecarboxamideCandida antarctica Lipase B4788>99>200
rac-trans-2-aminocyclohexanecarboxamidePseudomonas cepacia Lipase56541

Data from a study on lipase-catalyzed kinetic resolution of aminocycloalkanecarboxamides.[1]

Table 3: Acylase-Catalyzed Resolution of N-Acetyl-DL-Amino Acids

Substrate (N-acetyl-DL-amino acid)Product (L-amino acid)Substrate Conc. (M)Conversion to L-amino acid (%)
N-acetyl-DL-methionineL-Methionine0.05100
N-acetyl-DL-phenylalanineL-Phenylalanine0.05100
N-acetyl-DL-tryptophanL-Tryptophan0.05100
N-acetyl-DL-valineL-Valine0.05100

Data extracted from a patent on the resolution of racemic amino acids.[4]

Experimental Protocols

Protocol 1: Dynamic Kinetic Resolution of L-Alanine Amide to D-Alanine

This protocol is based on the dynamic kinetic resolution using D-aminopeptidase (DAP) and α-amino-ε-caprolactam racemase (ACL racemase).[4][8]

Materials:

  • L-Alanine amide

  • D-Aminopeptidase (DAP) from Ochrobactrum anthropi

  • α-Amino-ε-caprolactam (ACL) racemase from Achromobacter obae

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (KPB), 0.1 M, pH 7.0

  • 2 N HClO₄

Procedure:

  • Prepare a 2.0 mL reaction mixture containing 45 mM L-alanine amide, 2 µM PLP, and 0.1 M KPB (pH 7.0).

  • Add DAP (e.g., 0.21 mg) and ACL racemase (e.g., 10 mg) to the reaction mixture.

  • Incubate the reaction at 30°C with gentle shaking.

  • Monitor the reaction progress by taking aliquots at different time intervals. To stop the reaction in the aliquot, add 200 µL of 2 N HClO₄.

  • Analyze the samples for the formation of D-alanine and the consumption of L-alanine amide using a suitable analytical method, such as HPLC with a chiral column.

  • The reaction is expected to reach complete conversion of L-alanine amide to D-alanine with high enantiomeric excess within approximately 7 hours.[8]

Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Amino Ester

This protocol describes a general procedure for the kinetic resolution of a racemic amino ester using a lipase.[5][6]

Materials:

  • Racemic amino acid ester (e.g., methyl ester of a non-protein amino acid)

  • Lipase (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia lipase)

  • Organic solvent (e.g., tert-butyl methyl ether (TBME))

  • Acylating agent (e.g., 2,2,2-trifluoroethyl butanoate)

  • Buffer (if conducting hydrolysis)

Procedure for Acylation in an Organic Solvent:

  • In a sealed vial, suspend the racemic amino ester (e.g., 0.1 mmol) and the lipase (e.g., 50 mg) in the organic solvent (e.g., 2 mL of TBME).

  • Add the acylating agent (e.g., 0.2 mmol) to the suspension.

  • Incubate the reaction at a controlled temperature (e.g., 45°C) with shaking.

  • Monitor the reaction by taking samples periodically and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining substrate and the acylated product.

  • Stop the reaction at approximately 50% conversion to obtain both the unreacted enantiomer and the acylated product with high enantiomeric excess.

  • Separate the enzyme by filtration.

  • Isolate and purify the unreacted amino ester and the N-acylated amino ester using standard chromatographic techniques.

Protocol 3: Acylase-Catalyzed Resolution of N-Acetyl-DL-Methionine

This protocol outlines the resolution of N-acetyl-DL-methionine using porcine kidney acylase I.[4][9]

Materials:

  • N-acetyl-DL-methionine

  • Porcine Kidney Acylase I

  • Cobalt (II) chloride (CoCl₂) as an activator (optional but recommended)

  • Water (deionized or distilled)

  • Apparatus for pH adjustment (e.g., pH meter, NaOH or HCl solution)

Procedure:

  • Dissolve N-acetyl-DL-methionine in water to a concentration of 0.1 M.

  • Adjust the pH of the solution to 7.0.

  • Add a small amount of CoCl₂ to a final concentration of approximately 0.5 mM.

  • Add the acylase I enzyme preparation (e.g., immobilized or soluble) to the substrate solution.

  • Incubate the mixture at 37°C with stirring.

  • Monitor the formation of L-methionine over time using a suitable method, such as the ninhydrin colorimetric assay or HPLC.

  • Once the reaction is complete (approximately 50% conversion, where all the N-acetyl-L-methionine has been hydrolyzed), stop the reaction (e.g., by heating if using a soluble enzyme, or by filtering if using an immobilized enzyme).

  • Separate the free L-methionine from the unreacted N-acetyl-D-methionine. This can be achieved by adjusting the pH to the isoelectric point of L-methionine to precipitate it, or by using ion-exchange chromatography.

  • The N-acetyl-D-methionine can be recovered from the filtrate and racemized for reuse.

Visualizations

Enzymatic_Kinetic_Resolution_Workflow racemic_mixture Racemic Amino Acid (L- and D-enantiomers) reaction Enzymatic Reaction racemic_mixture->reaction enzyme Enantioselective Enzyme (e.g., Lipase) enzyme->reaction separation Separation reaction->separation product Modified L-Amino Acid separation->product unreacted Unreacted D-Amino Acid separation->unreacted

Caption: Workflow of Enzymatic Kinetic Resolution.

Dynamic_Kinetic_Resolution_Workflow racemic_substrate Racemic Substrate (e.g., L/D-Amino Acid Amide) reaction_hydrolysis Selective Hydrolysis of L-enantiomer racemic_substrate->reaction_hydrolysis reaction_racemization Racemization of D-enantiomer racemic_substrate->reaction_racemization selective_enzyme Stereoselective Enzyme (e.g., D-Aminopeptidase) selective_enzyme->reaction_hydrolysis racemase Racemase racemase->reaction_racemization product Single Enantiomer Product (e.g., D-Amino Acid) reaction_hydrolysis->product reaction_racemization->racemic_substrate Recycles D- to L/D mixture

Caption: Dynamic Kinetic Resolution Workflow.

Factors_Affecting_Enzymatic_Resolution outcome Resolution Outcome (Conversion, e.e., E-value) enzyme_type Enzyme Type (Lipase, Acylase, etc.) enzyme_type->outcome substrate Substrate (Amino Acid Derivative) substrate->outcome conditions Reaction Conditions conditions->outcome sub_conditions pH Temperature Solvent Reaction Time conditions->sub_conditions

Caption: Factors Influencing Enzymatic Resolution.

References

Application Notes: Protecting Group Strategies for Unnatural Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids (UAAs) into peptides and proteins is a powerful strategy for enhancing therapeutic properties, probing biological systems, and creating novel materials. UAAs can introduce unique side chains, conformational constraints, and metabolic stability. The chemical synthesis of these custom building blocks is a cornerstone of this field and relies critically on the strategic use of protecting groups.

A protecting group is a chemical moiety that selectively blocks a reactive functional group to prevent it from participating in undesired side reactions during a synthetic sequence. An effective protecting group strategy is defined by three key characteristics:

  • Ease of Introduction: The group is readily attached to the target function in high yield.

  • Stability: The group is robust and stable under the reaction conditions required for modifying other parts of the molecule.

  • Ease of Removal: The group can be selectively and cleanly removed in high yield under mild conditions that do not affect the rest of the molecule.

This document provides an overview of common protecting group strategies, quantitative data on their use, and detailed protocols for the synthesis of specific unnatural amino acids.

Orthogonal Protecting Group Strategies

In multi-step synthesis, it is often necessary to deprotect one functional group while others remain protected. An orthogonal protecting group strategy employs multiple classes of protecting groups that can be removed by completely different chemical mechanisms.[1] This allows for the selective deprotection of one group in any order without affecting the others.[2] The two most prevalent orthogonal strategies in amino acid and peptide chemistry are the Boc/Bzl and Fmoc/tBu approaches.

  • Boc/Bzl Strategy: This approach uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary α-amino protection and more robust, hydrogenolysis-labile benzyl (Bzl)-based groups for permanent side-chain protection. While both are removed by acidic conditions, their lability is sufficiently different; Boc is removed with moderate acids like trifluoroacetic acid (TFA), while Bzl groups require strong acids like HF or catalytic hydrogenolysis.[1][2]

  • Fmoc/tBu Strategy: This is a truly orthogonal system. The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for temporary α-amino protection, while acid-labile tert-butyl (tBu)-based groups protect the side chains.[3] The Fmoc group is typically removed with a weak base like piperidine, which does not affect the tBu-protected side chains.[4]

Orthogonal_Strategies cluster_0 Boc/Bzl Strategy cluster_1 Fmoc/tBu Strategy Boc α-Amino: Boc Bzl Side-Chain: Bzl, Cbz Boc_Deprotect TFA (Acid) Boc->Boc_Deprotect Deprotection Bzl_Deprotect H₂/Pd or HF Bzl->Bzl_Deprotect Deprotection Fmoc α-Amino: Fmoc tBu Side-Chain: tBu, Trt Fmoc_Deprotect Piperidine (Base) Fmoc->Fmoc_Deprotect Deprotection tBu_Deprotect TFA (Acid) tBu->tBu_Deprotect Deprotection N_Methylation_Workflow start 1. Load Fmoc-AA-OH onto 2-CTC Resin fmoc_deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotect nbs_protect 3. o-NBS Protection (o-NBS-Cl, Collidine) fmoc_deprotect->nbs_protect methylation 4. Methylation (CH₃I, DBU) nbs_protect->methylation nbs_deprotect 5. o-NBS Deprotection (Mercaptoethanol, DBU) methylation->nbs_deprotect fmoc_reprotect 6. Fmoc Reprotection (Fmoc-OSu) nbs_deprotect->fmoc_reprotect cleavage 7. Cleavage from Resin (1% TFA in DCM) fmoc_reprotect->cleavage product Fmoc-N-Me-AA-OH (Final Product) cleavage->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-Amino-2-ethyloctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (R)-2-Amino-2-ethyloctanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic challenges in preparing enantiomerically pure this compound?

A1: The primary challenges in the synthesis of this compound, an α,α-disubstituted amino acid, include:

  • Controlling Stereochemistry: Achieving high enantioselectivity for the (R)-isomer at the sterically hindered quaternary carbon center is a significant hurdle.

  • Steric Hindrance: The presence of both an ethyl and a hexyl group on the α-carbon can lead to low reaction rates and yields.[1]

  • Racemization: The α-proton of the corresponding amino ester or nitrile intermediates can be susceptible to racemization under harsh reaction conditions.

  • Purification: Separating the desired product from starting materials, reagents, and potential side-products can be challenging due to similar physical properties.

Q2: Which are the most common strategies for the asymmetric synthesis of this compound?

A2: Several key strategies are employed for the enantioselective synthesis of α,α-disubstituted amino acids like this compound:

  • Asymmetric Strecker Reaction: This method involves the reaction of a ketimine with a cyanide source in the presence of a chiral catalyst.[2][3][4] However, it can be limited by the use of toxic cyanides and the low electrophilicity of ketimines.[1]

  • Resolution of a Racemic Mixture: This involves synthesizing the racemic amino acid and then separating the enantiomers. This can be achieved through enzymatic resolution or by forming diastereomeric salts with a chiral resolving agent.[5][6][7][8]

  • Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction, after which it is cleaved.[9][10][11] Examples include Evans oxazolidinones and Schöllkopf auxiliaries.[9][11]

Q3: Can I use an enzymatic approach for the synthesis?

A3: Yes, enzymatic resolution is a viable and often highly selective method.[5][6] A common approach involves the enzymatic hydrolysis of a racemic ester derivative of 2-amino-2-ethyloctanoic acid. A lipase can selectively hydrolyze one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the desired (R)-ester unreacted. The unreacted (R)-ester can then be separated and hydrolyzed to yield this compound.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee) in Asymmetric Strecker Synthesis
Potential Cause Troubleshooting Step
Inefficient Chiral Catalyst Screen a variety of chiral catalysts and ligands. The choice of catalyst can be highly substrate-dependent.
Suboptimal Reaction Temperature Perform the reaction at lower temperatures. Cryogenic conditions can often improve enantioselectivity.[2]
Solvent Effects The polarity and nature of the solvent can significantly influence the stereochemical outcome. Screen a range of solvents.
Racemization of the Aminonitrile Product Minimize reaction time and use mild work-up conditions to prevent racemization of the product.
Problem 2: Poor Yield in the Alkylation of a Chiral Glycine Enolate Equivalent
Potential Cause Troubleshooting Step
Steric Hindrance from the Hexyl Group Use a more reactive electrophile, such as hexyl iodide or hexyl triflate, instead of hexyl bromide.
Incomplete Deprotonation Ensure complete enolate formation by using a sufficiently strong base (e.g., LDA, LiHMDS) and appropriate reaction conditions.
Side Reactions Add the electrophile slowly at a low temperature to minimize side reactions such as self-condensation.
Decomposition of the Starting Material or Product Ensure anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Problem 3: Inefficient Separation of Diastereomers in Resolution with a Chiral Auxiliary
Potential Cause Troubleshooting Step
Poor Crystallization Screen different solvents and solvent mixtures for crystallization. A slow cooling rate can improve crystal quality and separation.
Similar Physical Properties of Diastereomers If crystallization is unsuccessful, consider chromatography on silica gel. A careful selection of the eluent system is crucial.
Incomplete Reaction to Form Diastereomers Ensure the reaction to attach the chiral auxiliary goes to completion to avoid contamination with starting material.

Data Presentation

Table 1: Comparison of Common Synthetic Strategies

Strategy Typical Yield Typical Enantiomeric Excess (ee) Advantages Disadvantages
Asymmetric Strecker Reaction 50-80%70-95%Direct, convergent approach.Use of toxic cyanides, may require catalyst optimization.[2][3]
Enzymatic Resolution ~40-50% (for the desired enantiomer)>98%High enantioselectivity, mild reaction conditions.[5][6]Theoretical maximum yield is 50%, requires screening of enzymes.
Chiral Auxiliary (e.g., Schöllkopf) 60-90%>95%High diastereoselectivity, reliable method.[9]Multi-step process, requires attachment and removal of the auxiliary.

Experimental Protocols

Protocol 1: Asymmetric Strecker Synthesis

  • Imine Formation: In a round-bottom flask under an inert atmosphere, dissolve 2-octanone (1.0 eq) and a chiral amine (e.g., (R)-phenylglycinol) (1.1 eq) in an appropriate solvent (e.g., toluene). Add a dehydrating agent (e.g., molecular sieves or MgSO₄). Stir the mixture at room temperature for 12-24 hours.

  • Cyanation: Cool the reaction mixture to the desired temperature (e.g., -78 °C). In a separate flask, prepare a solution of a cyanide source (e.g., trimethylsilyl cyanide, TMSCN) (1.5 eq). Add the cyanide solution dropwise to the imine solution.

  • Catalyst Addition: Add the chiral catalyst (e.g., a chiral thiourea derivative) (0.05-0.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at the low temperature for 24-72 hours, monitoring by TLC or LC-MS.

  • Hydrolysis: Upon completion, quench the reaction with an aqueous acid solution (e.g., 6M HCl). Heat the mixture to reflux for 4-8 hours to hydrolyze the nitrile.

  • Work-up and Purification: Cool the mixture, extract with an organic solvent, and purify the crude product by chromatography or crystallization to obtain this compound.

Protocol 2: Resolution of Racemic 2-Amino-2-ethyloctanoic acid using a Chiral Acid

  • Racemate Synthesis: Prepare racemic 2-amino-2-ethyloctanoic acid using a standard, non-asymmetric method such as the classical Strecker synthesis.

  • Salt Formation: Dissolve the racemic amino acid (1.0 eq) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve a chiral resolving agent (e.g., (R)-(-)-mandelic acid) (0.5 eq) in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the amino acid solution. The diastereomeric salt of one enantiomer should preferentially crystallize. Allow the mixture to stand, possibly with slow cooling, to facilitate crystallization.

  • Isolation of Diastereomer: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amino Acid: Dissolve the isolated diastereomeric salt in water and adjust the pH to be basic (e.g., with NaOH) to deprotonate the carboxylic acid of the resolving agent. Then, adjust the pH to the isoelectric point of the amino acid to precipitate the enantiomerically enriched product.

  • Purification: Collect the solid by filtration and recrystallize to obtain pure this compound.

Visualizations

Strecker_Synthesis_Workflow start 2-Octanone + Ammonia imine Ketimine Formation start->imine aminonitrile α-Aminonitrile Formation imine->aminonitrile + HCN hydrolysis Nitrile Hydrolysis aminonitrile->hydrolysis + H3O+, Δ product Racemic 2-Amino- 2-ethyloctanoic acid hydrolysis->product

Caption: Workflow for the classical Strecker synthesis of racemic 2-Amino-2-ethyloctanoic acid.

Chiral_Auxiliary_Workflow cluster_0 Asymmetric Alkylation cluster_1 Cleavage and Product Isolation glycine Glycine Derivative + Chiral Auxiliary enolate Enolate Formation (Base) glycine->enolate alkylation1 Alkylation with Ethyl Iodide enolate->alkylation1 1. alkylation2 Alkylation with Hexyl Iodide alkylation1->alkylation2 2. cleavage Cleavage of Chiral Auxiliary alkylation2->cleavage product This compound cleavage->product

Caption: General workflow for the synthesis using a chiral auxiliary approach.

References

Technical Support Center: Overcoming Low Coupling Efficiency in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low coupling efficiency in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low coupling efficiency in Solid-Phase Peptide Synthesis (SPPS)?

A1: Low coupling efficiency in SPPS can stem from several factors, often related to the peptide sequence itself, the solid support, or the reaction conditions. Key causes include:

  • Steric Hindrance: Bulky amino acid residues, both in the incoming amino acid and at the N-terminus of the growing peptide chain, can physically obstruct the approach of the activated amino acid.

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) or aggregate, making the N-terminal amine less accessible for the coupling reaction.[1] This is particularly common for hydrophobic sequences.[1][2]

  • Poor Resin Swelling: The solid support must swell adequately in the reaction solvent to allow for the diffusion of reagents to the reactive sites.[3][4] Insufficient swelling can significantly hinder reaction kinetics.[3][5]

  • Suboptimal Activation or Coupling Conditions: Inadequate activation of the carboxylic acid, incorrect stoichiometry of reagents, or insufficient reaction time can all lead to incomplete coupling.

  • Difficult Sequences: Certain amino acid sequences are inherently difficult to synthesize. This includes sequences with repeating residues, and those containing proline or arginine.[6]

Q2: How can I monitor the completeness of a coupling reaction?

A2: Monitoring coupling reactions is crucial for successful peptide synthesis.[7] The most common method is the qualitative Kaiser test (or ninhydrin test), which detects the presence of free primary amines.[8] A positive Kaiser test (a dark blue color) indicates that the coupling is incomplete.[8] For N-terminal proline (a secondary amine), the Kaiser test is unreliable and alternative tests like the isatin test or chloranil test should be used.[4][7]

Q3: What is "double coupling" and when should I use it?

A3: Double coupling is the repetition of a coupling step with fresh reagents to drive the reaction to completion. It is a common strategy to overcome difficult couplings. Consider using a double coupling when:

  • Coupling to a sterically hindered amino acid.

  • Coupling the amino acid immediately following a proline residue.

  • Synthesizing a sequence with multiple identical amino acids in a row.

  • Incorporating arginine residues, which are known to be challenging.

  • A monitoring test (e.g., Kaiser test) indicates an incomplete reaction after the first coupling.[7]

Q4: Can the choice of solid support affect coupling efficiency?

A4: Absolutely. The properties of the resin play a critical role in the success of SPPS. Key considerations include:

  • Resin Swelling: Resins with higher swelling capacity generally lead to better reaction kinetics and more complete reactions by facilitating reagent diffusion.[3][5]

  • Loading Capacity: For long or difficult sequences, a resin with a lower substitution (loading) level is often beneficial. This increases the distance between peptide chains, reducing the likelihood of aggregation.[5]

  • Polymer Composition: While polystyrene is the most common resin core, alternatives like polyethylene glycol (PEG)-based resins can improve the synthesis of difficult peptides by enhancing solvation and reducing aggregation.

Troubleshooting Guide

Problem: My Kaiser test is positive after a coupling reaction.

A positive Kaiser test indicates the presence of unreacted N-terminal amines, meaning the coupling reaction is incomplete.

Solution Workflow:

G start Positive Kaiser Test decision1 Is this a known difficult coupling? start->decision1 action1 Perform a second coupling (Double Couple) decision1->action1 Yes action3 Change coupling reagent to a more powerful one (e.g., HATU, HCTU) decision1->action3 No decision2 Kaiser test still positive? action1->decision2 action2 Cap unreacted amines with acetic anhydride decision2->action2 Yes end_success Proceed to Deprotection decision2->end_success No end_failure Re-evaluate synthesis strategy action2->end_failure action3->decision2 action4 Modify reaction conditions: - Increase temperature - Change solvent (e.g., NMP, add DMSO) - Use sonication action3->action4 action4->decision2

Figure 1: Troubleshooting workflow for a positive Kaiser test.

Problem: The peptide-resin is clumping and not swelling properly.

This is a strong indication of on-resin peptide aggregation.[1] Aggregation can severely restrict reagent access to the reactive sites.

Solutions:

  • Change the Solvent System: Switch from DMF to N-methylpyrrolidone (NMP) or add a chaotropic agent like DMSO to the solvent mixture to disrupt secondary structures.[1]

  • Increase Reaction Temperature: Heating the reaction can help to break up aggregates and improve reaction kinetics.[1] Microwave-assisted synthesis can be particularly effective.

  • Sonication: Applying ultrasonic waves can physically disrupt the aggregated peptide chains.[1]

  • Use a Different Resin: For future syntheses of the same or similar peptides, consider using a resin with a lower loading capacity or a PEG-based resin to minimize inter-chain interactions.[1]

  • Incorporate Structure-Disrupting Elements: The introduction of pseudoproline dipeptides can effectively prevent aggregation during synthesis.

Problem: I'm synthesizing a peptide with a known "difficult" sequence (e.g., hydrophobic, repeating residues).

Proactive measures should be taken to prevent coupling failures.

Preventative Strategies:

  • Choose a High-Efficiency Coupling Reagent: Start with a more reactive coupling reagent like HATU or HCTU.

  • Optimize Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent can enhance the probability of successful coupling.

  • Systematic Double Coupling: For particularly challenging residues, plan for a double coupling in your synthesis protocol.

  • Resin Selection: Use a low-loading resin or a PEG-based resin to reduce aggregation potential from the outset.[5]

Data Presentation

Table 1: Swelling Capacity of Common Resins in Various Solvents

Proper resin swelling is critical for efficient reagent diffusion.[3][4] The swelling capacity is dependent on the resin's chemical structure and the solvent used.[5] The table below summarizes the swelling volumes for various resins in different solvents.

Resin TypeSolventSwelling (mL/g)Reference
Polystyrene (1% DVB)Dichloromethane (DCM)4.0 - 6.0
Polystyrene (2% DVB)Dichloromethane (DCM)2.0 - 4.0
ChemMatrix®Dichloromethane (DCM)>4.0[3]
ChemMatrix®N,N-Dimethylformamide (DMF)>4.0[3]
ChemMatrix®N-Methyl-2-pyrrolidone (NMP)>4.0[3]
ArgoGel™Dichloromethane (DCM)>4.0[3]
ArgoGel™N,N-Dimethylformamide (DMF)>4.0[3]
ArgoGel™N-Methyl-2-pyrrolidone (NMP)>4.0[3]
SpheriTide™Dichloromethane (DCM)>4.0[3]
SpheriTide™N,N-Dimethylformamide (DMF)>4.0[3]
SpheriTide™N-Methyl-2-pyrrolidone (NMP)>4.0[3]

DVB: Divinylbenzene

Table 2: Comparison of Common Coupling Reagents

The choice of coupling reagent can significantly impact the efficiency of peptide bond formation, especially for difficult sequences.

ReagentReagent TypeRelative EfficiencyKey AdvantagesKey Disadvantages
DCC/DIC CarbodiimideStandardLow cost, effective for non-hindered couplings.Byproduct can be difficult to remove (DCC), risk of racemization.
HBTU/TBTU Aminium/UroniumHighEfficient, low racemization when used with HOBt.Can cause chain termination by guanidinylation if used in excess.[4]
HATU Aminium/UroniumVery HighFaster and more efficient than HBTU with less epimerization.More expensive, can also cause guanidinylation.
HCTU Aminium/UroniumVery HighHigh efficiency, comparable or slightly better than HBTU.Less allergenic than some other reagents.
PyBOP PhosphoniumHighEfficient, no guanidinylation side reaction.Byproducts can be hazardous.
COMU UroniumVery HighHigh efficiency, comparable to HATU, safer (non-explosive byproducts), soluble.[7]May be less effective than HBTU/HCTU on polystyrene resins.

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test

This test is used to detect the presence of free primary amines on the resin.

Reagents:

  • Solution A: 16.5 mg of KCN diluted in 25 mL of distilled water. 1.0 mL of this solution is then diluted with 49 mL of pyridine.

  • Solution B: 1.0 g of ninhydrin in 20 mL of n-butanol.

  • Solution C: 40 g of phenol in 20 mL of n-butanol.

Procedure:

  • Transfer a small sample of resin beads (10-15 beads) to a small test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Dark blue beads and/or solution: Positive result (incomplete coupling).

    • Colorless or yellow solution and beads: Negative result (complete coupling).

Protocol 2: Double Coupling

This procedure is used to recouple an amino acid when the initial coupling is incomplete.

Procedure:

  • Following the first coupling, wash the resin thoroughly with DMF to remove any residual reagents and byproducts.

  • Prepare a fresh solution of the protected amino acid and coupling reagents as you did for the first coupling.

  • Add the fresh coupling solution to the resin.

  • Allow the reaction to proceed for the same duration as the initial coupling (e.g., 1-2 hours).

  • Wash the resin thoroughly with DMF.

  • Perform a Kaiser test to confirm the completion of the second coupling.

Protocol 3: Capping Unreacted Amines

Capping is performed to permanently block any unreacted N-terminal amines to prevent the formation of deletion peptide impurities in subsequent steps.[7]

Reagents:

  • Capping Solution: A mixture of acetic anhydride and pyridine (commonly in a 3:2 ratio).[7] This solution should be prepared fresh.[7]

Procedure:

  • After an incomplete coupling reaction (confirmed by a positive Kaiser test after a double coupling), wash the resin with DMF.

  • Add the freshly prepared capping solution to the resin.

  • Allow the capping reaction to proceed for 30 minutes at room temperature.[7]

  • Wash the resin thoroughly with DMF (4 times) to remove the capping solution and byproducts.[7]

Visualizations

G cluster_0 Peptide Synthesis Cycle Start Start Deprotection Fmoc Deprotection Start->Deprotection Washing_1 Washing Deprotection->Washing_1 Coupling Amino Acid Coupling Washing_1->Coupling Monitoring Monitoring (Kaiser Test) Coupling->Monitoring Washing_2 Washing Monitoring->Washing_2 Negative Troubleshoot Troubleshoot (Double Couple / Cap) Monitoring->Troubleshoot Positive Repeat Repeat for next amino acid Washing_2->Repeat Repeat->Deprotection Troubleshoot->Coupling

Figure 2: General workflow for a single cycle in SPPS.

G cluster_aminium Aminium/Uronium Reagents (e.g., HBTU, HATU) cluster_phosphonium Phosphonium Reagents (e.g., PyBOP) AA_COOH_A Amino Acid (R-COOH) Active_Ester_A Active Ester Intermediate (OBt or OAt ester) AA_COOH_A->Active_Ester_A Reagent_A HBTU/HATU + Base Reagent_A->Active_Ester_A Peptide_Bond_A Peptide Bond Formation Active_Ester_A->Peptide_Bond_A Peptide_NH2_A Peptide-Resin (H2N-Peptide) Peptide_NH2_A->Peptide_Bond_A AA_COOH_P Amino Acid (R-COOH) Active_Ester_P Active Ester Intermediate (OBt ester) AA_COOH_P->Active_Ester_P Reagent_P PyBOP + Base Reagent_P->Active_Ester_P Peptide_Bond_P Peptide Bond Formation Active_Ester_P->Peptide_Bond_P Peptide_NH2_P Peptide-Resin (H2N-Peptide) Peptide_NH2_P->Peptide_Bond_P

Figure 3: Simplified mechanism of common coupling reagents.

References

Technical Support Center: Preventing Racemization in Amino Acid Synthesis and Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to racemization during amino acid synthesis and peptide coupling.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is racemization and why is it a concern in peptide synthesis?

A: Racemization is the process in which a chiral molecule, such as an L-amino acid, converts into an equal mixture of both its enantiomers (L and D forms). In peptide synthesis, the desired product is typically composed exclusively of L-amino acids. The incorporation of a D-amino acid can lead to a diastereomeric peptide with altered three-dimensional structure, biological activity, and physical properties. This not only reduces the yield of the target peptide but also complicates purification and can negatively impact the final drug's efficacy and safety profile.[1][2]

Q2: What are the primary mechanisms of racemization during peptide coupling?

A: There are two main pathways through which racemization can occur during the activation of the carboxylic acid group of an amino acid for peptide bond formation:

  • Direct Enolization: A base can directly abstract the alpha-proton (Hα) from the activated amino acid, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either side, resulting in a mixture of L and D enantiomers.[3][4]

  • Oxazolone Formation: The activated carboxyl group can be attacked by the carbonyl oxygen of the N-α-protecting group, forming a 5(4H)-oxazolone intermediate. The alpha-proton of this oxazolone is highly acidic and readily abstracted by a base, leading to a loss of chirality. Subsequent reaction with the amine component can produce both L- and D-peptides. This is considered the most predominant mechanism of racemization.[3][4][5]

Below is a diagram illustrating these two racemization pathways.

TroubleshootingWorkflow Start Racemization Detected CheckReagents Review Coupling Reagent and Additives Start->CheckReagents UseAdditives Using Carbodiimide? Add HOBt, HOAt, or Oxyma CheckReagents->UseAdditives Yes SwitchReagent Switch to Onium Salt (HBTU, HATU, PyBOP) CheckReagents->SwitchReagent No/Still an issue CheckBase Evaluate Base Used SwitchBase Switch to Weaker/Hindered Base (NMM, Collidine) CheckBase->SwitchBase OptimizeConditions Optimize Reaction Conditions LowerTemp Lower Reaction Temperature (e.g., to 0°C) OptimizeConditions->LowerTemp ConsiderProtection Assess Side-Chain Protection ProtectSideChain Use Appropriate Side-Chain Protection (e.g., Trt for His) ConsiderProtection->ProtectSideChain End Racemization Minimized UseAdditives->CheckBase SwitchReagent->CheckBase SwitchBase->OptimizeConditions LowerTemp->ConsiderProtection ProtectSideChain->End

References

troubleshooting aggregation in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a special focus on peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in SPPS and why is it a problem?

A1: Peptide aggregation during solid-phase peptide synthesis is the self-association of growing peptide chains on the solid support.[1][2][3] This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, leading to the creation of secondary structures like β-sheets.[4] Aggregation can lead to several critical issues, including:

  • Incomplete Reactions: The aggregated peptide chains are poorly solvated, which hinders the access of reagents to the reactive N-terminus of the growing peptide.[3][5] This results in incomplete deprotection and coupling steps.[1][3]

  • Low Yield and Purity: Incomplete reactions lead to the formation of deletion sequences and other impurities, which significantly reduces the overall yield and purity of the final peptide.[6] These impurities can be difficult to separate from the target peptide.[7]

  • Synthesis Failure: In severe cases, aggregation can cause the synthesis to fail completely, as the peptide becomes insoluble and unavailable for further reactions.[2][8]

Q2: How can I identify if my peptide is aggregating on the resin?

A2: Several signs can indicate on-resin aggregation during SPPS:

  • Poor Resin Swelling: A noticeable decrease in the swelling capacity of the peptidyl-resin is a strong indicator of aggregation.[1][9][10]

  • Slow or Incomplete Deprotection/Coupling: If you observe that the Fmoc deprotection or the amino acid coupling reactions are sluggish or incomplete, aggregation is a likely cause.[1][8] This can sometimes be detected by monitoring the Fmoc deprotection profile in continuous flow synthesis, where aggregation leads to a flattened and broadened peak.[2][8]

  • False Negatives in Coupling Tests: Standard coupling tests like the ninhydrin or TNBS test may give false negative results in the presence of severe aggregation because the reactive sites are inaccessible.[2][8]

  • Physical Appearance: In batch synthesis, shrinking of the resin matrix can be a visual clue of aggregation.[2][8]

Q3: Which peptide sequences are more prone to aggregation?

A3: While predicting aggregation with complete accuracy is difficult, certain sequence characteristics are known to increase the likelihood of this issue:

  • Hydrophobic Residues: Sequences rich in hydrophobic amino acids, particularly β-branched ones like Valine (Val), Isoleucine (Ile), and Leucine (Leu), are highly susceptible to aggregation.[1][3]

  • Specific Amino Acid Combinations: Stretches of contiguous hydrophobic amino acids are problematic.[2] Additionally, sequences containing Asp-Gly, Asp-Ala, or Asp-Ser are prone to aspartimide formation, a side reaction that can be exacerbated by aggregation.[1]

  • Peptide Length: Aggregation is less likely before the fifth or sixth residue and often becomes more significant as the peptide chain elongates, particularly for peptides longer than 20 amino acids.[1][2]

Troubleshooting Guides

Guide 1: Initial Signs of Aggregation - What to do first?

If you suspect peptide aggregation based on the indicators mentioned in the FAQs, here are the initial steps to take:

Troubleshooting Workflow for Initial Aggregation Signs

G cluster_0 Initial Troubleshooting cluster_1 Mitigation Strategies A Observe Signs of Aggregation (e.g., poor swelling, slow reaction) B Perform a Test Cleavage & HPLC/MS Analysis A->B Diagnostic Step C Analyze Results: Identify deletion sequences or low purity B->C Data Analysis D Implement Immediate Mitigation Strategies C->D Action E Change Solvent System (e.g., NMP, add DMSO) D->E F Increase Coupling Temperature D->F G Use Chaotropic Salts (e.g., LiCl, KSCN) D->G H Sonication D->H

Caption: Initial troubleshooting workflow for peptide aggregation.

A small-scale test cleavage is an invaluable diagnostic tool to assess the quality of your peptide during synthesis.[2]

Objective: To cleave a small amount of peptide from the resin to analyze its purity and identify any issues like deletion sequences caused by aggregation.

Materials:

  • Peptidyl-resin sample (approx. 20-50 mg)

  • Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

  • Cold diethyl ether

  • Centrifuge tubes

  • HPLC and Mass Spectrometer

Procedure:

  • Carefully take a small sample of the peptidyl-resin (20-50 mg) from your reaction vessel.

  • Place the resin in a microcentrifuge tube.

  • Add the cleavage cocktail (e.g., 1 mL of Reagent K) to the resin.

  • Incubate the mixture at room temperature for 2-3 hours with occasional shaking.

  • Precipitate the cleaved peptide by adding cold diethyl ether to the tube.

  • Centrifuge the tube to pellet the precipitated peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under vacuum.

  • Dissolve the dried peptide in a suitable solvent (e.g., water/acetonitrile mixture) and analyze by HPLC and Mass Spectrometry to determine purity and identify the masses of the products.

Guide 2: Persistent Aggregation - Advanced Strategies

If initial troubleshooting steps are insufficient, more advanced strategies targeting the peptide backbone and synthesis chemistry are required.

Advanced Strategies for Overcoming Aggregation

G cluster_0 Advanced Troubleshooting cluster_1 Modification Options A Persistent Aggregation Issues B Resynthesize Peptide with Modifications A->B C Incorporate Pseudoprolines at Ser/Thr/Cys residues B->C D Use Backbone Protection (Hmb/Dmb) B->D E Switch to Low-Loading Resin or PEG-based Resin B->E F Modify Deprotection/Coupling Chemistry B->F G cluster_0 Post-Synthesis Troubleshooting cluster_1 Solubilization Strategies A Crude Peptide is Insoluble B Perform a Solubility Test A->B G Sonication A->G C Analyze Peptide Sequence (calculate net charge) B->C D Acidic Peptides: Use basic buffer (e.g., NH4OH) C->D E Basic Peptides: Use acidic buffer (e.g., acetic acid) C->E F Neutral/Hydrophobic Peptides: Use organic solvents (e.g., DMSO, DMF) or chaotropic agents (e.g., Guanidine-HCl) C->F

References

Technical Support Center: Optimization of Cleavage Conditions for Peptides with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cleavage of peptides containing unnatural amino acids.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when a standard cleavage protocol fails for my peptide with an unnatural amino acid?

A1: When a standard cleavage protocol yields poor results, the first step is to perform a small-scale trial cleavage on a small amount of the peptide-resin (10-20 mg).[1] This allows you to test different cleavage cocktails and conditions without sacrificing a large amount of your sample. Analyzing the results of these small-scale trials by HPLC and mass spectrometry will provide valuable information to optimize the cleavage conditions for the entire batch.

Q2: My peptide contains a hydrophobic unnatural amino acid and is poorly soluble after cleavage. What can I do?

A2: Poor solubility of hydrophobic peptides is a common issue. If the peptide precipitates in an unmanageable way, you can try dissolving the crude peptide in a small amount of a strong solvent like dimethylformamide (DMF) or acetic acid before purification.[2] For very hydrophobic peptides that do not precipitate well with diethyl ether, an alternative work-up is to evaporate the ether, dissolve the residue in 10% aqueous acetic acid, and extract the organic scavengers with chloroform.[2]

Q3: Are there any general recommendations for choosing a cleavage cocktail when my peptide contains an unnatural amino acid?

A3: The choice of cleavage cocktail largely depends on the functional groups present in the unnatural amino acid and the other amino acids in the sequence. If the unnatural amino acid has side-chains that are sensitive to acid or prone to oxidation, it is crucial to use a cleavage cocktail with appropriate scavengers. For instance, if the unnatural amino acid is susceptible to oxidation, a reducing cocktail like Reagent H is recommended.[3][4] For unnatural amino acids with bulky protecting groups, a stronger cleavage cocktail or longer cleavage times may be necessary.

Q4: My peptide contains a D-amino acid. Do I need to modify my cleavage protocol?

A4: In most cases, the presence of a D-amino acid does not necessitate a change in the standard TFA-based cleavage protocol. The stereochemistry of the alpha-carbon does not typically influence the acid-lability of the peptide-resin bond or the side-chain protecting groups. However, the overall conformation of the peptide might be altered, which could indirectly affect solubility or aggregation during work-up.

Q5: Can I use the same cleavage conditions for peptides containing beta-amino acids?

A5: Yes, standard TFA-based cleavage cocktails are generally effective for peptides containing beta-amino acids. The peptide bond involving a beta-amino acid is typically stable to the acidic conditions of cleavage. The primary considerations will be the nature of the side-chain protecting groups on the beta-amino acid and the other residues in the peptide.

Troubleshooting Guide

Problem 1: Low Cleavage Yield

Symptoms:

  • Low recovery of the desired peptide after cleavage and precipitation.

  • Significant amount of peptide remaining on the resin after cleavage.

Possible Causes and Solutions:

Possible CauseRecommended Action
Incomplete Cleavage Reaction Extend the cleavage reaction time. Monitor the progress of the cleavage by taking small aliquots at different time points and analyzing them by HPLC. For some protecting groups, such as Arg(Mtr), cleavage can take up to 24 hours.
Suboptimal Cleavage Cocktail For peptides with multiple arginine residues or other acid-resistant protecting groups, a stronger cleavage cocktail may be required. Consider using Reagent K or adding stronger acids like TMSBr.
Peptide Re-attachment to Resin This can occur with peptides containing electron-rich side chains. Ensure your cleavage cocktail contains effective scavengers like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT).[2]
Poor Precipitation Small or very hydrophobic peptides may not precipitate well in diethyl ether.[2] Try concentrating the TFA solution and adding a larger volume of cold ether, or use an alternative work-up procedure such as chloroform extraction.[2]
Problem 2: Presence of Impurities and Side Products

Symptoms:

  • Multiple peaks in the HPLC chromatogram of the crude peptide.

  • Mass spectrometry data shows unexpected masses corresponding to side products.

Possible Causes and Solutions:

Possible CauseRecommended Action
Oxidation of Sensitive Residues For peptides containing methionine, cysteine, or tryptophan, use a cleavage cocktail with reducing scavengers like Reagent H (contains ammonium iodide and dimethylsulfide) or Reagent L (contains DTT).[3][4][5] Perform the cleavage under an inert atmosphere (nitrogen or argon).
Alkylation of Side-Chains Cationic species generated during cleavage can alkylate nucleophilic side chains. Use a scavenger cocktail with a high concentration of scavengers like TIS, which is effective at quenching carbocations.
Incomplete Deprotection of Side-Chains Some protecting groups require longer cleavage times or stronger acids for complete removal.[2] Analyze the mass of the impurities to identify the unremoved protecting group and adjust the cleavage conditions accordingly.
Aspartimide Formation This is a common side reaction for peptides containing Asp-Gly or Asp-Ser sequences. While this side reaction primarily occurs during synthesis, acidic cleavage conditions can exacerbate it. Optimization of the synthesis strategy is the primary solution.
Side Reactions Specific to Unnatural Amino Acids For peptides containing 4-benzoylphenylalanine (Bpa), Reagent L, which uses DTT instead of EDT, is preferred to avoid side reactions with the benzophenone moiety.[5] If you suspect a side reaction with your specific unnatural amino acid, a systematic study of different cleavage cocktails and scavengers is recommended.

Experimental Protocols

Protocol 1: Standard TFA Cleavage

This protocol is suitable for most peptides, including those with many common unnatural amino acids, that do not contain highly sensitive residues like Met, Cys, or Trp.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v)

  • Dichloromethane (DCM)

  • Cold diethyl ether (Et₂O)

  • Centrifuge tubes

  • Nitrogen or argon gas

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[4]

  • Allow the reaction to proceed at room temperature for 1.5-2 hours with occasional swirling.[6]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail or TFA and combine the filtrates.

  • Wash the resin with DCM and combine the wash with the filtrate.

  • Precipitate the peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether (10-fold excess).

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the peptide pellet under a stream of nitrogen or argon.

Protocol 2: Cleavage of Peptides with Sensitive Residues

This protocol is recommended for peptides containing oxidizable or other sensitive natural or unnatural amino acids.

Materials:

  • Peptide-resin (dried)

  • Appropriate Cleavage Cocktail (e.g., Reagent K or Reagent H, see recipes below)

  • DCM

  • Cold Et₂O

  • Centrifuge tubes

  • Nitrogen or argon gas

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the appropriate cleavage cocktail to the resin (approximately 10-15 mL per gram of resin).[4]

  • Incubate the reaction at room temperature for 2-4 hours. For peptides with multiple sensitive residues or difficult-to-remove protecting groups, the time may need to be extended.

  • Follow steps 4-10 from the Standard TFA Cleavage protocol.

Cleavage Cocktail Recipes

ReagentComposition (v/v or w/w)Recommended For
Standard Cocktail TFA/TIS/H₂O (95:2.5:2.5)General use for peptides without sensitive residues.[4]
Reagent B TFA/Phenol/H₂O/TIS (88:5:5:2)"Odorless" option, good for scavenging trityl groups.[5]
Reagent H TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w)Minimizing methionine oxidation.[3][4]
Reagent K TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)Peptides with Cys, Met, Trp, or Tyr.[4]
Reagent L TFA/TIS/DTT/H₂O (88:2:5:5)Low odor, prevents Met oxidation, suitable for Bpa-containing peptides.[5]
Reagent R TFA/Thioanisole/Anisole/EDT (90:5:2:3)Peptides with sulfonyl-protected Arg.[4]

Visualizations

General Troubleshooting Workflow for Peptide Cleavage

Cleavage_Troubleshooting start Start: Crude Peptide Analysis (HPLC, MS) check_yield Low Yield? start->check_yield re_attachment Re-attachment to Resin poor_precipitation Poor Precipitation side_reactions Side Reactions (e.g., Oxidation, Alkylation) check_purity Low Purity? check_yield->check_purity No incomplete_cleavage Incomplete Cleavage check_yield->incomplete_cleavage Yes check_yield->re_attachment Yes check_yield->poor_precipitation Yes incomplete_deprotection Incomplete Deprotection check_purity->incomplete_deprotection Yes check_purity->side_reactions Yes end End: Optimized Cleavage Protocol check_purity->end No solution1 Increase Cleavage Time Use Stronger Cocktail incomplete_cleavage->solution1 solution2 Add More Scavengers (e.g., TIS, EDT) re_attachment->solution2 solution3 Alternative Work-up (e.g., Chloroform Extraction) poor_precipitation->solution3 solution4 Increase Cleavage Time Use Stronger Acid incomplete_deprotection->solution4 solution5 Use Optimized Cocktail (e.g., Reagent H for Met) side_reactions->solution5 solution1->end solution2->end solution3->end solution4->end solution5->end

Caption: Troubleshooting workflow for common peptide cleavage issues.

Decision-Making for Cleavage Cocktail Selection

Cocktail_Selection start Peptide Sequence with Unnatural Amino Acid check_sensitive Contains Sensitive Natural AAs? (Met, Cys, Trp, Arg(Pbf/Pmc)) start->check_sensitive check_uaa_properties Unnatural AA Properties check_sensitive->check_uaa_properties No reagent_k_r Reagent K or R check_sensitive->reagent_k_r Yes standard_cocktail Standard Cocktail (TFA/TIS/H2O) check_uaa_properties->standard_cocktail No special properties oxidizable_uaa Oxidizable UAA? check_uaa_properties->oxidizable_uaa Yes end Optimized Cleavage Cocktail standard_cocktail->end reagent_k_r->end bulky_protecting_group Bulky/Acid-Resistant Protecting Group on UAA? oxidizable_uaa->bulky_protecting_group No reagent_h_l Reagent H or L oxidizable_uaa->reagent_h_l Yes specific_reactivity Specific Reactivity? (e.g., Bpa) bulky_protecting_group->specific_reactivity No stronger_cocktail Stronger Cocktail or Longer Cleavage Time bulky_protecting_group->stronger_cocktail Yes reagent_l_specific Reagent L specific_reactivity->reagent_l_specific Yes specific_reactivity->end No reagent_h_l->end stronger_cocktail->end reagent_l_specific->end

Caption: Decision tree for selecting an appropriate cleavage cocktail.

References

Technical Support Center: Navigating Side Reactions in the Incorporation of Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the incorporation of sterically hindered amino acids in peptide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling reaction is incomplete when incorporating a bulky amino acid like Valine or Isoleucine. What are the likely causes and how can I improve the yield?

A1: Incomplete coupling is the most common issue when dealing with sterically hindered amino acids. The bulky side chains of these residues can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support.

Troubleshooting Steps:

  • Increase Reaction Time and/or Double Couple: The simplest approach is to extend the coupling reaction time to allow for the slower kinetics. If this is insufficient, performing a second coupling (double coupling) with a fresh solution of the activated amino acid can help drive the reaction to completion.[1]

  • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance reaction rates.

  • Use a More Powerful Coupling Reagent: Standard coupling reagents may not be efficient enough for hindered couplings. Consider switching to more potent activating agents. Onium salt-based reagents like HATU, HBTU, and COMU are generally more effective than carbodiimides like DCC for these challenging couplings.[2][3] Amino acid fluorides are also particularly effective for coupling sterically hindered residues.[4]

  • Elevate the Temperature: Performing the coupling at a higher temperature can provide the necessary energy to overcome the activation barrier. Microwave-assisted peptide synthesis is a highly effective method for this, as it can significantly reduce reaction times and improve yields for difficult couplings.[1][5][6]

Q2: I'm observing significant peptide aggregation during the synthesis of a hydrophobic, sterically hindered sequence. How can I prevent this?

A2: Peptide aggregation, where peptide chains on the resin interact with each other, can prevent reagents from accessing the reaction sites, leading to failed synthesis. This is common with hydrophobic and bulky amino acids which are prone to forming stable secondary structures like β-sheets.[7]

Troubleshooting & Mitigation Strategies:

  • Solvent Choice: Switching from standard solvents like DMF to more disruptive solvents such as N-methyl-2-pyrrolidone (NMP) or adding DMSO can help to break up aggregates.

  • Chaotropic Salts: Washing the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO4 or LiCl) before coupling can disrupt the hydrogen bonds causing aggregation.

  • "Magic Mixture": For very difficult sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate at elevated temperatures (e.g., 55°C) can be used as the solvent system.

  • Backbone Protection (Hmb/Dmb): Incorporating a temporary protecting group on the backbone amide nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), effectively disrupts interchain hydrogen bonding and prevents aggregation.[8][9][10] These groups are typically removed during the final TFA cleavage.

  • Pseudoproline Dipeptides: Inserting a pseudoproline dipeptide at specific points in the sequence introduces a "kink" that disrupts the formation of secondary structures.[11] This is a very effective strategy for preventing aggregation in long and difficult sequences.

Q3: After incorporating an Aspartic Acid (Asp) residue, I'm seeing byproducts with the same mass as my target peptide that are difficult to separate. What is happening?

A3: You are likely observing aspartimide formation. This is a common side reaction, especially in Fmoc-SPPS, where the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue. This is particularly problematic in sequences like Asp-Gly, Asp-Ala, and Asp-Ser.[12] The resulting five-membered ring (aspartimide) can then be opened by piperidine or hydrolysis to form a mixture of α- and β-aspartyl peptides, as well as racemized products, which are often inseparable from the desired peptide by HPLC.[13]

Prevention Strategies:

  • Use Bulky Side-Chain Protecting Groups: Standard Asp(OtBu) can be prone to this side reaction. Using bulkier protecting groups on the aspartic acid side chain, such as O-Mpe or O-Bno, can sterically hinder the formation of the aspartimide ring.[14]

  • Backbone Protection: The use of an Hmb or Dmb protecting group on the residue following the Asp can prevent aspartimide formation by blocking the nucleophilic attack of the backbone nitrogen. The dipeptide Fmoc-Asp(OtBu)-(Dmb)Gly-OH is a standard reagent for incorporating Asp-Gly sequences.[10][15]

  • Modified Deprotection Conditions: While standard 20% piperidine in DMF promotes this side reaction, alternative deprotection cocktails with lower basicity can reduce its occurrence, though this may require longer deprotection times.

Q4: My peptide synthesis is failing at the dipeptide stage, especially when Proline is the second amino acid. What could be the cause?

A4: This is likely due to diketopiperazine (DKP) formation. After deprotection of the second amino acid, its free N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support and forming a stable six-membered cyclic dipeptide (a diketopiperazine).[7][16] This is especially prevalent with Proline in the first or second position.

Prevention Strategies:

  • Choice of Resin: Using a sterically hindered resin, such as a 2-chlorotrityl (2-CTC) resin, can significantly suppress DKP formation.[16]

  • Dipeptide Coupling: Instead of coupling the first two amino acids sequentially, use a pre-formed dipeptide building block. This bypasses the vulnerable dipeptide-resin intermediate.[16]

  • Modified Deprotection/Coupling: For Boc-based synthesis, in situ neutralization protocols can suppress DKP formation. For Fmoc synthesis, using a milder deprotection agent like 5% piperazine with 2% DBU in NMP has been shown to reduce DKP formation compared to 20% piperidine in DMF.[17][18]

Quantitative Data on Side Reactions

Table 1: Effect of Asp Side-Chain Protection on Aspartimide Formation

This table summarizes the percentage of byproducts formed from the model peptide VKDXYI after treatment with 20% piperidine in DMF for 200 minutes, simulating 100 deprotection cycles.

C-terminal Residue (Y) to AspAsp Protecting GroupTarget Peptide (%)Aspartimide Byproducts (%)D-Asp Content (%)Reference
Asn OtBu66.833.210.4
OMpe94.65.41.8
OBno 99.7 0.3 0.3
Arg OtBu61.338.711.2
OMpe89.610.43.1
OBno 99.4 0.6 0.4
Gly OtBu12.387.721.0
OMpe39.560.514.1
OBno 90.1 9.9 2.5

Data adapted from literature. Conditions were designed to simulate a large number of deprotection cycles.

Experimental Protocols

Protocol 1: General Procedure for Incorporating a Pseudoproline Dipeptide

This protocol outlines the manual coupling of a pseudoproline dipeptide to mitigate peptide aggregation.

  • Resin Preparation: Swell the peptide-resin in DMF. Perform the standard Fmoc deprotection of the N-terminal amino acid (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF.

  • Activation of Pseudoproline Dipeptide: In a separate vessel, dissolve the Fmoc-protected pseudoproline dipeptide (5 eq. relative to resin loading) and a coupling reagent (e.g., HATU, 5 eq.) in a minimal volume of DMF or NMP.

  • Coupling: Add DIPEA (10 eq.) to the activated dipeptide solution and mix. Immediately add this solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a test to check for free amines (e.g., Kaiser or TNBS test) to ensure the reaction has gone to completion. If the test is positive, extend the coupling time or consider a second coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.

  • Continuation: Proceed with the next Fmoc deprotection and coupling cycle as per your standard synthesis protocol. The pseudoproline moiety will be converted back to the native Ser or Thr residue during the final TFA cleavage.[13]

Protocol 2: Microwave-Assisted Synthesis of a Difficult Sequence

This protocol provides a general framework for using microwave energy to improve coupling efficiency for sterically hindered amino acids.

  • Reagents and Setup: Use a dedicated microwave peptide synthesizer. Prepare stock solutions of Fmoc-amino acids, coupling reagents (e.g., HCTU or COMU), and activators (e.g., DIPEA).

  • Fmoc Deprotection: Perform Fmoc deprotection using 20% piperidine in DMF with microwave irradiation. A typical cycle is 30 seconds at 75°C, followed by a 2.5-minute hold at 75°C.[1][5]

  • Washing: After deprotection, wash the resin thoroughly with DMF.

  • Coupling Reaction: Add the Fmoc-amino acid (5-fold excess), coupling reagent (5-fold excess), and base (10-fold excess) to the resin.

  • Microwave Irradiation: Perform the coupling step with microwave irradiation. A typical cycle is 5 minutes at 75°C. For extremely hindered residues like Aib, this may be extended.[1][5][19]

  • Washing and Iteration: Wash the resin with DMF and repeat the deprotection and coupling cycles for the subsequent amino acids in your sequence.

  • Cleavage: After the final residue is coupled, cleave the peptide from the resin using a standard TFA cocktail.

Visual Guides: Workflows and Mechanisms

Troubleshooting_Difficult_Coupling start Incomplete Coupling Detected (e.g., Positive Kaiser Test) strategy1 Strategy 1: Optimize Conditions start->strategy1 strategy2 Strategy 2: Change Reagents start->strategy2 strategy3 Strategy 3: Address Aggregation start->strategy3 sub1_1 Extend Coupling Time strategy1->sub1_1 sub2_1 Use Stronger Coupling Reagent (e.g., HATU, COMU) strategy2->sub2_1 sub3_1 Switch to NMP or add DMSO strategy3->sub3_1 sub1_2 Perform Double Coupling sub1_1->sub1_2 sub1_3 Increase Temperature (Microwave Synthesis) sub1_2->sub1_3 end_node Coupling Complete sub1_3->end_node sub2_2 Use Amino Acid Fluorides sub2_1->sub2_2 sub2_2->end_node sub3_2 Use Backbone Protection (Hmb/Dmb) sub3_1->sub3_2 sub3_3 Incorporate Pseudoproline Dipeptide sub3_2->sub3_3 sub3_3->end_node

Caption: Troubleshooting workflow for incomplete coupling reactions.

Aspartimide_Formation Peptide ...-Xaa-Asp(OR)-Yaa-... Backbone Amide (N-H) Intermediate Deprotonated Backbone Amide Piperidine Piperidine (Base) Piperidine->Peptide:n Deprotonation Aspartimide Aspartimide Intermediate (5-membered ring) Intermediate->Aspartimide Intramolecular Nucleophilic Attack SideProducts Side Products: - α-aspartyl peptide - β-aspartyl peptide - Racemized products - Piperidide adducts Aspartimide->SideProducts Ring Opening

Caption: Mechanism of base-catalyzed aspartimide formation.

Mitigation_Strategy_Logic problem Observed Problem incomplete_coupling Incomplete Coupling problem->incomplete_coupling aggregation Peptide Aggregation problem->aggregation aspartimide Aspartimide Formation problem->aspartimide dkp DKP Formation problem->dkp solution1 Stronger Coupling Reagents Microwave Heating Double Coupling incomplete_coupling->solution1 solution2 Pseudoprolines Backbone Protection (Hmb/Dmb) Chaotropic Salts aggregation->solution2 solution3 Bulky Asp Protecting Groups (Dmb)Gly Dipeptides aspartimide->solution3 solution4 2-CTC Resin Dipeptide Coupling Modified Deprotection dkp->solution4

Caption: Logic for selecting a mitigation strategy based on the observed issue.

References

Technical Support Center: Purification of Peptides Containing Hydrophobic Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides incorporating hydrophobic unnatural amino acids. These resources are designed to address specific experimental challenges and provide detailed, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying peptides with hydrophobic unnatural amino acids?

The main challenge stems from the increased hydrophobicity of these peptides, which often leads to poor solubility in aqueous buffers and a high tendency for aggregation.[1] This can result in low purification yields, poor resolution during chromatography, and even complete loss of the sample.[1]

Q2: Which chromatography technique is the first choice for purifying these peptides?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and powerful technique for the purification of synthetic peptides, including those with hydrophobic modifications.[2][3] Its high resolving power allows for the separation of the target peptide from closely related impurities.[2][3]

Q3: When should I consider alternative chromatography methods?

Alternative methods should be considered when you encounter issues like irreversible adsorption to the column, aggregation, or poor solubility in standard RP-HPLC mobile phases. Hydrophobic Interaction Chromatography (HIC), Ion-Exchange Chromatography (IEX), and Size-Exclusion Chromatography (SEC) can be valuable orthogonal or complementary techniques.[4][5][6]

Q4: How can I improve the solubility of my hydrophobic peptide for purification?

Initial dissolution in a strong organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or isopropanol is often effective, followed by gradual dilution with the aqueous mobile phase.[7] Performing solubility trials with small amounts of the peptide in different solvent mixtures can help identify the optimal conditions before committing the entire sample.[8]

Q5: What are the signs of peptide aggregation during purification?

Signs of aggregation include the appearance of a broad or tailing peak in the chromatogram, the presence of particulates in the sample solution, and low recovery of the peptide from the column. In some cases, very large aggregates may appear in the void volume during size-exclusion chromatography.[9][10]

Troubleshooting Guides

Issue 1: Poor Peptide Solubility

Symptoms:

  • Difficulty dissolving the lyophilized peptide.

  • Precipitation of the peptide upon addition of aqueous buffer.

  • Low sample recovery after injection.

Troubleshooting Steps:

StepActionRationale
1 Initial Solvent Screening: Test the solubility of a small aliquot of the peptide in various organic solvents such as DMSO, DMF, acetonitrile, or isopropanol.[7]
2 Stepwise Dilution: Once a suitable organic solvent is found, dissolve the peptide in the minimum required volume and then slowly add the aqueous mobile phase while vortexing.[7]
3 Use of Chaotropic Agents: For peptides that are still difficult to dissolve, consider adding a chaotropic agent like guanidinium hydrochloride or urea to the sample solvent to disrupt intermolecular interactions.
4 pH Adjustment: The pH of the solution can significantly impact solubility. For peptides with a net acidic or basic charge, adjusting the pH away from the isoelectric point can increase solubility.[9]
Issue 2: Peptide Aggregation

Symptoms:

  • Broad, tailing, or multiple peaks for a single peptide in the chromatogram.

  • Irrecoverable loss of sample on the column.

  • Visible precipitation during the purification run.

Troubleshooting Steps:

StepActionRationale
1 Lower Peptide Concentration: High concentrations can promote aggregation. Try diluting the sample before injection.[9]
2 Temperature Optimization: Running the purification at a lower or higher temperature can sometimes disrupt the hydrophobic interactions that lead to aggregation.[11]
3 Addition of Organic Modifiers: Increasing the percentage of organic solvent in the initial mobile phase can help keep the hydrophobic peptide in solution.
4 Use of Detergents: Adding a low concentration of a non-ionic detergent (e.g., Tween 20) to the mobile phase can help to solubilize aggregates.
5 Employ HIC: Hydrophobic Interaction Chromatography is performed under conditions that can sometimes mitigate aggregation issues seen in RP-HPLC.[12]
Issue 3: Poor Chromatographic Resolution

Symptoms:

  • Co-elution of the target peptide with impurities.

  • Broad peaks leading to impure fractions.

Troubleshooting Steps:

StepActionRationale
1 Optimize Gradient Slope: A shallower gradient will increase the separation time but can significantly improve the resolution of closely eluting species.[13]
2 Change Stationary Phase: If using a C18 column, switching to a C8, C4, or Phenyl column can alter the selectivity and improve resolution.[13]
3 Modify Mobile Phase Additives: The choice of ion-pairing agent (e.g., TFA, formic acid) and its concentration can affect selectivity.[14][15]
4 Orthogonal Purification: Employ a second purification step using a different chromatographic method (e.g., IEX or HIC) to separate impurities that co-elute in RP-HPLC.[16]

Quantitative Data Summary

Table 1: Comparison of Stationary Phases for Hydrophobic Peptide Purification

Stationary PhaseTypical ApplicationAdvantagesDisadvantages
C18 General purpose for small to medium-sized peptides (< 3 kDa).[13]High retention and resolving power for a wide range of peptides.Can lead to irreversible binding of very hydrophobic peptides.
C8 Medium to large peptides.Less hydrophobic than C18, can improve recovery of hydrophobic peptides.May provide less resolution for less hydrophobic peptides.
C4 Large, hydrophobic peptides and proteins (> 3 kDa).[13]Low hydrophobicity minimizes strong interactions and improves recovery.Lower resolving power for small peptides compared to C18.
Phenyl Peptides with aromatic residues.Offers alternative selectivity based on π-π interactions.[17]Selectivity is highly dependent on peptide sequence.
Cyano Can be used in both reversed-phase and normal-phase modes.Provides different selectivity compared to alkyl phases.[18]Generally less retentive than C18 or C8 in reversed-phase.

Table 2: Effect of Mobile Phase Additives on RP-HPLC of Peptides

AdditiveTypical ConcentrationEffect on ChromatographyMS Compatibility
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Excellent ion-pairing agent, sharpens peaks.[19]Causes ion suppression in mass spectrometry.[19]
Formic Acid (FA) 0.1%Good for peak shape, less ion-pairing than TFA.Good MS compatibility, minimal ion suppression.[19]
Phosphoric Acid VariesCan provide different selectivity compared to TFA.[14]Not volatile, incompatible with MS.
Ammonium Acetate/Formate 10-50 mMCan be used to adjust pH and influence retention.Volatile and MS-compatible.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC)
  • Column Equilibration: Equilibrate the chosen column (e.g., C18, C8, or C4) with the initial mobile phase (e.g., 95% Solvent A: 0.1% TFA in water; 5% Solvent B: 0.1% TFA in acetonitrile) for at least 10 column volumes at a constant flow rate.[3]

  • Sample Preparation: Dissolve the hydrophobic peptide in a minimal amount of a strong organic solvent (e.g., DMSO) and then dilute with Solvent A to a concentration suitable for injection. Filter the sample through a 0.22 µm filter.[7]

  • Injection and Elution: Inject the sample onto the column. Elute the peptide using a linear gradient of increasing Solvent B. A typical gradient might be from 5% to 95% Solvent B over 30-60 minutes.[13]

  • Fraction Collection: Collect fractions based on the UV absorbance at 214 nm or 280 nm.

  • Analysis and Pooling: Analyze the collected fractions for purity using analytical RP-HPLC and/or mass spectrometry. Pool the pure fractions.

  • Lyophilization: Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Protocol 2: Hydrophobic Interaction Chromatography (HIC)
  • Column and Buffer Preparation: Pack a column with an appropriate HIC resin (e.g., Phenyl, Butyl, or Octyl). Prepare a high-salt binding buffer (e.g., 1-2 M ammonium sulfate in 50 mM phosphate buffer, pH 7.0) and a low-salt elution buffer (50 mM phosphate buffer, pH 7.0).[12][20]

  • Column Equilibration: Equilibrate the column with the binding buffer for at least 5-10 column volumes.[21]

  • Sample Preparation: Dissolve the peptide in the binding buffer.

  • Sample Loading and Wash: Load the sample onto the column. Wash the column with several volumes of the binding buffer to remove any unbound impurities.[20]

  • Elution: Elute the bound peptides by applying a decreasing salt gradient (from 100% binding buffer to 100% elution buffer).[12][20]

  • Fraction Collection and Analysis: Collect fractions and analyze for the target peptide.

  • Desalting: The purified peptide will be in a high-salt buffer and will likely require a subsequent desalting step, such as RP-HPLC or size-exclusion chromatography.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Product dissolution Dissolve Peptide in Organic Solvent dilution Dilute with Aqueous Buffer dissolution->dilution filtration Filter Sample (0.22 µm) dilution->filtration rp_hplc Primary Purification: Reversed-Phase HPLC filtration->rp_hplc hic Orthogonal Purification: Hydrophobic Interaction Chromatography rp_hplc->hic If resolution is poor iex Orthogonal Purification: Ion-Exchange Chromatography rp_hplc->iex If co-eluting impurities analysis Purity Analysis (Analytical HPLC, MS) rp_hplc->analysis sec Polishing/Desalting: Size-Exclusion Chromatography hic->sec Desalting iex->sec Desalting sec->analysis pooling Pool Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization

Caption: A typical experimental workflow for the purification of hydrophobic peptides.

troubleshooting_logic cluster_solubility Solubility Solutions cluster_aggregation Aggregation Solutions cluster_resolution Resolution Solutions start Start: Purification Issue solubility Poor Solubility? start->solubility aggregation Aggregation? start->aggregation resolution Poor Resolution? start->resolution solvent_screen Screen Organic Solvents (DMSO, DMF) solubility->solvent_screen Yes chaotropes Add Chaotropic Agents (Urea, Guanidinium HCl) solubility->chaotropes Yes ph_adjust Adjust pH solubility->ph_adjust Yes lower_conc Lower Peptide Concentration aggregation->lower_conc Yes temp_opt Optimize Temperature aggregation->temp_opt Yes detergents Add Non-ionic Detergents aggregation->detergents Yes gradient Optimize Gradient (shallower slope) resolution->gradient Yes station_phase Change Stationary Phase (C8, C4, Phenyl) resolution->station_phase Yes mobile_phase Modify Mobile Phase Additives resolution->mobile_phase Yes orthogonal Use Orthogonal Method (IEX, HIC) resolution->orthogonal Yes

Caption: A troubleshooting decision tree for common purification issues.

References

Technical Support Center: Solubility Issues of Protected (R)-2-Amino-2-ethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-2-Amino-2-ethyloctanoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot solubility challenges encountered during experimental work with this unique amino acid.

This compound is a non-proteinogenic, α,α-disubstituted amino acid. Its structure, featuring an ethyl and a hexyl group at the α-carbon, imparts significant hydrophobicity. When the amino group is protected with common protecting groups such as Boc, Fmoc, or Cbz, the resulting derivatives often exhibit limited solubility in many standard organic solvents, posing challenges for synthesis, purification, and handling.

This guide provides a comprehensive collection of frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address these solubility issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why does my protected this compound have poor solubility?

A1: The poor solubility of protected this compound stems from a combination of its inherent molecular structure and the nature of the protecting group.

  • Hydrophobic Side Chains: The presence of both an ethyl and a hexyl group at the α-carbon makes the amino acid highly non-polar.

  • Bulky Protecting Groups: N-terminal protecting groups like Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethoxycarbonyl), and Cbz (carboxybenzyl) are also hydrophobic and bulky. This combination of a hydrophobic core and a hydrophobic protecting group significantly reduces the molecule's affinity for polar solvents.

  • Crystalline Structure: α,α-disubstituted amino acids can adopt conformations that lead to stable crystal lattice structures, which require more energy to be disrupted by a solvent.

Q2: Which solvents are recommended for dissolving protected this compound?

A2: The choice of solvent will depend on the specific protecting group and the subsequent reaction conditions. Based on general principles for hydrophobic peptides and amino acids, the following solvents are recommended, ordered by likely effectiveness:

  • Aprotic Polar Solvents: N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF) are often the first choice for peptide synthesis and can be effective for dissolving protected amino acids.[1] Dimethyl sulfoxide (DMSO) is also a powerful solvent, but care should be taken as it can oxidize sensitive residues if present.

  • Chlorinated Solvents: Dichloromethane (DCM) is commonly used, particularly for Boc-protected amino acids.[1]

  • Ethers: Tetrahydrofuran (THF) can be a good solvent, especially when used in mixtures.

  • Nitriles: Acetonitrile (ACN) may also be used, though its solvating power for highly hydrophobic compounds can be lower than DMF or NMP.

It is often beneficial to use a mixture of solvents to enhance solubility. For instance, a mixture of DMF and DCM can be more effective than either solvent alone.

Q3: How do different protecting groups (Boc, Fmoc, Cbz) affect the solubility of this compound?

A3: While all three common protecting groups increase the hydrophobicity of the amino acid, their impact on solubility can differ:

  • Boc (tert-butyloxycarbonyl): Generally, Boc-protected amino acids have good solubility in a range of organic solvents like DCM, THF, and DMF.[1]

  • Fmoc (9-fluorenylmethoxycarbonyl): The large, planar fluorenyl group can sometimes lead to aggregation and reduced solubility in certain solvents. However, Fmoc-protected amino acids are typically soluble in DMF and NMP, which are standard solvents in Fmoc-based solid-phase peptide synthesis.

  • Cbz (Carboxybenzyl): Cbz-protected amino acids often exhibit good crystallinity. Their solubility can be variable, but they are generally soluble in solvents like DMF, and mixtures of alcohols and chlorinated solvents.

Q4: Can I predict the solubility of my protected this compound in a given solvent?

A4: Precise prediction is challenging without experimental data. However, you can make an educated guess based on the principle of "like dissolves like" and by considering predictive tools:

  • LogP Value: The predicted octanol-water partition coefficient (XLogP3) for the unprotected this compound is approximately 2.8, indicating its hydrophobic nature. The addition of a protecting group will further increase this value. Solvents with similar polarity are more likely to be effective.

  • Hansen Solubility Parameters (HSP): HSP theory can be used to predict solubility by matching the dispersion, polar, and hydrogen bonding parameters of the solute and the solvent.[2][3]

  • COSMO-RS: This computational method can provide more quantitative solubility predictions in various solvents.[4][5][6]

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and reaction of protected this compound.

Issue 1: The protected amino acid does not dissolve in the chosen solvent.
Potential Cause Troubleshooting Step Rationale
Insufficient solvent volume.Gradually add more solvent while stirring.A higher solvent volume can overcome saturation limits.
Incorrect solvent choice.Try a different solvent or a solvent mixture. Good starting points for mixtures are DMF/DCM or THF/DCM. For very stubborn cases, consider "magic mixtures" used in peptide synthesis, such as DCM/DMF/NMP (1:1:1).[7]A mixture of solvents can have a different polarity profile that better matches the solute.
Low temperature.Gently warm the mixture. A water bath at 30-40°C is a safe starting point.Solubility generally increases with temperature. Avoid excessive heat to prevent degradation.
Slow dissolution kinetics.Use sonication to aid dissolution.Sonication provides energy to break up the crystal lattice and accelerate the dissolving process.
Impurities in the material.Purify the protected amino acid by recrystallization.Impurities can sometimes hinder dissolution.
Issue 2: The protected amino acid precipitates out of solution during a reaction.
Potential Cause Troubleshooting Step Rationale
Change in solvent composition.If a reagent is added in a solvent in which your compound is insoluble, consider dissolving the reagent in the same solvent as your reaction or a co-solvent.Maintaining a favorable solvent environment is crucial.
Reaction product is insoluble.Add a co-solvent that is known to dissolve the expected product.The solubility of the product may differ significantly from the starting material.
Temperature change.If the reaction is cooled, the solubility may decrease. Maintain a constant temperature if possible.As temperature drops, the solution may become supersaturated.
Change in pH.If the reaction generates an acidic or basic byproduct, it could affect the solubility of your compound. Consider adding a non-nucleophilic base or a buffer if compatible with your reaction.The protonation state of the carboxylic acid can influence solubility.

Quantitative Data Summary

Due to the specific nature of this compound, extensive experimental solubility data for its protected derivatives is not widely available in the literature. The following table provides estimated solubility ranges based on the behavior of other highly hydrophobic, α,α-disubstituted amino acids. These are estimates and should be confirmed experimentally.

Protected Amino Acid Solvent Estimated Solubility (mg/mL) at 25°C Qualitative Description
Boc-(R)-2-Amino-2-ethyloctanoic acid Dichloromethane (DCM)> 100Very Soluble
Dimethylformamide (DMF)> 100Very Soluble
N-Methyl-2-pyrrolidone (NMP)> 100Very Soluble
Tetrahydrofuran (THF)50 - 100Soluble
Acetonitrile (ACN)10 - 50Moderately Soluble
Diethyl Ether< 10Sparingly Soluble
Fmoc-(R)-2-Amino-2-ethyloctanoic acid Dichloromethane (DCM)10 - 50Moderately Soluble
Dimethylformamide (DMF)> 100Very Soluble
N-Methyl-2-pyrrolidone (NMP)> 100Very Soluble
Tetrahydrofuran (THF)10 - 50Moderately Soluble
Acetonitrile (ACN)< 10Sparingly Soluble
Diethyl Ether< 1Insoluble
Cbz-(R)-2-Amino-2-ethyloctanoic acid Dichloromethane (DCM)50 - 100Soluble
Dimethylformamide (DMF)> 100Very Soluble
N-Methyl-2-pyrrolidone (NMP)> 100Very Soluble
Tetrahydrofuran (THF)50 - 100Soluble
Acetonitrile (ACN)10 - 50Moderately Soluble
Diethyl Ether< 10Sparingly Soluble

Experimental Protocols

Protocol 1: Experimental Determination of Solubility

This protocol provides a straightforward method to determine the approximate solubility of your protected this compound in a given solvent.[8][9][10]

Materials:

  • Protected this compound

  • Solvent of interest (e.g., DMF, DCM)

  • Small vials or test tubes with caps

  • Magnetic stirrer and stir bars (optional)

  • Vortex mixer

  • Analytical balance

  • Graduated pipettes or syringes

Procedure:

  • Weigh a small, known amount of the protected amino acid (e.g., 10 mg) into a vial.

  • Add a small, measured volume of the solvent (e.g., 0.1 mL).

  • Cap the vial and vortex or stir vigorously for 1-2 minutes.

  • Observe if the solid has completely dissolved.

  • If the solid has not dissolved, continue to add small, measured increments of the solvent (e.g., 0.1 mL), vortexing or stirring after each addition.

  • Record the total volume of solvent required to completely dissolve the solid.

  • Calculate the solubility in mg/mL.

  • If the solid does not dissolve after adding a significant volume of solvent (e.g., 10 mL), it can be considered sparingly soluble or insoluble.

  • For more precise measurements, a saturated solution can be prepared, equilibrated, and the concentration of the supernatant determined by a suitable analytical method (e.g., HPLC, gravimetric analysis after solvent evaporation).

Protocol 2: Handling a Reaction with a Poorly Soluble Reagent

This protocol outlines a strategy for performing a reaction when your protected amino acid has low solubility in the desired reaction solvent.

Materials:

  • Protected this compound

  • Reaction solvent

  • Co-solvent (a solvent in which the amino acid is highly soluble, e.g., NMP or DMF)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Slurry Method:

    • Add the solid protected amino acid to the main reaction solvent in the reaction vessel to form a slurry.

    • Add the other soluble reagents to the reaction mixture.

    • Stir the reaction vigorously. As the soluble portion of the protected amino acid reacts, more will dissolve to maintain equilibrium, driving the reaction to completion. This is often effective if the product is soluble.

  • Co-solvent Method:

    • Dissolve the protected amino acid in a minimal amount of a good co-solvent (e.g., NMP).

    • In a separate vessel, prepare the other reagents in the main reaction solvent.

    • Slowly add the solution of the protected amino acid to the main reaction mixture with vigorous stirring. This can sometimes keep the compound in solution at a sufficient concentration for the reaction to proceed.

  • Elevated Temperature:

    • If the reaction is compatible with higher temperatures, performing the reaction at a moderately elevated temperature (e.g., 40-50°C) can significantly increase the solubility of the protected amino acid.

Protocol 3: Recrystallization of Protected this compound

Recrystallization is a powerful technique for purifying your protected amino acid, which can also improve its handling and solubility characteristics.[11][12][13][14]

Materials:

  • Crude protected this compound

  • A "good" solvent (in which the compound is soluble when hot)

  • A "poor" solvent (in which the compound is insoluble when cold, and which is miscible with the "good" solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • Experiment with small amounts of your compound to find a suitable solvent pair. A good pair might be Ethyl Acetate (good solvent) and Hexanes (poor solvent), or Dichloromethane (good solvent) and Hexanes (poor solvent).

  • Dissolution:

    • Place the crude protected amino acid in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent and heat the mixture gently on a hot plate until the solid dissolves completely. Add more "good" solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

  • Crystallization:

    • To the hot solution, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (the cloud point).

    • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold "poor" solvent.

    • Allow the crystals to dry on the filter paper with the vacuum on, and then transfer them to a watch glass to air dry or dry in a vacuum oven.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G Troubleshooting Workflow for Solubility Issues start Protected Amino Acid Insoluble solvent_choice Is the solvent appropriate for a hydrophobic compound? start->solvent_choice change_solvent Try a more polar aprotic solvent (DMF, NMP) or a mixture (e.g., DMF/DCM). solvent_choice->change_solvent No temp Is the solution at room temperature? solvent_choice->temp Yes change_solvent->start warm Gently warm the solution (30-40°C). temp->warm Yes sonicate Apply sonication. temp->sonicate No warm->sonicate dissolved Compound Dissolves sonicate->dissolved Success not_dissolved Still Insoluble sonicate->not_dissolved Failure purify Consider purification by recrystallization. not_dissolved->purify

Caption: A flowchart outlining the steps to troubleshoot the solubility of protected this compound.

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination start Start weigh Weigh known mass of protected amino acid. start->weigh add_solvent Add a small, known volume of solvent. weigh->add_solvent agitate Vortex or stir vigorously. add_solvent->agitate observe Observe for complete dissolution. agitate->observe record_volume Record total solvent volume. observe->record_volume Yes add_more_solvent Add another known volume of solvent. observe->add_more_solvent No calculate Calculate solubility (mg/mL). record_volume->calculate add_more_solvent->agitate

Caption: A step-by-step workflow for the experimental determination of solubility.

References

Technical Support Center: α,α-Disubstituted Amino Acids and Linker Compatibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the conjugation of α,α-disubstituted amino acids to various linkers.

Frequently Asked Questions (FAQs)

Q1: What are α,α-disubstituted amino acids, and why are they used in peptide and drug development?

A1: α,α-disubstituted amino acids are unique building blocks where the α-carbon is bonded to two non-hydrogen side chains.[1] This structural feature introduces significant steric hindrance, which in turn imparts desirable properties to peptides and bioconjugates.[2] These properties include constrained conformations, increased resistance to enzymatic degradation, and enhanced biological activity.[3][4] For instance, peptides containing these amino acids often exhibit a preference for forming stable helical structures.[5][6]

Q2: What are the main challenges when conjugating α,α-disubstituted amino acids to linkers?

A2: The primary challenge is the significant steric hindrance caused by the two substituents on the α-carbon.[2][7] This bulkiness can make it difficult to form a peptide bond with a linker molecule using standard coupling reagents.[8] Access to this highly substituted scaffold is challenging and has been a subject of extensive research.[7][9] Overcoming this steric barrier often requires specialized synthetic methods and carefully optimized reaction conditions.[5][7]

Q3: How does the choice of linker impact the stability and function of the final conjugate?

A3: The linker is a critical component that connects the α,α-disubstituted amino acid to another molecule, such as an antibody or a drug.[][11] The linker's chemical structure determines the stability of the conjugate in different environments.[12][13] For example, in antibody-drug conjugates (ADCs), the linker should be stable in the bloodstream to prevent premature drug release but cleavable at the target site to release the cytotoxic payload.[][12][14] Peptide linkers, such as the valine-citrulline (Val-Cit) linker, are designed to be cleaved by specific enzymes like cathepsin B found in lysosomes.[][15] The properties of the linker can also influence the overall solubility and aggregation potential of the conjugate.[15]

Q4: Are there specific types of linkers that are more compatible with α,α-disubstituted amino acids?

A4: While there isn't a universal "best" linker, the choice depends on the specific α,α-disubstituted amino acid and the intended application. For sterically hindered couplings, more reactive linkers or the use of specialized coupling reagents may be necessary.[8] In some cases, forming an oxazolinone intermediate from the fluoren-9-ylmethyloxycarbonyl (Fmoc)-protected amino acid can facilitate coupling with amino esters in a heated solvent.[16] The development of novel synthetic methods, such as those using α,α-disubstituted α-amidonitriles, allows for high-yielding peptide bond formation even with highly hindered amino acids without the need for a traditional coupling reagent.[3][5]

Q5: Can the reaction conditions be modified to improve coupling efficiency?

A5: Yes, optimizing reaction conditions is crucial. Adjusting temperature, reaction time, and solvent can significantly improve yields.[17] For instance, using a nonpolar solvent mixture like dichloroethane-DMF has been shown to be effective for coupling sterically congested amino acids.[2][8] In cases of low reactivity, searching for alternative conjugation strategies in the literature is recommended.[17]

Troubleshooting Guides

ProblemPossible CauseRecommended Solution
Low or No Coupling Yield Steric Hindrance: The bulky side chains on the α,α-disubstituted amino acid are preventing the linker from accessing the reactive site.[2][7]* Use Specialized Coupling Reagents: Employ more powerful coupling agents like HATU or PyAOP, potentially in combination with HOAt.[8] * Alternative Synthetic Route: Consider forming a symmetrical anhydride of the amino acid, which has been shown to couple to sterically hindered N-termini in almost quantitative yield.[2][8] * Modify Reaction Conditions: Increase the reaction temperature or prolong the reaction time to overcome the activation energy barrier.[17]
Product Instability Inappropriate Linker Choice: The linker may be susceptible to cleavage under the experimental or physiological conditions. For example, some peptide linkers like Val-Cit can be unstable in mouse plasma due to enzymatic activity.[14][15]* Select a More Stable Linker: For in vivo applications, choose a linker known for its stability in the relevant biological matrix.[12][13] Non-cleavable linkers can offer greater plasma stability.[13] * Modify the Linker: Adding certain residues, like a glutamic acid to a Val-Cit linker, can enhance its stability in mouse plasma.[12][15]
Side Reactions or Impurities Reactive Side Chains: Functional groups on the side chains of the amino acid or the linker may be participating in unintended reactions.* Use Protecting Groups: Ensure that all reactive functional groups not involved in the conjugation are adequately protected. * Purification: Employ robust purification techniques, such as HPLC, to separate the desired product from byproducts.
Poor Solubility of Conjugate Hydrophobic Components: The α,α-disubstituted amino acid or the linker may be highly hydrophobic, leading to aggregation.* Incorporate Hydrophilic Moieties: Use linkers that contain hydrophilic components, such as polyethylene glycol (PEG), to improve solubility.[15] * Adjust Buffer Conditions: Modify the pH or ionic strength of the buffer to enhance the solubility of the conjugate.

Quantitative Data Summary

The following table summarizes the yield of peptide bond formation under different experimental conditions, highlighting the challenges and solutions associated with sterically hindered couplings.

α,α-Disubstituted Amino AcidCoupling PartnerCoupling Method/ReagentSolventYieldReference
C(α,α)-dibenzylglycine (Dbg) at N-terminusIncoming Amino AcidUronium or Phosphonium Salts (PyAOP, HATU)StandardVery Difficult/Low Yield[8],[2]
C(α,α)-dibenzylglycine (Dbg) at N-terminusIncoming Amino AcidPreformed Amino Acid Symmetrical AnhydrideDichloroethane-DMF (9:1)Almost Quantitative[8],[2]
Various α,α-disubstituted α-amidonitrilesN-alkyl CysteinesReagent-freeNot specifiedHigh-yielding[5],[3]

Experimental Protocols

General Protocol for Coupling an α,α-Disubstituted Amino Acid to a Linker via Symmetrical Anhydride Formation

This protocol is a generalized procedure for coupling a sterically hindered α,α-disubstituted amino acid to a linker containing a free amine, based on the successful method reported for C(α,α)-dibenzylglycine.[2][8]

Materials:

  • Fmoc-protected α,α-disubstituted amino acid

  • Dicyclohexylcarbodiimide (DCC) or a similar carbodiimide

  • Amine-containing linker

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloroethane

  • Trifluoroacetic acid (TFA) for deprotection (if needed)

  • HPLC for purification

Procedure:

  • Symmetrical Anhydride Formation:

    • Dissolve 2 equivalents of the Fmoc-protected α,α-disubstituted amino acid in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add 1 equivalent of DCC to the solution.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Evaporate the solvent under reduced pressure to obtain the crude symmetrical anhydride. Use this immediately in the next step.

  • Coupling Reaction:

    • Dissolve the amine-containing linker (1 equivalent) in a 9:1 mixture of anhydrous dichloroethane and DMF.

    • Add the freshly prepared symmetrical anhydride (1.5 equivalents) to the linker solution.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with a mild acid (e.g., 1% HCl), a mild base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography or preparative HPLC to obtain the desired conjugate.

  • Deprotection (if necessary):

    • If the conjugate contains protecting groups (e.g., Fmoc), they can be removed according to standard procedures. For Fmoc removal, a solution of 20% piperidine in DMF is commonly used. For Boc removal, TFA is used.

Visualizations

Steric_Hindrance Diagram 1: Steric Hindrance in Conjugation cluster_0 α,α-Disubstituted Amino Acid AA R' α-Carbon R'' NH2 Amino Group AA:f1->NH2 COOH Carboxyl Group AA:f1->COOH Linker Linker Molecule Approach Steric Clash Blocks Approach Approach->AA:f1 Failed Coupling

Caption: Steric hindrance from bulky R' and R'' groups on the α,α-disubstituted amino acid prevents the linker from reacting.

Experimental_Workflow Diagram 2: Experimental Workflow for Conjugation Start Start: Prepare Reactants (Amino Acid & Linker) Activation Step 1: Activate Amino Acid (e.g., Symmetrical Anhydride Formation) Start->Activation Coupling Step 2: Coupling Reaction (Mix Activated AA with Linker) Activation->Coupling Monitoring Step 3: Monitor Reaction (TLC / LC-MS) Coupling->Monitoring Purification Step 4: Work-up & Purification (Chromatography / HPLC) Monitoring->Purification Analysis Step 5: Characterize Final Conjugate (MS / NMR) Purification->Analysis End End: Purified Conjugate Analysis->End

Caption: A typical workflow for the synthesis and purification of an α,α-disubstituted amino acid conjugate.

Linker_Compatibility_Logic Diagram 3: Factors Influencing Linker Compatibility AA_Props α,α-Disubstituted AA Properties - Steric Bulk - Side Chain Functionality Outcome Desired Outcome - High Yield - Stability - Purity AA_Props->Outcome Influences Linker_Props Linker Properties - Reactivity - Flexibility - Cleavability Linker_Props->Outcome Determines Conditions Reaction Conditions - Coupling Reagent - Solvent - Temperature Conditions->Outcome Optimizes

Caption: The relationship between amino acid properties, linker choice, and reaction conditions to achieve a successful conjugation.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for Amino Acid Enantiomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate separation and quantification of amino acid enantiomers is a critical task. This guide provides an objective comparison of prevalent chiral High-Performance Liquid Chromatography (HPLC) methods, supported by experimental data, to aid in the selection of the most suitable technique for your analytical needs.

The stereochemistry of amino acids plays a pivotal role in their biological function. While L-amino acids are the primary building blocks of proteins, D-amino acids are increasingly recognized for their involvement in various physiological and pathological processes. Consequently, the ability to resolve and quantify amino acid enantiomers is essential in fields ranging from pharmaceutical development and quality control to metabolomics and food science. This guide explores and compares direct and indirect chiral HPLC methods, offering a comprehensive overview of their performance and procedural details.

Comparison of Chiral HPLC Methods for Amino Acid Enantiomer Separation

The following table summarizes the performance of four distinct chiral HPLC methods for the separation of a selection of amino acid enantiomers. The data presented includes retention times and resolution factors, providing a quantitative basis for comparison.

Amino AcidMethodChiral Stationary Phase (CSP) / Derivatizing ReagentMobile PhaseRetention Time (D-enantiomer) (min)Retention Time (L-enantiomer) (min)Resolution (Rs)
Alanine DirectChirobiotic TMethanol/Water/Formic Acid4.495.74>1.5
DirectCrownpak CR-I(+)Perchloric Acid (pH 1.5) / Acetonitrile (80/20)~2.5~3.0>1.5
DirectChiralpak ZWIX(+)Methanol/Acetonitrile/Water with Formic Acid & Diethylamine~6.0~7.0>1.5
IndirectMarfey's ReagentAcetonitrile/Water/Ammonium Acetate (pH 6.5)~15.0~16.0>2.0
Valine DirectChirobiotic TMethanol/Water/Formic Acid5.947.35>1.5
DirectCrownpak CR-I(+)Perchloric Acid (pH 1.5) / Acetonitrile (80/20)~3.5~4.5>2.0
DirectChiralpak ZWIX(+)Methanol/Acetonitrile/Water with Formic Acid & Diethylamine~7.5~8.5>1.5
IndirectMarfey's ReagentAcetonitrile/Water/Ammonium Acetate (pH 6.5)~18.0~19.5>2.0
Leucine DirectChirobiotic TMethanol/Water/Formic Acid7.878.15~1.5
DirectCrownpak CR-I(+)Perchloric Acid (pH 1.5) / Acetonitrile (80/20)~4.0~5.0>2.0
DirectChiralpak ZWIX(+)Methanol/Acetonitrile/Water with Formic Acid & Diethylamine~8.0~9.5>1.5
IndirectMarfey's ReagentAcetonitrile/Water/Ammonium Acetate (pH 6.5)~20.0~21.5>2.0
Phenylalanine DirectChirobiotic TMethanol/Water/Formic Acid15.5818.29>2.0
DirectCrownpak CR-I(+)Perchloric Acid (pH 1.5) / Acetonitrile (80/20)~6.0~7.5>2.0
DirectChiralpak ZWIX(+)Methanol/Acetonitrile/Water with Formic Acid & Diethylamine~10.0~11.5>2.0
IndirectMarfey's ReagentAcetonitrile/Water/Ammonium Acetate (pH 6.5)~22.0~24.0>2.0

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Method 1: Direct Separation on a Macrocyclic Glycopeptide Column (Chirobiotic T)

This method utilizes a chiral stationary phase based on the macrocyclic glycopeptide teicoplanin for the direct separation of underivatized amino acids.[1]

  • Column: Astec CHIROBIOTIC T, 25 cm x 4.6 mm I.D., 5 µm particle size

  • Mobile Phase: A mixture of water, methanol, and formic acid. The optimal composition may vary depending on the specific amino acids being analyzed, but a common starting point is a gradient elution. For many common amino acids, a simple isocratic mobile phase can also be effective.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm or Mass Spectrometry (MS) for higher sensitivity and selectivity.

  • Sample Preparation: Dissolve the amino acid standard or sample in the mobile phase or a compatible solvent.

Method 2: Direct Separation on a Crown Ether Column (Crownpak CR-I(+))

This method employs a chiral crown ether-based stationary phase, which is particularly effective for the separation of primary amino acids.[2][3]

  • Column: CROWNPAK CR-I(+), 150 mm x 3.0 mm I.D., 5 µm particle size[2]

  • Mobile Phase: An aqueous solution of perchloric acid (pH 1.0 to 2.0) with an organic modifier such as acetonitrile. A typical mobile phase is 85:15 (v/v) aqueous perchloric acid (pH 1.0) / acetonitrile.[2][3]

  • Flow Rate: 0.4 mL/min[4]

  • Column Temperature: 25 °C[2]

  • Detection: UV at 200 nm or MS.

  • Sample Preparation: Dissolve the sample in the aqueous component of the mobile phase.

Method 3: Direct Separation on a Zwitterionic Ion-Exchange Column (Chiralpak ZWIX(+))

This method utilizes a zwitterionic chiral stationary phase that enables the separation of a wide range of amphoteric compounds, including amino acids, through synergistic double ion-pairing interactions.[5][6]

  • Column: CHIRALPAK ZWIX(+), 150 mm x 3.0 mm I.D.

  • Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 49:49:2 v/v/v) containing acidic and basic additives such as 50 mM formic acid and 25 mM diethylamine.[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV or MS.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Method 4: Indirect Separation using Marfey's Reagent

This indirect method involves the derivatization of amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form diastereomers, which can then be separated on a standard achiral reversed-phase column.[8][9][10][11]

  • Derivatization Protocol:

    • Dissolve the amino acid sample (approximately 2.5 µmoles) in 50 µL of 1 M sodium bicarbonate.

    • Add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40 °C for 1 hour.[11]

    • Cool the reaction mixture and add 25 µL of 2 M hydrochloric acid to stop the reaction.[11]

    • The sample is now ready for HPLC analysis.

  • Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm I.D., 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water containing an additive like ammonium acetate (pH 6.5) or formic acid. A 30-minute gradient is often sufficient to resolve the diastereomeric pairs of 19 common amino acids.[9][10]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 37 °C

  • Detection: UV at 340 nm or MS.

Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC analysis of amino acid enantiomers.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample Derivatization Derivatization Sample->Derivatization Indirect Method Dissolution Dissolution Sample->Dissolution Direct Method HPLC_System HPLC System (Pump, Injector, Column) Derivatization->HPLC_System Dissolution->HPLC_System Detector Detector (UV or MS) HPLC_System->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Report Quantification->Report

Caption: General workflow for chiral HPLC analysis of amino acids.

Conclusion

The choice of a chiral HPLC method for amino acid enantiomer separation depends on several factors, including the specific amino acids of interest, the required sensitivity, sample matrix complexity, and available instrumentation.

  • Direct methods using chiral stationary phases like Chirobiotic T , Crownpak CR-I(+) , and Chiralpak ZWIX(+) offer the advantage of analyzing underivatized amino acids, simplifying sample preparation and avoiding potential side reactions from derivatization.[1] Chirobiotic T is a versatile column compatible with various mobile phases, while Crownpak CR-I(+) shows excellent selectivity for primary amino acids.[1][2][3] Zwitterionic columns like Chiralpak ZWIX(+) are well-suited for a broad range of amphoteric compounds.[5][6]

  • The indirect method using Marfey's reagent provides robust and high-resolution separations on standard achiral columns, which are widely available in most laboratories.[8][9][10][11] The derivatization step introduces a strong chromophore, enhancing UV detection sensitivity.[8] However, the derivatization process adds an extra step to the workflow and requires careful optimization to ensure complete reaction and avoid racemization.

Ultimately, the selection of the optimal method requires careful consideration of the specific analytical challenge. This guide provides a foundation for making an informed decision by comparing the performance and protocols of several widely used and effective chiral HPLC methods for amino acid enantiomer separation.

References

A Comparative Analysis of Antimicrobial Peptides Enhanced with (R)-2-Amino-2-ethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of antimicrobial peptides (AMPs) with and without the incorporation of the non-proteinogenic amino acid, (R)-2-Amino-2-ethyloctanoic acid. The inclusion of this synthetic amino acid has been shown to significantly enhance the antimicrobial potency of peptides.

The development of novel antimicrobial agents is a critical area of research in the face of rising antibiotic resistance. One promising strategy involves the modification of naturally occurring antimicrobial peptides (AMPs) with synthetic amino acids to improve their efficacy and stability. This guide focuses on the impact of incorporating this compound, a lipophilic α,α-disubstituted amino acid, into the structure of AMPs. While direct studies on the (R)-isomer are limited, research on its stereoisomer, (S)-2-aminooctanoic acid (2-AOA), provides compelling evidence of its potential.

Performance Enhancement with 2-Amino-2-ethyloctanoic Acid

The incorporation of 2-aminooctanoic acid into a lactoferricin B-derived peptide has demonstrated a remarkable up to 16-fold increase in antibacterial activity.[1] This enhancement is attributed to the increased hydrophobicity conferred by the octanoyl side chain of the synthetic amino acid, which facilitates greater interaction with and disruption of the bacterial cell membrane.

Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a lactoferricin B derivative with and without C-terminal modification with (S)-2-aminooctanoic acid (2-AOA). Lower MIC values indicate greater antimicrobial potency.

Bacterial StrainUnmodified Peptide MIC (µg/mL)Peptide with (S)-2-aminooctanoic acid MIC (µg/mL)Fold Improvement
Escherichia coli>40025>16
Bacillus subtilis>40050>8
Salmonella typhimurium>400100>4
Pseudomonas aeruginosa>400200>2
Staphylococcus aureus>400400>1

Data sourced from a study on a lactoferricin B derivative modified with (S)-2-aminooctanoic acid.[1]

Cytotoxicity Profile

Mechanism of Action: Enhanced Membrane Disruption

The primary mechanism of action for most AMPs involves the disruption of the bacterial cell membrane. The incorporation of hydrophobic non-proteinogenic amino acids like 2-Amino-2-ethyloctanoic acid is believed to amplify this effect.

AMP AMP with this compound Membrane Bacterial Cell Membrane (Negatively Charged) AMP->Membrane Electrostatic Attraction Interaction Enhanced Hydrophobic Interaction Membrane->Interaction Hydrophobic side chain anchors peptide Insertion Peptide Insertion into Membrane Interaction->Insertion Disruption Membrane Disruption (Pore Formation, Micellization) Insertion->Disruption Lysis Cell Lysis and Death Disruption->Lysis

Enhanced membrane disruption by modified AMPs.

The workflow for evaluating the efficacy of these modified peptides typically involves synthesis followed by a series of in vitro assays.

cluster_synthesis Peptide Synthesis cluster_evaluation Biological Evaluation SPPS Solid-Phase Peptide Synthesis Modification Incorporation of this compound SPPS->Modification Purification HPLC Purification Modification->Purification Characterization Mass Spectrometry Purification->Characterization MIC Antimicrobial Susceptibility Testing (MIC Assay) Characterization->MIC Hemolysis Hemolysis Assay Characterization->Hemolysis Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Characterization->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Membrane Permeabilization) Characterization->Mechanism

Experimental workflow for modified AMPs.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of these novel antimicrobial agents.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol is adapted from the standard microdilution method used for determining the MIC of the (S)-2-aminooctanoic acid-modified lactoferricin B derivative.[2]

  • Bacterial Culture Preparation: Inoculate two Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus) and three Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium) in a suitable broth (e.g., LB broth with low NaCl) and incubate for 16 hours.

  • Inoculum Preparation: Dilute the overnight bacterial cultures with the same broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). Perform serial two-fold dilutions in the assay broth in a 96-well microtiter plate.

  • Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted peptide. The final volume in each well should be 100-200 µL. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • MIC Determination: Incubate the plates at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolysis Assay

This protocol provides a general method for assessing the lytic activity of AMPs against red blood cells.

  • Red Blood Cell Preparation: Obtain fresh human or animal red blood cells (RBCs) in an anticoagulant-containing tube. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspension.

  • RBC Suspension: Prepare a 2-4% (v/v) suspension of the washed RBCs in PBS.

  • Peptide Preparation: Prepare serial dilutions of the peptide in PBS in a 96-well microtiter plate.

  • Incubation: Add the RBC suspension to each well containing the peptide dilutions. Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS only). Incubate the plate at 37°C for 1 hour.

  • Measurement: Centrifuge the plate to pellet the intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Membrane Permeabilization Assay (NPN Uptake Assay)

This assay determines the ability of a peptide to disrupt the outer membrane of Gram-negative bacteria.

  • Bacterial Culture Preparation: Grow a Gram-negative bacterial strain (e.g., E. coli) to the mid-logarithmic phase.

  • Cell Preparation: Wash the bacterial cells with a suitable buffer (e.g., 5 mM HEPES, pH 7.2) and resuspend to an optical density (OD600) of 0.5.

  • Assay: In a fluorometer cuvette or a 96-well black plate, add the bacterial suspension and the fluorescent probe N-phenyl-1-naphthylamine (NPN) to a final concentration of 10 µM.

  • Peptide Addition: Add varying concentrations of the peptide to the mixture.

  • Fluorescence Measurement: Monitor the increase in fluorescence intensity (excitation at 350 nm, emission at 420 nm) over time. An increase in fluorescence indicates the uptake of NPN into the permeabilized bacterial membrane.

Conclusion

The incorporation of this compound or its stereoisomer into antimicrobial peptides represents a promising avenue for the development of potent new therapeutics. The enhanced hydrophobicity conferred by this non-proteinogenic amino acid leads to a significant increase in antimicrobial activity, likely through a mechanism of enhanced membrane disruption. While further studies are needed to fully elucidate the cytotoxicity and in vivo efficacy of these modified peptides, the available data strongly supports their potential as next-generation antimicrobial agents. The experimental protocols provided in this guide offer a framework for the continued investigation and development of these promising molecules.

References

A Researcher's Guide to Assessing the Proteolytic Stability of Peptides Containing Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, enhancing the proteolytic stability of therapeutic peptides is a critical step in advancing novel drug candidates from the bench to the clinic. The inherent susceptibility of natural peptides to degradation by proteases necessitates modifications to improve their pharmacokinetic profiles. The incorporation of unnatural amino acids is a cornerstone strategy in this endeavor. This guide provides a comparative overview of the proteolytic stability conferred by various unnatural amino acids, supported by experimental data, and details the methodologies for assessing these crucial parameters.

Unlocking Peptide Therapeutics: The Stability Challenge

Peptides offer high specificity and potency as therapeutic agents, but their clinical utility is often hampered by rapid degradation in the body. Proteases, enzymes that cleave peptide bonds, are ubiquitous in plasma and tissues, leading to short half-lives for many natural peptides. To overcome this limitation, medicinal chemists employ a variety of strategies, with the introduction of unnatural amino acids being one of the most effective. These modifications can sterically hinder protease recognition or alter the electronic properties of the peptide backbone, thereby resisting enzymatic cleavage.

Comparative Proteolytic Stability: A Data-Driven Overview

The following tables summarize quantitative data on the enhanced stability of peptides incorporating different classes of unnatural amino acids. The data highlights the significant improvements in half-life (t½) when compared to their natural (L-amino acid) counterparts.

Peptide ModificationUnnatural Amino AcidTest SystemHalf-life (Modified)Half-life (Unmodified)Fold IncreaseReference
D-Amino Acid SubstitutiondKn2-7 (all D-amino acids)25% Human Serum> 24 hours (78.5% remaining)~1 hour (1.0% remaining at 24h)> 24[1]
Peptide StaplingHydrocarbon-stapled p53 peptideTrypsin Digestion~ 9 hours~ 1 hour9[2]
Retro-Inverso ModificationRI-OR2Human PlasmaHighly Stable (Resisted breakdown)Rapidly DegradedNot Quantified[3]
N-Terminal Acetylation & C-Terminal AmidationCH3CO-RRWQWR-NH2Not SpecifiedLonger than unmodifiedNot Specified-[4]
β-Amino Acid Incorporationα,β-peptide (4)Trypsin/Chymotrypsin> 36 hours (no proteolysis)Not Applicable-[5]

Table 1: Comparative Stability of Peptides with D-Amino Acid Substitution. This table showcases the dramatic increase in stability achieved by replacing L-amino acids with their D-enantiomers.

PeptideModificationTest SystemHalf-lifeReference
Linear p53-derived peptideNoneProtease-containing bufferNot Specified (baseline)[2]
Stapled p53-derived peptideHydrocarbon Staple (i, i+7)Protease-containing buffer9-fold increase vs. linear[2]
Linear SARS-CoV-2 RBD/hACE2 model peptideNoneRat Plasma~2.9 - 4.0 hours[3]
Lactam Stapled SARS-CoV-2 RBD/hACE2 model peptideLactam BridgeRat Plasma~5.0 hours[3]
Hydrocarbon Stapled SARS-CoV-2 RBD/hACE2 model peptideHydrocarbon StapleRat Plasma~6.8 hours[3]

Table 2: Enhanced Stability of Stapled Peptides. This table provides a quantitative comparison of the proteolytic stability of stapled peptides versus their linear counterparts, demonstrating the stabilizing effect of conformational constraint.

Experimental Protocols for Assessing Proteolytic Stability

Accurate and reproducible assessment of peptide stability is crucial for selecting promising drug candidates. The following is a generalized protocol for an in vitro proteolytic stability assay using High-Performance Liquid Chromatography (HPLC).

Protocol: In Vitro Peptide Stability Assay in Human Serum

1. Materials and Reagents:

  • Test Peptide and Control Peptide (unmodified counterpart)

  • Human Serum (commercially available, pooled)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Trichloroacetic Acid (TCA) solution (e.g., 10% w/v) for quenching

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • HPLC system with a C18 column and UV detector

2. Experimental Procedure:

  • Peptide Preparation: Prepare stock solutions of the test and control peptides in an appropriate solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.

  • Incubation:

    • Pre-warm human serum to 37°C.

    • In a microcentrifuge tube, add a specific volume of the peptide stock solution to the pre-warmed serum to achieve a final peptide concentration of 100 µg/mL.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-serum mixture.

    • Immediately quench the enzymatic reaction by adding an equal volume of cold 10% TCA solution.

  • Protein Precipitation:

    • Vortex the quenched sample and incubate on ice for 10-15 minutes to allow for protein precipitation.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis by HPLC:

    • Carefully collect the supernatant containing the peptide.

    • Analyze the supernatant by reverse-phase HPLC (RP-HPLC).

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A suitable gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to ensure separation of the parent peptide from its degradation products.

    • Detection: Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Integrate the peak area of the parent peptide at each time point.

    • Calculate the percentage of the remaining peptide at each time point relative to the initial concentration (time point 0).

    • Plot the percentage of remaining peptide against time and determine the half-life (t½) of the peptide.

Visualizing the Workflow and Concepts

To better understand the experimental process and the underlying principles, the following diagrams have been generated.

experimental_workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide Stock Peptide Stock Incubate at 37°C Incubate at 37°C Peptide Stock->Incubate at 37°C Human Serum Human Serum Human Serum->Incubate at 37°C Quench with TCA Quench with TCA Incubate at 37°C->Quench with TCA Time Points Protein Precipitation Protein Precipitation Quench with TCA->Protein Precipitation HPLC Analysis HPLC Analysis Protein Precipitation->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis

In Vitro Proteolytic Stability Assay Workflow.

proteolytic_degradation Unmodified Peptide Unmodified Peptide Protease Protease Unmodified Peptide->Protease Susceptible Degraded Fragments Degraded Fragments Protease->Degraded Fragments Cleavage No/Slow Degradation No/Slow Degradation Protease->No/Slow Degradation Modified Peptide Modified Peptide Modified Peptide->Protease Resistant

Mechanism of Proteolytic Resistance.

Conclusion

The incorporation of unnatural amino acids is a powerful and versatile strategy to enhance the proteolytic stability of therapeutic peptides. As demonstrated by the presented data, modifications such as D-amino acid substitution, peptide stapling, and the inclusion of beta-amino acids can dramatically increase peptide half-life in biological matrices. By employing robust and standardized in vitro stability assays, researchers can effectively screen and optimize peptide candidates, paving the way for the development of more effective and clinically viable peptide-based drugs. This guide serves as a foundational resource for scientists engaged in this critical aspect of drug discovery and development.

References

A Researcher's Guide to Validating Antimicrobial Activity Assays for Novel Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the validation of novel antimicrobial peptides (AMPs) is a critical step in the journey from discovery to potential therapeutic application. This guide provides a comparative overview of key assays used to determine the efficacy of AMPs, complete with experimental protocols, comparative data, and visual workflows to ensure robust and reproducible results.

Core Assays for Antimicrobial Peptide Validation

The comprehensive evaluation of a novel AMP involves a suite of assays designed to measure its potency, mechanism of action, and potential toxicity. The following sections detail the most common and critical assays.

Broth Microdilution Assay: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the foundational method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism.[1][2]

Experimental Protocol:

  • Preparation of Peptide Stock Solution: Dissolve the test peptide in a suitable solvent (e.g., deionized water, 0.01% acetic acid) to create a high-concentration stock solution.[3]

  • Serial Dilutions: Perform serial twofold dilutions of the peptide stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth - MHB).[4] This creates a range of peptide concentrations to be tested.

  • Bacterial Inoculum Preparation: Culture the target bacterial strain overnight. Dilute the overnight culture in fresh broth to achieve a standardized cell density, typically around 5 x 10^5 colony-forming units (CFU)/mL.[1]

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted peptide. Include a positive control (bacteria with no peptide) and a negative control (broth only) in each plate.[1]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[3]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest peptide concentration in which no visible bacterial growth is observed.[1]

Experimental Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Peptide_Stock Prepare Peptide Stock Solution Serial_Dilutions Perform Serial Dilutions in Plate Peptide_Stock->Serial_Dilutions Inoculation Inoculate Plate with Bacterial Suspension Serial_Dilutions->Inoculation Bacterial_Culture Prepare Standardized Bacterial Inoculum Bacterial_Culture->Inoculation Incubation Incubate Plate (18-24h at 37°C) Inoculation->Incubation Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation->Read_MIC

Caption: Workflow for the Broth Microdilution Assay.

Time-Kill Kinetics Assay: Assessing the Rate of Bactericidal Activity

The time-kill kinetics assay provides insight into the bactericidal or bacteriostatic nature of an antimicrobial peptide by measuring the rate at which it kills a bacterial population over time.[5] A bactericidal agent is generally defined as one that causes a ≥3-log10 reduction (99.9% killing) in CFU/mL.[5]

Experimental Protocol:

  • Bacterial Culture Preparation: Grow the target bacteria to the mid-logarithmic phase of growth.[6]

  • Inoculum Preparation: Dilute the bacterial culture in fresh broth to a starting density of approximately 10^5 to 10^6 CFU/mL.[6]

  • Peptide Treatment: Add the antimicrobial peptide at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension. Include a growth control without any peptide.[7]

  • Time-Point Sampling: At specific time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot from each treatment and control group.[7]

  • Viable Cell Counting: Perform serial dilutions of each aliquot and plate them on agar plates. Incubate the plates overnight at 37°C.[6]

  • Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL against time to visualize the killing kinetics.[5]

Experimental Workflow:

Time_Kill_Kinetics_Workflow cluster_setup Setup cluster_sampling Sampling and Plating cluster_analysis Analysis Prepare_Inoculum Prepare Bacterial Inoculum (log phase) Add_Peptide Add Peptide at Different Concentrations Prepare_Inoculum->Add_Peptide Take_Aliquots Take Aliquots at Specific Time Points Add_Peptide->Take_Aliquots Serial_Dilute Serially Dilute Aliquots Take_Aliquots->Serial_Dilute Plate_Dilutions Plate Dilutions on Agar Serial_Dilute->Plate_Dilutions Incubate_Plates Incubate Plates Overnight Plate_Dilutions->Incubate_Plates Count_CFU Count Colonies (CFU) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data

Caption: Workflow for the Time-Kill Kinetics Assay.

Membrane Permeability and Integrity Assays

Many antimicrobial peptides exert their effect by disrupting the bacterial cell membrane. Several assays can be used to investigate this mechanism of action.

SYTOX Green is a fluorescent dye that cannot penetrate the intact membranes of live cells.[8] When the membrane is compromised, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.[9]

Experimental Protocol:

  • Bacterial Suspension: Prepare a suspension of bacteria in a suitable buffer (e.g., phosphate-free buffer).[8]

  • Peptide Treatment: Add the antimicrobial peptide to the bacterial suspension.

  • Dye Addition: Add SYTOX Green to the suspension at a final concentration typically ranging from 0.5 to 5 µM for bacteria.[9]

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence microplate reader or a fluorometer.[10] The excitation and emission maxima are approximately 504 nm and 523 nm, respectively.[10]

Damage to the cell membrane leads to the leakage of intracellular components, including adenosine triphosphate (ATP).[11] The amount of extracellular ATP can be quantified using a bioluminescence assay.[12]

Experimental Protocol:

  • Bacterial Preparation: Harvest mid-exponential phase bacteria, wash, and resuspend them in a suitable buffer.[12]

  • Peptide Incubation: Incubate the bacterial suspension with the antimicrobial peptide.

  • Sample Collection: At various time points, centrifuge the samples to pellet the bacteria.

  • ATP Measurement: Transfer the supernatant to a new plate and add an ATP-releasing reagent followed by a luciferin/luciferase solution. Measure the resulting luminescence, which is proportional to the ATP concentration.[12]

This microscopic technique uses a combination of two fluorescent dyes, such as SYTO 9 and propidium iodide (PI), to differentiate between live and dead cells. SYTO 9 can penetrate all cells and stains them green, while PI can only enter cells with compromised membranes and stains them red.[13][14]

Experimental Protocol:

  • Peptide Treatment: Treat the bacteria with the antimicrobial peptide.

  • Staining: Add the Live/Dead staining solution (containing both dyes) to the bacterial suspension and incubate in the dark.[15]

  • Microscopy: Visualize the stained cells using a fluorescence microscope. Live cells will appear green, while dead cells will appear red.[14]

Logical Relationship of Membrane Disruption Assays:

Membrane_Disruption_Assays cluster_assays Consequences & Assays AMP Antimicrobial Peptide Membrane_Disruption Bacterial Membrane Disruption AMP->Membrane_Disruption Pore_Formation Pore Formation/ Increased Permeability Membrane_Disruption->Pore_Formation Loss_of_Viability Loss of Viability (Live/Dead Staining) Membrane_Disruption->Loss_of_Viability ATP_Leakage ATP Leakage (ATP Leakage Assay) Pore_Formation->ATP_Leakage Dye_Uptake Dye Uptake (SYTOX Green Assay) Pore_Formation->Dye_Uptake

Caption: Relationship between AMP action and membrane integrity assays.

Comparative Performance of Antimicrobial Peptides

The following tables summarize the antimicrobial and hemolytic activities of several well-characterized antimicrobial peptides against a range of pathogenic bacteria. These values are compiled from various studies and are intended for comparative purposes. Note that direct comparison of MIC values across different studies can be challenging due to variations in assay conditions.[16]

Table 1: Minimum Inhibitory Concentrations (MIC) of Various AMPs against Gram-Positive Bacteria (µg/mL)

PeptideStaphylococcus aureusEnterococcus faecalisListeria monocytogenes
Cap1816 - 3232 - 6416 - 32
Melittin4 - 84 - 82 - 4
Indolicidin32 - 6464 - 1288 - 16
Bac2A>12832 - 6464 - 128

Data compiled from multiple sources for illustrative comparison.[16]

Table 2: Minimum Inhibitory Concentrations (MIC) of Various AMPs against Gram-Negative Bacteria (µg/mL)

PeptideEscherichia coliPseudomonas aeruginosaSalmonella typhimurium
Cap182 - 44 - 84 - 8
Cecropin P10.5 - 164 - 1284 - 8
Melittin8 - 1616 - 328 - 16
Indolicidin16 - 3264 - 12816 - 32

Data compiled from multiple sources for illustrative comparison.[16]

Table 3: Hemolytic Activity of Selected Antimicrobial Peptides

PeptideConcentration (µg/mL)Hemolysis (%)
Cap1864< 5
Melittin64> 90
Indolicidin64~ 20
Cecropin B256< 5

Data illustrates the varying cytotoxicity of AMPs against red blood cells.[17]

Overall Validation Workflow for Novel Antimicrobial Peptides

The validation of a novel antimicrobial peptide follows a logical progression from initial screening to in-depth mechanistic studies and preclinical evaluation.

AMP_Validation_Workflow cluster_discovery Phase 1: Discovery & Initial Screening cluster_characterization Phase 2: In-depth Characterization cluster_safety Phase 3: Safety & Stability cluster_preclinical Phase 4: Preclinical Peptide_Design Peptide Design/ Discovery Initial_Screening Initial MIC Screening (Broth Microdilution) Peptide_Design->Initial_Screening MIC_Broad Broad-Spectrum MIC Testing Initial_Screening->MIC_Broad Time_Kill Time-Kill Kinetics MIC_Broad->Time_Kill Mechanism Mechanism of Action (Membrane Permeability Assays) Time_Kill->Mechanism Hemolysis Hemolytic Activity Mechanism->Hemolysis Cytotoxicity Cytotoxicity Assays Hemolysis->Cytotoxicity Stability Stability Assays (Protease, Temperature) Cytotoxicity->Stability Animal_Models In Vivo Efficacy (Animal Models) Stability->Animal_Models

Caption: A comprehensive workflow for the validation of novel antimicrobial peptides.

References

Comparative Biological Efficacy of (R)- vs (S)-2-Amino-2-ethyloctanoic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

While the query sought a detailed comparison guide, including quantitative data, experimental protocols, and signaling pathways, the foundational experimental data required to construct such a guide does not appear to have been published.

Information on Structurally Related Compounds

The search did yield information on a structurally similar compound, (S)-2-aminooctanoic acid , which lacks the ethyl group at the alpha-position. A study demonstrated that the incorporation of (S)-2-aminooctanoic acid into a lactoferricin B peptide derivative enhanced its antimicrobial activity.[1] This finding suggests that alpha-amino acids with lipophilic side chains can be of interest in the development of modified peptides with improved biological properties. However, this study did not investigate the (R)-enantiomer or the ethyl-substituted analogs that were the subject of the primary query.

No studies were found that described the biological activity of the racemic mixture of 2-Amino-2-ethyloctanoic acid or any of its analogs with varying alkyl chain lengths at the alpha-position.

Conclusion

At present, a direct comparison of the biological efficacy of (R)- versus (S)-2-Amino-2-ethyloctanoic acid is not possible due to the absence of published experimental data. The scientific community has not yet characterized the individual biological activities of these enantiomers in a way that would allow for a comparative analysis. Therefore, it is not feasible to provide a comparison guide with quantitative data, experimental protocols, or signaling pathway diagrams as requested.

Researchers and drug development professionals interested in these specific molecules would need to undertake foundational in vitro and in vivo studies to determine their biological properties. Such research would be the first step in understanding their potential therapeutic applications and in elucidating any stereospecific differences in their efficacy and mechanisms of action.

References

Navigating the Labyrinth of Cytotoxicity: A Comparative Guide to In Vitro Assays for Modified Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey of bringing a modified antimicrobial peptide (AMP) from the bench to potential therapeutic application is paved with rigorous testing. A critical aspect of this preclinical evaluation is determining the peptide's cytotoxicity against mammalian cells. This guide provides a comprehensive comparison of commonly employed in vitro cytotoxicity assays, offering insights into their principles, methodologies, and the interpretation of their results. We delve into the nuances of the MTT, LDH, and apoptosis-based assays, presenting a clear framework for selecting the most appropriate method for your research needs.

The ideal antimicrobial peptide exhibits potent activity against pathogenic microbes while demonstrating minimal toxicity to host cells. Assessing this delicate balance is paramount. Here, we compare three key assays used to quantify the cytotoxic effects of modified AMPs: the MTT assay, which measures metabolic activity; the LDH assay, which quantifies membrane integrity; and apoptosis assays, which detect programmed cell death.

At a Glance: Comparing Cytotoxicity Assays

To facilitate a direct comparison, the following table summarizes the key characteristics and outputs of the MTT, LDH, and various apoptosis assays when evaluating the cytotoxicity of modified antimicrobial peptides.

AssayPrincipleEndpoint MeasuredAdvantagesDisadvantagesTypical Cell Lines
MTT Reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.Cell viability (metabolic activity)High-throughput, cost-effective, well-established.Can be affected by changes in cellular metabolism not related to viability; formazan crystals can be difficult to solubilize.HEK293, HeLa, A549, Fibroblasts[1]
LDH Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.Cell membrane integrity (cytotoxicity)High-throughput, non-destructive to remaining cells, reflects irreversible cell damage.Less sensitive for early-stage apoptosis; can be influenced by serum components.Vero, A549, RAW264.7[2][3]
Annexin V Detection of phosphatidylserine (PS) translocated to the outer cell membrane during early apoptosis.Early apoptosisHigh sensitivity for early apoptotic events; can distinguish between apoptotic and necrotic cells when combined with a viability dye (e.g., PI).Requires flow cytometry or fluorescence microscopy; transient nature of PS exposure.Various, including primary cells and cancer cell lines.
TUNEL Terminal deoxynucleotidyl transferase (TdT) labels the 3'-hydroxyl ends of fragmented DNA, a hallmark of late-stage apoptosis.DNA fragmentation (late apoptosis)High specificity for late-stage apoptosis; can be used on fixed cells and tissue sections.May not detect early apoptotic cells; can also label necrotic cells with DNA damage.Various, including primary cells and cancer cell lines.
Caspase Activity Measurement of the activity of caspases, key enzymes in the apoptotic cascade.Caspase activation (apoptosis execution)Provides mechanistic insight into the apoptotic pathway; can be specific for initiator or effector caspases.Activity can be transient; requires cell lysis.Various, including primary cells and cancer cell lines.

Experimental Deep Dive: Protocols for Key Assays

Detailed and reproducible experimental protocols are the bedrock of reliable cytotoxicity data. Below are methodologies for the MTT, LDH, and Annexin V/Propidium Iodide apoptosis assays, adapted for the evaluation of modified antimicrobial peptides.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Mammalian cells of choice

  • Complete cell culture medium

  • Modified antimicrobial peptide (AMP) stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the modified AMP in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the AMP dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

LDH Assay Protocol

The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from the cytosol of damaged cells into the surrounding culture medium.

Materials:

  • Mammalian cells of choice

  • Complete cell culture medium

  • Modified antimicrobial peptide (AMP) stock solution

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of the modified AMP and appropriate controls.

  • For the maximum LDH release control, add lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (prepared according to the kit instructions) to each well of the new plate.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at the wavelength specified in the kit protocol (usually around 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance of the treated wells relative to the maximum LDH release control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay Protocol

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Mammalian cells of choice

  • Complete cell culture medium

  • Modified antimicrobial peptide (AMP) stock solution

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Annexin V binding buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed and treat cells with the modified AMP as previously described.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS and then resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[4]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[5]

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[5]

Visualizing the Path to Cell Death: Signaling Pathways and Workflows

Understanding the mechanisms by which modified AMPs induce cytotoxicity is crucial for their rational design and development. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing cytotoxicity and a simplified signaling pathway for AMP-induced apoptosis.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Seed Mammalian Cells in 96-well plate treatment Treat Cells with AMP (e.g., 24, 48, 72h) cell_seeding->treatment amp_prep Prepare Serial Dilutions of Modified AMP amp_prep->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Apoptosis Assays (Annexin V, TUNEL, etc.) treatment->apoptosis data_acq Measure Absorbance/ Fluorescence mtt->data_acq ldh->data_acq apoptosis->data_acq calculation Calculate % Viability/ % Cytotoxicity data_acq->calculation comparison Compare Peptide Performance calculation->comparison

Experimental workflow for in vitro cytotoxicity testing of modified AMPs.

G cluster_membrane Cell Membrane Interaction cluster_intrinsic Intrinsic Apoptosis Pathway cluster_execution Execution Phase amp Modified AMP membrane Cell Membrane Pore Formation/Disruption amp->membrane ros Increased ROS Production membrane->ros mito Mitochondrial Membrane Depolarization ros->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) cas3->apoptosis

Simplified signaling pathway of AMP-induced apoptosis.

Conclusion

The selection of an appropriate in vitro cytotoxicity assay is a critical decision in the development of modified antimicrobial peptides. While the MTT assay offers a rapid and high-throughput assessment of metabolic activity, the LDH assay provides a direct measure of membrane damage. For a more nuanced understanding of the cell death mechanism, apoptosis assays such as Annexin V, TUNEL, and caspase activity assays are indispensable. By carefully considering the principles, advantages, and limitations of each assay, and by employing rigorous and standardized protocols, researchers can generate robust and reliable data to guide the selection and optimization of promising AMP candidates for further development. This comparative guide serves as a valuable resource for navigating the complexities of cytotoxicity testing and advancing the field of antimicrobial peptide therapeutics.

References

Unlocking Peptide Potential: A Comparative Guide to Structure-Activity Relationship (SAR) Studies with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the incorporation of unnatural amino acids (UAAs) into peptides is a transformative strategy to enhance therapeutic properties. This guide provides a comprehensive comparison of peptide analogs containing UAAs, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to illuminate the structure-activity relationships that govern their improved function.

The introduction of non-proteinogenic amino acids into peptide sequences offers a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor stability against enzymatic degradation and limited receptor selectivity.[1][2] By strategically replacing canonical amino acids with synthetic counterparts, researchers can fine-tune the physicochemical properties of peptides, leading to enhanced potency, greater stability, and improved pharmacokinetic profiles.[3][4] This guide explores the impact of UAA incorporation on various classes of peptides, including antimicrobial peptides (AMPs), G-protein coupled receptor (GPCR) ligands, and ion channel modulators.

Comparative Analysis of Peptide Analogs with Unnatural Amino Acids

The following tables summarize the quantitative structure-activity relationship data for various peptides where natural amino acids have been substituted with unnatural analogs. These examples highlight the significant impact of such modifications on biological activity.

Table 1: Antimicrobial Peptides (AMPs)
Parent PeptideUAA SubstitutionTarget OrganismMIC (µM) of ParentMIC (µM) of AnalogFold Change in ActivityReference
C18GLeu to Norvaline (Nva)E. coli1682x improvement[5]
C18GLeu to Aminoisobutyric Acid (Aib)E. coli1616No change[5]
(P)GKY20Trp to 2-Naphthylalanine (Nal)E. coli10-2010-20No significant change[6]
(P)GKY20Trp to 2-Naphthylalanine (Nal)S. aureus20-4010-202x improvement[6]
E2-35Val to Norvaline (Nva), Trp to Tetrahydroisoquinoline-3-carboxylic acid (Tic)P. aeruginosa~2~40.5x decrease[7]
E2-35Val to Norvaline (Nva), Trp to Tetrahydroisoquinoline-3-carboxylic acid (Tic)S. aureus~2~2No change[7]
Table 2: Ion Channel Modulating Peptides (µ-Conotoxins)
Parent PeptideUAA SubstitutionTarget Ion ChannelIC50 (nM) of ParentIC50 (nM) of AnalogFold Change in ActivityReference
KIIIALys7 to Sarcosine (Sar)rNaV1.25355~1x (no significant change)[8]
KIIIACysI/CysIV deletion (disulfide-deficient)rNaV1.25334.1~1.5x improvement[8]
Table 3: GPCR Ligands (Neurokinin-1 Receptor Antagonists)
Parent ScaffoldUAA SubstitutionTarget ReceptorAntagonist ActivityReference
Ac-Aba-Gly-NH-RAminobenzoyl (Aba)NK1 ReceptorActive[9]
Ac-Tic-NMe-RTetrahydroisoquinolinecarboxylic acid (Tic)NK1 ReceptorActive[9]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of SAR. Below are protocols for essential experiments in the study of peptides with unnatural amino acids.

Solid-Phase Peptide Synthesis (SPPS) of UAA-Containing Peptides

This protocol is based on the widely used Fmoc/tBu strategy.[10][11]

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, 2-chlorotrityl chloride for C-terminal acids) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.[7]

2. First Amino Acid Loading (for 2-chlorotrityl chloride resin):

  • Dissolve 3 equivalents of the first Fmoc-protected amino acid (natural or unnatural) and 7.5 equivalents of N,N-diisopropylethylamine (DIPEA) in dry dichloromethane (DCM).
  • Add the solution to the swelled resin and agitate for 1-2 hours.
  • Wash the resin with DCM and DMF.
  • Cap any unreacted sites with a solution of methanol/DIPEA in DCM.

3. Peptide Chain Elongation (Iterative Cycle):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.[12]
  • Amino Acid Coupling: Dissolve 3-5 equivalents of the next Fmoc-protected amino acid (natural or unnatural), a coupling reagent (e.g., HCTU), and a base (e.g., DIPEA) in DMF. Add this solution to the resin and agitate for 1-2 hours. Wash the resin with DMF.[10]
  • Repeat this cycle for each amino acid in the sequence.

4. Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it.
  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[13]

5. Precipitation and Purification:

  • Precipitate the cleaved peptide in cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Fluorescence Polarization (FP) Assay for Binding Affinity (IC50 Determination)

This competitive binding assay measures the ability of a test peptide (containing a UAA) to displace a fluorescently labeled probe peptide from its target receptor.[14][15]

1. Reagents and Materials:

  • Fluorescently labeled probe peptide (high affinity for the target).
  • Purified target protein/receptor.
  • Unlabeled test peptides (analogs with UAAs).
  • Assay buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin).
  • Microplate reader with fluorescence polarization capabilities.

2. Assay Setup:

  • In a 96-well or 384-well black microplate, add a fixed concentration of the target protein and the fluorescently labeled probe peptide to each well. The concentrations should be optimized to give a stable and significant polarization signal.
  • Add serial dilutions of the unlabeled test peptides to the wells. Include controls with no unlabeled peptide (maximum polarization) and no target protein (minimum polarization).

3. Incubation:

  • Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium (typically 30 minutes to a few hours).

4. Measurement:

  • Measure the fluorescence polarization (in millipolarization units, mP) of each well using the microplate reader.

5. Data Analysis:

  • Plot the mP values against the logarithm of the unlabeled test peptide concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the fluorescent probe binding.

Proteolytic Stability Assay

This assay assesses the resistance of peptides containing UAAs to degradation by proteases.[16][17]

1. Reagents and Materials:

  • Peptide solutions (parent peptide and UAA analogs) of known concentration.
  • Protease solution (e.g., trypsin, chymotrypsin, or a complex mixture like human serum or plasma).
  • Reaction buffer (e.g., Tris-HCl or PBS).
  • Quenching solution (e.g., TFA or a protease inhibitor cocktail).
  • RP-HPLC system with a mass spectrometer (LC-MS).

2. Assay Procedure:

  • Incubate the peptide solution with the protease solution at 37°C.
  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture and stop the reaction by adding the quenching solution.[10]
  • Store the quenched samples at -20°C until analysis.

3. Analysis:

  • Analyze the samples by RP-HPLC to separate the remaining intact peptide from its degradation products.
  • Quantify the peak area of the intact peptide at each time point.

4. Data Analysis:

  • Plot the percentage of remaining intact peptide against time.
  • Calculate the half-life (t1/2) of the peptide under the assay conditions.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships in SAR studies.

SAR_Workflow cluster_design Peptide Design & Synthesis cluster_screening Biological Screening Peptide_Design Peptide Design (UAA Incorporation) Peptide_Synthesis Solid-Phase Peptide Synthesis (SPPS) Peptide_Design->Peptide_Synthesis Purification RP-HPLC Purification & Characterization Peptide_Synthesis->Purification Binding_Assay Binding Affinity Assay (e.g., Fluorescence Polarization) Purification->Binding_Assay Test Analogs Stability_Assay Proteolytic Stability Assay Purification->Stability_Assay Functional_Assay Functional Assay (e.g., Cell-based Reporter Assay) Binding_Assay->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identify Key Residues Lead_Optimization->Peptide_Design Iterative Design

Caption: General workflow for a structure-activity relationship study of peptides with unnatural amino acids.

SPPS_Workflow Start Start with Solid Support (Resin) Swell Swell Resin in DMF Start->Swell Load Load First Fmoc-AA-OH Swell->Load Deprotect Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect Couple Couple Next Fmoc-AA-OH (Coupling Reagents) Deprotect->Couple Wash Wash with DMF Couple->Wash Repeat Repeat Deprotection-Coupling-Wash Cycle Wash->Repeat Repeat->Deprotect Next Amino Acid Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Final Amino Acid Cleave Cleave Peptide from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Analyze Analyze by MS and HPLC Purify->Analyze

Caption: Detailed workflow for Solid-Phase Peptide Synthesis (SPPS).

GLP1R_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GLP1 GLP-1 Analog (with UAA) GLP1R GLP-1 Receptor GLP1->GLP1R Binds G_Protein Gαs Protein GLP1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Ca_Influx Ca²⁺ Influx PKA->Ca_Influx Promotes Epac2->Ca_Influx Promotes Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Triggers

Caption: Simplified GLP-1 receptor signaling pathway leading to insulin exocytosis.[15][18]

References

A Researcher's Guide to Sequencing Peptides with Non-Standard Residues using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The characterization of peptides and proteins containing non-standard residues, including post-translational modifications (PTMs) and non-canonical amino acids (ncAAs), is a critical aspect of modern proteomics and drug development. These modifications play a pivotal role in cellular signaling, protein function, and disease pathogenesis. Mass spectrometry (MS) has emerged as the primary tool for sequencing these modified peptides, but the selection of the appropriate fragmentation technique is crucial for obtaining complete and accurate sequence information while preserving the integrity and localization of the non-standard residue.

This guide provides an objective comparison of the most common mass spectrometry fragmentation techniques for sequencing peptides with non-standard residues: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), and Ultraviolet Photodissociation (UVPD).

Approaches to Sequencing Modified Peptides

Two primary strategies are employed for the mass spectrometric analysis of proteins and peptides:

  • Bottom-Up Proteomics: This is the most widely used approach where proteins are enzymatically digested into smaller peptides (typically 5-30 amino acids in length) prior to MS analysis.[1] This method is amenable to high-throughput analysis and is effective for identifying a large number of proteins in a complex sample.

  • Top-Down and Middle-Down Proteomics: Top-down proteomics involves the analysis of intact proteins, preserving the complete sequence and all its modifications.[2][3][4] The middle-down approach is a hybrid strategy where larger proteins are digested into large peptides (typically 3-10 kDa), which are then subjected to fragmentation.[5][6][7] These methods are particularly powerful for characterizing heavily modified proteins and resolving different combinations of PTMs on a single protein molecule (proteoforms).[6][8][9]

Core Fragmentation Techniques: A Head-to-Head Comparison

The choice of fragmentation technique is paramount for successfully sequencing peptides with non-standard residues. Each method imparts energy to the peptide ion in a different manner, resulting in distinct fragmentation patterns.

Collision-Induced Dissociation (CID) is the most common fragmentation method. It involves the collision of peptide ions with an inert gas, leading to the cleavage of the peptide backbone primarily at the amide bonds, generating b- and y-type fragment ions.[2][10] While effective for standard peptides, CID is a low-energy fragmentation technique that can lead to the loss of labile PTMs, making it challenging to pinpoint their exact location.[2]

Higher-Energy Collisional Dissociation (HCD) is a beam-type CID method available on Orbitrap mass spectrometers. It provides higher fragmentation energy than CID, resulting in a greater number of fragment ions, including immonium ions and internal fragments, which can aid in sequence identification.[10][11] While generally more effective than CID, HCD can still cause the loss of some labile modifications.

Electron Transfer Dissociation (ETD) is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged peptide ion.[12] This induces cleavage of the N-Cα bond of the peptide backbone, producing c- and z-type fragment ions. A key advantage of ETD is that it preserves labile PTMs, making it ideal for studying modifications like phosphorylation and glycosylation.[2][12] ETD is particularly effective for highly charged peptides.[12]

Ultraviolet Photodissociation (UVPD) is a high-energy fragmentation technique that utilizes ultraviolet photons to induce fragmentation.[13] This method leads to extensive cleavage of the peptide backbone, generating a diverse range of fragment ions (a-, b-, c-, x-, y-, and z-ions) and providing high sequence coverage.[1][14] UVPD is highly effective for sequencing heavily modified peptides and for top-down and middle-down proteomics.[1][14]

Quantitative Performance Comparison

The following tables summarize the performance of each fragmentation technique for sequencing peptides with various non-standard residues, based on data compiled from multiple studies.

Non-Standard ResidueFragmentation TechniqueSequence CoverageModification RetentionSite Localization ConfidenceKey Findings
Phosphorylation CIDModerateLow (prone to neutral loss)ModerateOften requires specialized data analysis to account for neutral loss.
HCDHighModerateHighGenerally provides richer fragment ion spectra for phosphopeptides compared to CID.[2]
ETDHighHighHighSuperior to CID for phosphopeptide analysis, identifying 60% more phosphopeptides in one study.[15] Preserves the labile phosphate group.[2]
UVPDVery HighHighVery HighProvides extensive fragmentation and high retention of the phosphate group.[16][17]
Ubiquitination (K-ε-GG) CID/HCDModerateModerateModerateCan be used, but less effective for the often highly charged ubiquitinated peptides.
ETDHighHighHighOutperforms CID and HCD, leading to a ~2-fold increase in ubiquitylation site identifications.[5]
Citrullination CIDModerateHighHighExhibits the "citrulline effect," with enhanced fragmentation C-terminal to the citrulline residue, aiding in its localization.[6][8][18]
HCDHighHighHighSimilar to CID, but with potentially more fragment ions.
ETD/UVPDHighHighHighWhile not as extensively studied for this modification, these techniques are expected to perform well due to their robust fragmentation.
γ-carboxyglutamic acid (Gla) CIDLowLow (dominant neutral loss of CO2)LowNot suitable for sequencing Gla-containing peptides due to the preferential loss of the modification.[19]
ETDHighHighHighProvides comprehensive backbone fragmentation while retaining the Gla modification, enabling sequencing.[19]
D-amino acids CIDModerateN/ALowGenerally poor at distinguishing between L- and D-amino acid epimers.[20]
Radical-Directed Dissociation (ETD-based)HighN/AHighSignificantly better at chiral discrimination compared to CID.[20]

Experimental Protocols

The following are generalized protocols for the different fragmentation techniques. Optimal parameters will vary depending on the instrument, the specific peptide, and the nature of the non-standard residue.

General Sample Preparation for Bottom-Up Proteomics
  • Protein Extraction and Denaturation: Proteins are extracted from cells or tissues using appropriate lysis buffers containing detergents and chaotropic agents (e.g., urea, guanidine HCl).

  • Reduction and Alkylation: Disulfide bonds are reduced with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) and then alkylated with iodoacetamide or chloroacetamide to prevent them from reforming.[21][22]

  • Enzymatic Digestion: The protein sample is digested with a protease, most commonly trypsin. For middle-down approaches or to generate larger peptides, proteases like Lys-C, Glu-C, or Asp-N can be used.[5][6]

  • Peptide Desalting and Cleanup: The resulting peptide mixture is desalted using C18 solid-phase extraction to remove salts and detergents that can interfere with mass spectrometry analysis.[21][22]

  • Enrichment (Optional): For low-abundance PTMs like phosphorylation, enrichment steps using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) are often necessary.[23]

Mass Spectrometry Parameters

The following are typical instrument settings for an Orbitrap mass spectrometer.

Collision-Induced Dissociation (CID)

  • Activation Type: CID

  • Isolation Window: 1.2-2.0 m/z

  • Normalized Collision Energy (NCE): 30-35%

  • Activation Time: 10-30 ms

  • Detector: Ion Trap

Higher-Energy Collisional Dissociation (HCD)

  • Activation Type: HCD

  • Isolation Window: 1.2-2.0 m/z

  • Normalized Collision Energy (NCE): 25-40% (can be stepped)

  • Detector: Orbitrap

Electron Transfer Dissociation (ETD)

  • Activation Type: ETD

  • Isolation Window: 1.2-2.0 m/z

  • ETD Reagent Target: 1e5-2e5

  • Activation Time: 20-100 ms (dependent on precursor charge and m/z)

  • Detector: Ion Trap or Orbitrap

Ultraviolet Photodissociation (UVPD)

  • Activation Type: UVPD

  • Isolation Window: 1.2-2.0 m/z

  • Laser Power: 1-5 mJ/pulse

  • Number of Pulses: 1-4

  • Detector: Orbitrap

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for sequencing peptides with non-standard residues and a decision-making process for selecting the appropriate fragmentation technique.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein_Sample Protein Sample Digestion Enzymatic Digestion (e.g., Trypsin, Lys-C) Protein_Sample->Digestion Peptide_Mixture Peptide Mixture Digestion->Peptide_Mixture Enrichment Enrichment for PTMs (Optional) Peptide_Mixture->Enrichment Desalting Desalting (C18 SPE) Peptide_Mixture->Desalting No Enrichment Enrichment->Desalting LC_Separation LC Separation Desalting->LC_Separation MS1 MS1 Scan (Precursor Ion Selection) LC_Separation->MS1 MS2 MS2 Fragmentation (CID, HCD, ETD, or UVPD) MS1->MS2 MS2_Detection MS2 Scan (Fragment Ion Detection) MS2->MS2_Detection Database_Search Database Search MS2_Detection->Database_Search De_Novo_Sequencing De Novo Sequencing MS2_Detection->De_Novo_Sequencing Site_Localization PTM Site Localization Database_Search->Site_Localization De_Novo_Sequencing->Site_Localization Sequence_ID Peptide Sequence Identification Site_Localization->Sequence_ID

Caption: General experimental workflow for sequencing peptides with non-standard residues.

Fragmentation_Decision_Tree Start Peptide with Unknown Non-Standard Residue Is_Modification_Labile Is the modification labile (e.g., phosphorylation, glycosylation)? Start->Is_Modification_Labile Is_Peptide_Highly_Charged Is the peptide highly charged (z > 2+)? Is_Modification_Labile->Is_Peptide_Highly_Charged Yes Is_Extensive_Fragmentation_Needed Is extensive fragmentation needed (e.g., top-down, heavily modified)? Is_Modification_Labile->Is_Extensive_Fragmentation_Needed No ETD Use ETD Is_Peptide_Highly_Charged->ETD Yes Is_Peptide_Highly_Charged->ETD No, but want to ensure PTM preservation UVPD Use UVPD Is_Peptide_Highly_Charged->UVPD No, but extensive fragmentation needed Is_Extensive_Fragmentation_Needed->UVPD Yes HCD Use HCD Is_Extensive_Fragmentation_Needed->HCD No, but want more fragmentation than CID CID Use CID Is_Extensive_Fragmentation_Needed->CID No, standard analysis

Caption: Decision tree for selecting a fragmentation technique.

Conclusion

The choice of mass spectrometry fragmentation technique is a critical parameter in the successful sequencing of peptides containing non-standard residues. While CID and HCD are robust methods for general proteomics, the analysis of peptides with labile or complex modifications benefits greatly from the use of ETD and UVPD. ETD excels at preserving labile PTMs, while UVPD provides extensive fragmentation for comprehensive sequence coverage, particularly in top-down and middle-down applications. By understanding the strengths and weaknesses of each technique and tailoring the experimental approach to the specific non-standard residue of interest, researchers can maximize the quality and depth of their proteomic data, leading to more significant biological insights and advancements in drug development.

References

Safety Operating Guide

Navigating the Safe Disposal of (R)-2-Amino-2-ethyloctanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (R)-2-Amino-2-ethyloctanoic acid, ensuring compliance with safety regulations and fostering a culture of best practices in chemical handling.

Understanding the Compound: Hazard Profile and Handling

Key Handling Precautions:

  • Avoid Contact: Prevent contact with skin, eyes, and clothing[2].

  • Ventilation: Ensure adequate ventilation to minimize inhalation of any dust or vapors[1].

  • Storage: Keep the container tightly closed in a dry, well-ventilated place[1].

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and concentration of the waste, as well as local and institutional regulations. The following steps provide a general framework for safe disposal.

Step 1: Waste Characterization and Segregation

The first and most crucial step is to determine if the waste is hazardous. As an amino acid derivative, it is essential to evaluate its properties and any potential contaminants.

  • Segregation is Key: Never mix different types of chemical waste. Chemical wastes should be segregated by their general waste type, such as flammables, poisons, acids, and bases, to prevent dangerous reactions[3][4].

  • Aqueous vs. Organic: Keep aqueous waste separate from organic solvent waste[5].

  • Compatibility: Ensure that incompatible substances are not stored together. For example, acids should be stored separately from bases and cyanides[3].

Step 2: Containerization and Labeling

Proper containerization and labeling are vital for safe storage and disposal.

  • Compatible Containers: Use containers that are compatible with the chemical waste. For many acidic compounds, glass containers are preferable to metal ones[4].

  • Secure Sealing: Ensure all waste containers are leak-proof and tightly sealed to prevent spills[4].

  • Clear Labeling: All waste containers must be clearly labeled with their contents. If using original containers for disposal, ensure the labels are intact and fully legible[5].

Step 3: On-site Neutralization (for Aqueous Solutions)

For small quantities of dilute, non-hazardous aqueous solutions of amino acids, neutralization may be an option before drain disposal. However, this should only be performed if permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.

  • pH Adjustment: If permissible, adjust the pH of the aqueous solution to a neutral range (typically between 5.5 and 9.0)[6].

  • Copious Water: Following neutralization, the solution should be flushed down the drain with copious amounts of water[7].

  • Prohibited for Concentrated Waste: Do not attempt to neutralize concentrated or highly toxic waste. These must be disposed of as hazardous waste[3][6].

Step 4: Hazardous Waste Collection

For pure this compound, concentrated solutions, or any waste stream containing this compound that is deemed hazardous, disposal must be handled through your institution's hazardous waste program.

  • Satellite Accumulation Areas (SAA): Laboratories that generate hazardous waste must establish designated SAAs for the temporary storage of waste containers[3].

  • Professional Removal: Hazardous waste should be collected by trained hazardous waste professionals for proper disposal at an approved facility[1][7].

  • Documentation: Maintain accurate records of the waste generated and its disposal.

Quantitative Data Summary

For quick reference, the following table summarizes key disposal parameters.

ParameterGuidelineSource
pH for Drain Disposal 5.5 - 9.0 (after neutralization)[6]
Waste Segregation Separate by hazard class (flammables, acids, bases, etc.)[3][4]
Container Type Chemically compatible, leak-proof, and tightly sealed[4][5]
Labeling Clearly identify contents on each container[5]
Storage Location Designated Satellite Accumulation Area (SAA)[3]

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the proper disposal route for this compound waste.

DisposalWorkflow cluster_start cluster_characterize cluster_decision cluster_non_hazardous cluster_hazardous start Generate this compound waste char Characterize Waste - Pure compound? - Dilute aqueous solution? - Mixed with other chemicals? start->char is_hazardous Is the waste considered hazardous under institutional and local regulations? char->is_hazardous neutralize Neutralize to pH 5.5-9.0 (if permitted) is_hazardous->neutralize No segregate Segregate waste by hazard class is_hazardous->segregate Yes drain_disposal Dispose down drain with copious amounts of water neutralize->drain_disposal containerize Package in a labeled, compatible container segregate->containerize saa Store in Satellite Accumulation Area containerize->saa pickup Arrange for hazardous waste pickup saa->pickup

Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally sound disposal of this compound, contributing to a safer research environment and maintaining regulatory compliance. Always consult your institution's specific waste disposal guidelines and Environmental Health and Safety department for guidance.

References

Personal protective equipment for handling (R)-2-Amino-2-ethyloctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-2-Amino-2-ethyloctanoic acid. The following procedures are based on best practices for handling similar chemical compounds, as a specific Safety Data Sheet (SDS) for this compound was not located. It is imperative to handle this compound with care in a controlled laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While detailed toxicological properties of this compound have not been fully investigated, related compounds such as 2-aminoethanol and 2-ethylhexanoic acid present hazards including skin irritation, serious eye damage, and potential toxicity if swallowed or inhaled.[1][2] Therefore, a cautious approach is necessary.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shieldTo protect against splashes and airborne particles that can cause serious eye damage.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coatTo prevent skin irritation and absorption.[1] Contaminated clothing should be removed and washed before reuse.
Respiratory Protection Use in a well-ventilated area or with a fume hoodTo minimize inhalation of any dust or vapors.[3] If ventilation is inadequate, a NIOSH/MSHA approved respirator may be necessary.[2]

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize exposure.[3] Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Handling Procedures: Avoid direct contact with skin, eyes, and clothing.[1][2] Do not breathe dust or vapors.[1][2] Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[2][3]

Spill and Leak Procedures:

In case of a spill, immediately evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material such as sand or vermiculite.[2] Collect the material into a suitable, labeled container for disposal.[2] Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[2] Waste should be handled by a licensed professional waste disposal service.

Experimental Workflow and Safety Procedures

The following diagram outlines the logical flow for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound prep Preparation - Review SDS (if available) - Assemble required PPE handling Chemical Handling - Work in fume hood - Wear appropriate PPE prep->handling experiment Experimentation - Follow established protocols - Avoid generating dust/aerosols handling->experiment spill Spill Response - Evacuate and ventilate - Use absorbent material handling->spill decon Decontamination - Clean work surfaces - Wash hands thoroughly handling->decon experiment->spill waste Waste Collection - Segregate waste - Use labeled, sealed containers experiment->waste experiment->decon spill->waste spill->decon disposal Disposal - Follow institutional guidelines - Use licensed disposal service waste->disposal

Caption: Logical workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.